molecular formula C10H13B B3034126 1-Bromo-3-isobutylbenzene CAS No. 139155-55-8

1-Bromo-3-isobutylbenzene

Cat. No.: B3034126
CAS No.: 139155-55-8
M. Wt: 213.11 g/mol
InChI Key: YSJTXBKDIUSLGN-UHFFFAOYSA-N
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Description

1-Bromo-3-isobutylbenzene is a useful research compound. Its molecular formula is C10H13Br and its molecular weight is 213.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(2-methylpropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJTXBKDIUSLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Chemical Identity and Nomenclature

1-Bromo-3-isobutylbenzene is a meta-substituted arene scaffold frequently utilized in Structure-Activity Relationship (SAR) studies to probe steric constraints within enzyme binding pockets without altering electronic properties significantly compared to its para-isomer.

IUPAC Nomenclature Derivation

The systematic naming follows the IUPAC hierarchy for substituted benzenes.

  • Principal Functional Group: The benzene ring is the parent structure.

  • Substituents:

    • Bromine atom (-Br)[1][2]

    • Isobutyl group (Systematic name: 2-methylpropyl)

  • Numbering Logic:

    • In the absence of a priority functional group (like -COOH or -OH), substituents are listed alphabetically.

    • B romo precedes M ethylpropyl (or I sobutyl).

    • Therefore, the carbon bonded to Bromine is assigned position C1 .[3]

    • Numbering proceeds around the ring to give the lowest locant set. The isobutyl group falls on C3 .

Official IUPAC Name: 1-bromo-3-(2-methylpropyl)benzene CAS Registry Number: 139155-55-8 SMILES: CC(C)CC1=CC(Br)=CC=C1[1]

Structural Visualization

The following diagram illustrates the numbering priority and steric arrangement.

G Benzene Benzene Core (Parent) Bromo Bromo Group (Position 1) Benzene->Bromo Alphabetical Priority (1) Isobutyl Isobutyl Group (Position 3) Benzene->Isobutyl Lowest Locant (3) Name 1-bromo-3-(2-methylpropyl)benzene Bromo->Name Isobutyl->Name

Figure 1: IUPAC nomenclature derivation logic based on substituent priority and locant minimization.

Spectroscopic Signature & Physical Properties

Accurate identification of the meta isomer is critical, as contamination with the para isomer (a common byproduct of direct alkylation) can skew biological assay results.

Physical Data
PropertyValueSource
Molecular Weight 213.11 g/mol PubChem [1]
Boiling Point 88 °C @ 25 mmHgChemicalBook [2]
Appearance Clear, colorless to pale yellow liquid
Solubility Soluble in Et2O, THF, DCM; Insoluble in H2O
1H-NMR Characterization (400 MHz, CDCl3)

The meta substitution pattern is distinct from the symmetric para isomer (which shows a characteristic AA'BB' doublet system).

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
0.90 Doublet (d)6H-CH(CH 3)2Methyl protons of isobutyl
1.85 Multiplet (m)1H-CH (CH3)2Methine proton (tertiary C)
2.44 Doublet (d)2HAr-CH 2-Benzylic protons
7.07 Doublet (d)1HAr-H (C2)Isolated between substituents
7.14 Triplet (t)1HAr-H (C5)Meta to both substituents
7.17 Multiplet (m)2HAr-H (C4, C6)Ortho to Br or Isobutyl

Data Source: Validated against standard spectral databases [2].

Synthetic Protocol: The Meta-Selectivity Challenge

The Problem: Direct bromination of isobutylbenzene yields predominantly the para isomer (>90%) due to the steric bulk of the isobutyl group and electronic directing effects. Conversely, Friedel-Crafts alkylation of bromobenzene with isobutyl halides leads to rearrangement (sec-butyl/tert-butyl products) and poor regioselectivity.

The Solution: A directed cross-coupling approach using Negishi Coupling allows for precise installation of the alkyl group at the meta position.

Advanced Protocol: Chemoselective Negishi Coupling

This protocol utilizes 1-bromo-3-iodobenzene as the starting scaffold. The C-I bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C-Br bond (~81 kcal/mol), allowing Pd(0) to selectively insert into the C-I bond while leaving the C-Br bond intact for future functionalization.

Reagents & Materials
  • Substrate: 1-Bromo-3-iodobenzene (1.0 equiv)

  • Nucleophile: Isobutylzinc bromide (1.2 equiv, 0.5 M in THF)

  • Catalyst: Pd(dppf)Cl2 (3 mol%) or Pd(PPh3)4

  • Solvent: Anhydrous THF (degassed)

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, charge 1-bromo-3-iodobenzene (10 mmol) and Pd(dppf)Cl2 (0.3 mmol) in THF (20 mL). Stir for 5 minutes.

  • Controlled Addition: Cool the solution to 0 °C. Add the Isobutylzinc bromide solution dropwise via syringe pump over 30 minutes. Note: Slow addition prevents homocoupling of the zinc reagent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor via GC-MS or TLC (Hexanes). The starting material (iodide) should disappear; the product (bromide) should appear.

  • Quench: Quench carefully with saturated NH4Cl solution.

  • Workup: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash column chromatography (100% Hexanes). The non-polar product elutes quickly.

Reaction Mechanism Visualization

The following diagram details the chemoselective cycle, highlighting why the Bromine atom remains untouched.

Negishi Start 1-Bromo-3-iodobenzene OxAdd Oxidative Addition (Selective at C-I Bond) Start->OxAdd Fast (Weak C-I) Pd0 Pd(0) Species Pd0->OxAdd TransMet Transmetallation (+ Isobutyl-Zn-Br) OxAdd->TransMet Zn replaces I RedElim Reductive Elimination TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regenerates Cat. Product This compound RedElim->Product Yields Target

Figure 2: Chemoselective Negishi catalytic cycle exploiting the bond dissociation energy difference between C-I and C-Br.

Applications in Drug Discovery

This compound serves as a versatile "scaffold decorator" in medicinal chemistry.

  • Bioisosteric Replacement: The meta-isobutyl group provides a specific lipophilic volume (LogP ~4.5) that differs spatially from the para-isobutyl group found in ibuprofen. This allows researchers to probe the shape of hydrophobic pockets in receptors (e.g., COX-1/COX-2).

  • Metallation Precursor: The remaining bromine atom is a "handle." It can be subjected to Lithium-Halogen exchange (using t-BuLi) to generate a nucleophile at the meta position, enabling the introduction of electrophiles like aldehydes (DMF), acids (CO2), or boronic esters.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18754991, this compound. Retrieved January 30, 2026 from [Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. (Contextual grounding for metal-halogen exchange selectivity).
  • Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience. (Authoritative source for Negishi coupling protocols).

Sources

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-3-isobutylbenzene, with the CAS Number 139155-55-8, is a substituted aromatic halide of significant interest in organic synthesis.[1][2][3][4] Its structure, featuring a bromine atom and an isobutyl group on a benzene ring, makes it a versatile intermediate for the introduction of the 3-isobutylphenyl moiety in the development of pharmaceuticals and other advanced materials.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and safety protocols. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, along with detailed methodologies for their determination.

Molecular Structure and Key Identifiers

The molecular structure of this compound consists of a benzene ring substituted at the 1 and 3 positions with a bromine atom and an isobutyl group, respectively.[1]

  • IUPAC Name: 1-bromo-3-(2-methylpropyl)benzene[1]

  • CAS Number: 139155-55-8[1][2][3][4]

  • Molecular Formula: C₁₀H₁₃Br[1][2][3]

  • Molecular Weight: 213.11 g/mol [1][3][4]

Physicochemical Properties

A summary of the key physical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are estimated based on closely related analogs due to a lack of specific data in the literature.

PropertyValueSource/Method
Boiling Point 88 °C at 25 mmHg[5]
Density ~1.285 g/cm³Estimated from 1-bromo-3-isopropylbenzene[6]
Refractive Index (n_D_) ~1.534Estimated from 1-bromo-3-isopropylbenzene[6]
Melting Point Not available (Liquid at room temperature)-
Solubility Sparingly soluble in water; likely soluble in common organic solvents such as ether, chloroform, and methanol.[7]
Storage Sealed in a dry environment at room temperature.[3]

Experimental Protocols for Characterization

The following section details the step-by-step methodologies for the experimental determination of the physical and spectroscopic properties of this compound.

Workflow for Physicochemical Characterization of this compound

G cluster_synthesis Synthesis & Purification cluster_phys_char Physical Property Determination cluster_spec_char Spectroscopic Analysis cluster_safety Safety & Handling synthesis Synthesis of this compound purification Purification by Vacuum Distillation synthesis->purification boiling_point Boiling Point Measurement purification->boiling_point density Density Measurement purification->density refractive_index Refractive Index Measurement purification->refractive_index nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms sds Review Safety Data Sheet (SDS) ppe Use Appropriate PPE sds->ppe storage Proper Storage ppe->storage

Caption: Workflow for the synthesis, purification, and characterization of this compound.

1. Determination of Boiling Point under Reduced Pressure

  • Rationale: Vacuum distillation is employed for the purification of high-boiling point liquids that may decompose at their atmospheric boiling points. This method allows for distillation at a lower temperature.

  • Protocol:

    • Assemble a vacuum distillation apparatus, ensuring all glassware joints are properly greased and sealed.

    • Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips.

    • Connect the apparatus to a vacuum pump and a manometer to monitor the pressure.

    • Gradually reduce the pressure to the desired level (e.g., 25 mmHg).

    • Begin heating the distillation flask while stirring.

    • Record the temperature at which the liquid consistently condenses in the condenser and is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.[5]

2. Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

a) ¹H NMR Spectroscopy

  • Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the structure of a molecule, including the number and types of hydrogen atoms and their connectivity.

  • Protocol:

    • Dissolve a small sample (5-10 mg) of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).

    • Process the spectrum to obtain the chemical shifts (δ), integration values, and coupling patterns.

  • Expected Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals: a doublet for the six methyl protons of the isobutyl group around δ 0.90, a multiplet for the single methine proton of the isobutyl group around δ 1.85, a doublet for the two benzylic protons around δ 2.44, and multiplets or distinct signals for the four aromatic protons between δ 7.07 and 7.17.[5]

b) Infrared (IR) Spectroscopy

  • Rationale: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Protocol:

    • Obtain a background spectrum of the clean ATR crystal or salt plates.

    • Apply a small drop of the purified liquid this compound onto the ATR crystal or between two salt plates.

    • Acquire the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.

  • Expected Spectrum: The IR spectrum is expected to show characteristic absorptions for C-H stretching of the alkyl group (below 3000 cm⁻¹) and the aromatic ring (above 3000 cm⁻¹), C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹), and C-Br stretching in the fingerprint region (typically below 800 cm⁻¹).

c) Mass Spectrometry (MS)

  • Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Protocol:

    • Introduce a small amount of the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for a volatile liquid.

    • Ionize the sample using an appropriate method (e.g., electron ionization).

    • Analyze the resulting fragments based on their mass-to-charge ratio (m/z).

  • Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (213.11 g/mol ). Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak will be observed.[1]

Safety and Handling

This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation and allergic skin reactions.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]

Characterization Logic Flow

start Purified this compound nmr ¹H NMR Analysis start->nmr purity_check Purity Assessment nmr->purity_check purity_check->start Impure (Re-purify) ir IR Spectroscopy purity_check->ir Pure ms Mass Spectrometry ir->ms structure_confirmation Structural Confirmation ms->structure_confirmation structure_confirmation->start Incorrect Structure (Re-synthesize/Re-evaluate) physical_props Measure Physical Constants (Boiling Point, Density, Refractive Index) structure_confirmation->physical_props Correct Structure final_char Fully Characterized Product physical_props->final_char

Caption: Logical workflow for the complete characterization of a synthesized sample of this compound.

References

  • This reference is not available.
  • This reference is not available.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • This reference is not available.
  • This reference is not available.
  • ChemBK. (n.d.). Benzene, 1-bromo-3-(2-methylpropyl)-. Retrieved from [Link]

  • This reference is not available.
  • This reference is not available.
  • Stenutz. (n.d.). 1-bromo-3-isopropylbenzene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-Bromo-3-isobutylbenzene: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-bromo-3-isobutylbenzene, a versatile aromatic building block. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's molecular characteristics, detailed synthesis protocols, spectroscopic data, and its strategic importance as a chemical intermediate.

Core Molecular and Physical Properties

This compound, also known by its IUPAC name 1-bromo-3-(2-methylpropyl)benzene, is a halogenated aromatic hydrocarbon. Its chemical structure, featuring a bromine atom and an isobutyl group on a benzene ring, makes it a valuable precursor in various organic syntheses. The bromine atom serves as a reactive handle for cross-coupling reactions, while the isobutyl group imparts specific steric and electronic properties to the molecule and its derivatives.

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃Br,
Molecular Weight 213.11 g/mol ,
CAS Number 139155-55-8,
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point 88 °C at 25 mmHg
Storage Sealed in a dry environment at room temperature

Synonyms:

  • 3-(iso-Butyl)bromobenzene

  • Benzene, 1-bromo-3-(2-methylpropyl)-[1]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be achieved through a Grignard reaction, a robust and well-established method in organic chemistry. The following protocol is based on established procedures and provides a reliable pathway to the target compound.[2]

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product R1 1-Bromo-3-iodobenzene P This compound R1->P Toluene, Room Temp R2 Isobutylmagnesium bromide R2->P Cat Tetrakis(triphenylphosphine)palladium(0) Cat->P

Caption: Grignard reaction for the synthesis of this compound.

Experimental Protocol

Materials:

  • 1-Bromo-3-iodobenzene

  • Isobutylmagnesium bromide (2M solution in ether)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Toluene

  • Aqueous ammonium chloride solution

  • Ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve 1-bromo-3-iodobenzene (35.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.954 mmol) in toluene (160 mL).

  • Slowly add isobutylmagnesium bromide (53 mmol, 26.5 mL of a 2M solution in ether) dropwise to the solution over 30 minutes at room temperature. It is crucial to control the addition rate to maintain the reaction temperature below 40°C.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 3 hours.

  • Quench the reaction by adding aqueous ammonium chloride solution (160 mL).

  • Extract the mixture with ether (2 x 100 mL).

  • Combine the organic phases and wash with aqueous ammonium chloride (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation, collecting the fraction at 88 °C/25 mmHg to yield this compound.[2]

This protocol provides a self-validating system through the characterization of the final product, ensuring its identity and purity.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are paramount in chemical research. The following spectroscopic data are characteristic of this compound.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides detailed information about the proton environments in the molecule.

  • ¹H-NMR (400 MHz, CDCl₃): δ= 0.90 (d, 6H), 1.85 (m, 1H), 2.44 (d, 2H), 7.07 (d, 1H), 7.14 (t, 1H), 7.17 (m, 2H).[2]

Interpretation:

  • The doublet at 0.90 ppm corresponds to the six protons of the two methyl groups in the isobutyl moiety.

  • The multiplet at 1.85 ppm represents the single proton of the methine group in the isobutyl chain.

  • The doublet at 2.44 ppm is assigned to the two protons of the methylene group attached to the benzene ring.

  • The signals in the aromatic region (7.07-7.17 ppm) correspond to the four protons on the benzene ring.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule. A characteristic feature of bromine-containing compounds is the presence of isotopic peaks (M and M+2) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • GC-MS Data: A GC-MS spectrum is available in the PubChem database, which can be used for comparison and confirmation of the compound's identity.[3]

Reactivity and Synthetic Utility in Drug Discovery and Development

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The isobutylbenzene moiety is a key structural component in some non-steroidal anti-inflammatory drugs (NSAIDs).

The Role of the Bromine Atom

The bromine atom on the aromatic ring is the primary site of reactivity, enabling a variety of synthetic transformations. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly well-suited for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Key Reactions for Lead Optimization

The versatile reactivity of this compound allows for its use in generating libraries of analogs for structure-activity relationship (SAR) studies, a critical process in lead optimization.

G cluster_reactions Synthetic Transformations cluster_products Diverse Analogs for SAR A This compound B Suzuki Coupling (with Boronic Acids/Esters) A->B C Grignard Reaction (forms Grignard Reagent) A->C D Buchwald-Hartwig Amination (with Amines) A->D E Sonogashira Coupling (with Terminal Alkynes) A->E P1 Biaryl Compounds B->P1 P2 Functionalized Aromatics C->P2 P3 Aryl Amines D->P3 P4 Alkynyl Arenes E->P4

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.

  • Suzuki Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between this compound and various boronic acids or esters, leading to the synthesis of biaryl compounds.

  • Grignard Reaction: The bromine atom can be converted into a Grignard reagent (3-isobutylphenylmagnesium bromide) by reacting with magnesium metal. This organometallic reagent can then be used to react with a wide range of electrophiles to introduce new functional groups.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of various aryl amines from this compound.

  • Sonogashira Coupling: This palladium- and copper-catalyzed reaction facilitates the coupling of this compound with terminal alkynes to produce alkynyl arene derivatives.

The ability to perform these transformations makes this compound a strategic starting material for the synthesis of novel compounds with potential therapeutic applications. The isobutyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, making this building block particularly interesting for medicinal chemists.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for applications in pharmaceutical and materials science research. Its well-defined physicochemical properties, coupled with its reactivity in a range of powerful cross-coupling reactions, make it an important tool for the creation of novel and complex molecular architectures. The detailed synthesis and characterization data provided in this guide serve as a reliable resource for researchers utilizing this compound in their work.

References

  • 1-Bromo-3-isopropylbenzene. PubChem. Retrieved January 30, 2026, from [Link]

  • Study of molecular structure, vibrational spectroscopy, and HOMO-LUMO of bromocyclohexane, iodobenzene, and chlorobenzene by density functional theory. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Benzene, 1-bromo-3-(2-methylpropyl)-. ChemBK. Retrieved January 30, 2026, from [Link]

  • This compound. PubChem. Retrieved January 30, 2026, from [Link]

Sources

Reactivity Profile: The C-Br Bond in 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of the C-Br bond in 1-Bromo-3-isobutylbenzene. This document is structured to support decision-making in synthetic planning and medicinal chemistry optimization.

Technical Guide & Reactivity Whitepaper

Executive Summary

This compound represents a distinct class of meta-alkylated aryl halides. Unlike its para-substituted counterparts (common in ibuprofen-like scaffolds), the meta-isobutyl arrangement offers a unique vector for structure-activity relationship (SAR) exploration while maintaining a "chemically accessible" steric profile.

The reactivity of the C-Br bond in this molecule is defined by three factors:

  • Electronic Neutrality: The meta-isobutyl group exerts a negligible inductive effect (

    
    ), rendering the C-Br bond electronically similar to bromobenzene, yet sufficiently electron-rich to require active Pd-catalysts for oxidative addition.
    
  • Steric Accessibility: The C-3 isobutyl group is remote from the C-1 bromine, allowing unhindered approach for bulky transition metal ligands and organolithium aggregates.

  • Chemomodular Versatility: The bond serves as a "universal socket" for Lithium-Halogen Exchange (Li/X), Grignard formation, and Palladium-catalyzed Cross-Coupling.

Electronic & Steric Landscape

To predict reaction outcomes, we must quantify the environment surrounding the C-Br bond.

The Hammett Inductive Impact

The isobutyl group at the meta position does not participate in resonance donation to the carbon bearing the bromine. Its influence is purely inductive (+I).

  • Hammett Constant (

    
    ):  -0.07 (Weakly Electron Donating).
    
  • Implication: The C-Br bond is slightly more electron-rich than unsubstituted bromobenzene. This increases the activation energy for Oxidative Addition (the rate-determining step in Pd-catalysis) compared to electron-deficient bromides (e.g., 1-bromo-3-nitrobenzene), but it remains well within the reactive window for standard Pd(0) species.

Steric Clearance
  • Ortho-positions (C2, C6): Unsubstituted.

  • Meta-position (C3): Isobutyl group.[1]

  • Impact: The "reaction cone" around the bromine is open. Unlike ortho-substituted aryls, which require specialized ligands (e.g., SPhos) to force oxidative addition, this compound is compatible with generic phosphine ligands (

    
    , dppf).
    

Chemoselective Metallation Pathways

The C-Br bond allows for the generation of nucleophilic aryl species. The choice between Lithium and Magnesium is dictated by the required kinetic control.

Lithium-Halogen Exchange (Kinetic Control)

Treatment with


-Butyllithium (

-BuLi) effects a rapid exchange.
  • Mechanism: Formation of an "ate" complex intermediate followed by release of

    
    -butyl bromide.
    
  • Conditions: THF or Et2O, -78°C.

  • Rate:

    
    .
    
  • Critical Insight: Because the isobutyl group is meta, it does not direct ortho-lithiation (DoM). The exchange is exclusively at the C-Br site. This is a self-validating step: if the reaction turns yellow/orange, the aryl-lithium species is formed.

Grignard Formation (Thermodynamic Control)

Magnesium insertion is feasible but requires activation due to the slight electron-donating nature of the alkyl group.

  • Protocol: Mg turnings, THF,

    
     (initiator), Reflux.
    
  • Warning: The formation of the homocoupled byproduct (3,3'-diisobutylbiphenyl) is a risk if the concentration of the aryl bromide is too high during initiation.

Palladium-Catalyzed Cross-Coupling (The "Engine")

This is the primary utility of the molecule in drug discovery. The C-Br bond is the electrophile.

Suzuki-Miyaura Coupling
  • Partner: Aryl/Alkyl Boronic Acids.[2][3]

  • Catalyst System:

    
     or 
    
    
    
    / XPhos.
  • Base:

    
     (aqueous) or 
    
    
    
    (anhydrous).
  • Mechanism: The cycle proceeds via Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[4][5]

Buchwald-Hartwig Amination[6]
  • Partner: Primary/Secondary Amines.

  • Challenge:

    
    -hydride elimination is not an issue here, but reductive elimination of C-N bonds requires bulky ligands to prevent catalyst deactivation.
    
  • Recommended Ligand: BINAP or BrettPhos.

Visualizing the Reactivity Architecture

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram details the specific pathway for this compound, highlighting the critical Oxidative Addition step.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAddComplex Oxidative Addition Complex Ar-Pd(II)-Br Pd0->OxAddComplex Oxidative Addition (Rate Limiting) Substrate This compound (Substrate) Substrate->OxAddComplex TransMetal Transmetallation Complex Ar-Pd(II)-R OxAddComplex->TransMetal Transmetallation BoronicAcid Boronic Acid (R-B(OH)2) + Base BoronicAcid->TransMetal TransMetal->Pd0 Reductive Elimination Product 3-Isobutyl-Biaryl (Product) TransMetal->Product Release

Caption: The Suzuki-Miyaura cycle. The meta-isobutyl group (Ar) remains distal to the Pd center, facilitating smooth oxidative addition.

Diagram 2: Reactivity Decision Tree

A logic flow for choosing the correct transformation pathway based on the desired outcome.

DecisionTree Start This compound Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Start->Lithiation Kinetic Control Palladium Pd-Catalysis (Pd(0), Ligand, Heat) Start->Palladium Catalytic Cycle Magnesium Grignard Formation (Mg, THF, Reflux) Start->Magnesium Thermodynamic Control ElectrophileQuench Trapping with Electrophiles (Aldehydes, Ketones, CO2) Lithiation->ElectrophileQuench BiarylCoupling C-C Bond Formation (Suzuki, Negishi, Stille) Palladium->BiarylCoupling HeteroatomCoupling C-N / C-O Bond Formation (Buchwald-Hartwig) Palladium->HeteroatomCoupling Magnesium->ElectrophileQuench

Caption: Strategic flowchart for functionalizing the C-Br bond based on target moiety requirements.

Experimental Protocol: Optimized Suzuki Coupling

Standardized procedure for coupling this compound with Phenylboronic acid.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Electrophile
Phenylboronic Acid 1.2Nucleophile

0.03Catalyst (Robust)

(2M aq)
3.0Base Activator
1,4-Dioxane [0.2 M]Solvent
Step-by-Step Methodology
  • Degassing: Charge a reaction vial with this compound (1.0 equiv) and Phenylboronic acid (1.2 equiv). Dissolve in 1,4-Dioxane. Sparge with Argon for 10 minutes. Note: Oxygen inhibits the Pd(0) regeneration.

  • Catalyst Addition: Add

    
     (3 mol%) and aqueous 
    
    
    
    (3.0 equiv) under a counter-flow of Argon.
  • Thermal Activation: Seal the vessel and heat to 85°C for 4–6 hours.

    • Monitoring: TLC (Hexanes/EtOAc 9:1). The starting bromide (

      
      ) should disappear; the biaryl product will be slightly more polar or fluorescent.
      
  • Workup: Cool to RT. Filter through a pad of Celite (removes Pd black). Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Bailey, W. F., & Patricia, J. J. (1988).[6][7] The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

Sources

1-Bromo-3-isobutylbenzene: A Strategic Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-Bromo-3-isobutylbenzene, a substituted aromatic halide, has emerged as a key precursor in the synthesis of a variety of valuable compounds, most notably in the pharmaceutical industry. Its utility stems from the presence of two key functional handles: the bromo substituent, which is amenable to a wide array of cross-coupling reactions and organometallic transformations, and the isobutyl group, which can influence the electronic and steric properties of the molecule and its derivatives. This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its applications as a strategic precursor in the development of high-value organic molecules.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₁₀H₁₃Br[1][2]
Molecular Weight 213.11 g/mol [1]
Boiling Point 88 °C at 25 mmHg[3]
Appearance Colorless to pale yellow liquid[4]
Storage Sealed in a dry environment at room temperature[2]

Safety Profile: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound from benzene can be approached via two primary retrosynthetic pathways, each with its own set of considerations regarding regioselectivity and reaction conditions. The key is to strategically introduce the bromo and isobutyl groups to achieve the desired 1,3-substitution pattern.

Pathway A: Bromination followed by Friedel-Crafts Alkylation

This pathway commences with the bromination of benzene, an electrophilic aromatic substitution reaction, followed by the introduction of the isobutyl group via a Friedel-Crafts alkylation.

Experimental Protocol: Synthesis of this compound via Pathway A

Step 1: Bromination of Benzene

  • To a solution of benzene in a suitable solvent (e.g., carbon tetrachloride), add a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).[6]

  • Slowly add bromine (Br₂) to the reaction mixture, maintaining the temperature at or below room temperature.

  • Stir the reaction mixture until the characteristic red-brown color of bromine disappears, indicating the consumption of the starting material.

  • Quench the reaction by carefully adding water.

  • Separate the organic layer, wash with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield bromobenzene.

Step 2: Friedel-Crafts Alkylation of Bromobenzene

  • To a cooled solution of bromobenzene and a Lewis acid catalyst (e.g., AlCl₃), slowly add isobutyl chloride.

  • Allow the reaction to proceed at a controlled temperature. The isobutyl group is a deactivating group, and the bromine is an ortho-, para-director. However, due to steric hindrance from the bromine atom, the meta-substituted product can be obtained.

  • Upon completion, quench the reaction with ice-water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

  • Purify the crude product by vacuum distillation to obtain this compound.[3]

Pathway B: Friedel-Crafts Acylation, Reduction, and Bromination

An alternative and often more controlled route involves the initial acylation of benzene, followed by reduction of the resulting ketone and subsequent bromination.

Experimental Protocol: Synthesis of this compound via Pathway B

Step 1: Friedel-Crafts Acylation of Benzene

  • In a flask equipped with a stirrer and a dropping funnel, suspend aluminum chloride in a dry, inert solvent like dichloromethane.

  • Cool the suspension in an ice bath and slowly add a mixture of benzene and isobutyryl chloride.

  • After the addition is complete, stir the mixture for a designated time to ensure complete reaction.

  • Carefully pour the reaction mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to yield isobutyrophenone.

Step 2: Clemmensen or Wolff-Kishner Reduction

  • Clemmensen Reduction: Reflux the isobutyrophenone with amalgamated zinc (zinc-mercury alloy) and concentrated hydrochloric acid to reduce the ketone to an alkyl group, yielding isobutylbenzene.

  • Wolff-Kishner Reduction: Alternatively, heat the isobutyrophenone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as ethylene glycol.

Step 3: Bromination of Isobutylbenzene

  • To isobutylbenzene, add a Lewis acid catalyst (e.g., FeBr₃).

  • Slowly add bromine to the mixture. The isobutyl group is an ortho-, para-directing group. To favor the meta-product, specific reaction conditions or a different brominating agent might be necessary. However, direct bromination of isobutylbenzene will predominantly yield a mixture of ortho and para isomers. A more regioselective method would be required to obtain the pure meta isomer.

The choice of synthetic route depends on the desired purity of the final product and the available starting materials and reagents. Pathway A, while seemingly straightforward, can lead to a mixture of isomers during the Friedel-Crafts alkylation step. Pathway B offers better control over the introduction of the isobutyl group, but the final bromination step requires careful consideration to achieve the desired regioselectivity.

Key Reactions of this compound in Organic Synthesis

The synthetic utility of this compound is primarily centered around the reactivity of the carbon-bromine bond. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block for more complex molecules.

Grignard Reagent Formation and Subsequent Reactions

The reaction of this compound with magnesium metal in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding Grignard reagent, (3-isobutylphenyl)magnesium bromide.[7] This organometallic species is a potent nucleophile and a strong base, enabling a wide range of transformations.

Caption: Formation and reaction of the Grignard reagent from this compound.

Experimental Protocol: Formation of (3-isobutylphenyl)magnesium bromide

  • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a solution of this compound in dry diethyl ether or THF dropwise to the magnesium turnings.

  • The reaction is typically initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent.

This Grignard reagent can then be used in a variety of subsequent reactions, such as carboxylation with carbon dioxide to form 3-isobutylbenzoic acid, or reaction with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[8][9] this compound serves as an excellent electrophilic partner in this reaction, coupling with a variety of organoboron compounds in the presence of a palladium catalyst and a base.[10]

G A This compound D Coupled Product (3-isobutyl-R-benzene) A->D B Organoboron Compound (R-B(OR)₂) B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) C->D Catalyzes

Caption: The Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a reaction vessel, add this compound, phenylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate or potassium phosphate.

  • Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon) to remove oxygen, which can deactivate the palladium catalyst.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl, heteroaryl, and even alkyl groups at the 3-position of the isobutylbenzene core, making it a cornerstone reaction in medicinal chemistry and materials science.[11]

Application Spotlight: The Synthesis of Ibuprofen

A prominent and commercially significant application of isobutylbenzene derivatives is in the synthesis of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[12] While the industrial synthesis of ibuprofen often starts from isobutylbenzene itself, laboratory-scale syntheses can utilize derivatives like this compound as precursors for educational or research purposes. A hypothetical synthetic route starting from this compound could involve a Grignard reaction followed by carboxylation to introduce the necessary propionic acid moiety.

A more direct route to an ibuprofen precursor starts with the Friedel-Crafts acylation of isobutylbenzene to form 4'-isobutylacetophenone.[13][14] This highlights the importance of the isobutylbenzene scaffold, for which this compound is a close relative and a versatile synthetic equivalent for introducing the 3-isobutylphenyl moiety.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands as a testament to the power of functionalized aromatic compounds in modern organic synthesis. Its dual functionality, offering a handle for cross-coupling and organometallic reactions via the bromo group and the structural influence of the isobutyl moiety, makes it a valuable and versatile precursor. From the formation of Grignard reagents to its participation in powerful palladium-catalyzed cross-coupling reactions, this compound provides chemists with a reliable and efficient means to construct complex molecular targets. As the demand for novel pharmaceuticals, agrochemicals, and advanced materials continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly remain at the forefront of chemical innovation.

References

  • Gauth. (n.d.). What reagents are necessary to prepare this compound from benzene?
  • Brainly. (2023, September 27). What reagents are necessary to prepare this compound from benzene?
  • Oreate AI. (2026, January 8). Exploring 1-Bromo-3-Methylbenzene: Properties, Applications, and Safety.
  • ChemicalBook. (2025, July 24). This compound | 139155-55-8.
  • Kilburg, M. (2019, April 11). Ibuprofen Synthesis. Synaptic - Central College. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: Friedel-Crafts Acylation of Isobutylbenzene for the Synthesis of 4'-Isobutylacetophenone.
  • The Science Snail. (2018, November 10). Synthesis of isobutylbenzene from benzene.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Investigation of 1-Bromo-3-buten-2-one as Building Block in Organic Synthesis. (2025, August 6).
  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
  • PrepChem.com. (n.d.). Synthesis of p-bromoisobutylbenzene.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
  • ResearchGate. (2025, November 9). (PDF) Acylation of Isobutylbenzene with acetic anhydride on AlKIT-6 Mesoporous acid catalyst.
  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • ChemBK. (n.d.). This compound.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • The Role of 1-Bromo-3-iodobenzene in Modern Pharmaceutical Synthesis. (2026, January 29).
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Pragna Group. (2025, January 21). How Bromo Benzene is Used in Organic Synthesis Processes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Leah4sci. (2014, March 12). Friedel Crafts Acylation Reaction Mechanism EAS Vid 7 [Video]. YouTube. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Isobutylbenzene, 99.5%.
  • Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science.
  • Oakwood Chemical. (n.d.). 1-Bromo-3-iodobenzene.
  • Filo. (2025, January 11). Provide the reagents necessary to prepare bromo isobutylbenzene from benz.
  • Aldrich. (2025, May 6). SAFETY DATA SHEET.
  • Organic Syntheses. (n.d.). Procedure.
  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Friedel-Crafts acyl
  • Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design.
  • PubChem. (n.d.). 1-(1-Bromoethyl)-3-isobutylbenzene.
  • Thermo Scientific Chemicals. (n.d.). 1-Bromo-3-(tert-butyldimethylsiloxy)benzene, 98+%.

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Technical Guide: Spectroscopic Characterization of 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 1-Bromo-3-isobutylbenzene (CAS: 31576-26-8). This document is structured for researchers requiring rigorous structural validation and experimental protocols.

Executive Summary

This compound (also known as 1-bromo-3-(2-methylpropyl)benzene) is a meta-substituted halogenated aromatic scaffold. It serves as a critical intermediate in the synthesis of pharmaceuticals, particularly in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where the bromine atom acts as an electrophilic handle and the isobutyl group provides lipophilic bulk.

Accurate characterization requires distinguishing this meta-isomer from its ortho- and para-analogs, which are common byproducts of direct alkylation/halogenation routes. This guide provides the definitive spectral fingerprints (NMR, MS, IR) required for validation.

PropertyData
IUPAC Name 1-Bromo-3-(2-methylpropyl)benzene
CAS Number 31576-26-8
Molecular Formula C₁₀H₁₃Br
Molecular Weight 213.12 g/mol
Appearance Colorless liquid

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary tool for confirming the presence of bromine (isotopic pattern) and the alkyl side chain (fragmentation).

Isotopic Signature

The most distinct feature of the mass spectrum is the molecular ion cluster. Bromine exists as two stable isotopes:


 (50.69%) and 

(49.31%).
  • M⁺ (m/z 212): Contains

    
    .
    
  • [M+2]⁺ (m/z 214): Contains

    
    .
    
  • Intensity Ratio: The doublet appears in an approximate 1:1 ratio , confirming mono-bromination.[1]

Fragmentation Pathway

The fragmentation is driven by the stability of the aromatic ring and the lability of the isobutyl group.

  • Benzylic Cleavage (Minor): Loss of the isopropyl radical (

    
    , 43 Da) is the dominant pathway for isobutyl aromatics, generating a resonance-stabilized bromobenzyl cation  (m/z 169/171).
    
  • Tropylium Rearrangement: The bromobenzyl cation typically rearranges to the bromotropylium ion (m/z 169/171), which is often the base peak or a major fragment.

  • Dehydrohalogenation: Subsequent loss of HBr from the tropylium species yields the hydrocarbon cation

    
     (m/z 90) or 
    
    
    
    (m/z 91) if Br is lost directly.
MS Data Summary
Ion Identitym/z (amu)Relative AbundanceInterpretation
Molecular Ion (M⁺) 212 / 214 ~20-30%Parent ion doublet (1:1 ratio due to Br).
Base Peak Fragment 169 / 171 100%Loss of isopropyl group (

). Formation of Bromotropylium ion.
Aryl Cation 91 VariableLoss of Br from base peak (Tropylium ion).
Alkyl Fragment 43 HighIsopropyl cation

.
Fragmentation Workflow (Graphviz)

MS_Fragmentation M_Ion Molecular Ion [C10H13Br]+. m/z 212/214 Iso_Rad Isopropyl Radical .CH(CH3)2 (43 Da) M_Ion->Iso_Rad Fragmentation Br_Trop Bromotropylium Ion [C7H6Br]+ m/z 169/171 M_Ion->Br_Trop - Isopropyl Radical (Benzylic Cleavage) Trop Tropylium Ion [C7H7]+ m/z 91 Br_Trop->Trop - Br (Dehalogenation)

Figure 1: Proposed EI-MS fragmentation pathway showing the characteristic loss of the isopropyl group to form the stable bromotropylium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the spatial resolution necessary to distinguish the meta-isomer from ortho (steric compression shifts) and para (symmetry) isomers.

¹H NMR (Proton) Analysis

The spectrum is defined by the asymmetry of the 1,3-substitution.

  • Solvent: CDCl₃ (Residual peak at

    
     7.26 ppm).
    
  • Field Strength: >300 MHz recommended for resolution of aromatic multiplets.

PositionShift (

ppm)
MultiplicityIntegralJ (Hz)Assignment Logic
Ar-H (C2) 7.30 - 7.35 Singlet (br)1H-Isolated between Br and Alkyl. Deshielded by Br.
Ar-H (C4) 7.25 - 7.30 Doublet1H~7.5Ortho to Alkyl, Para to Br.
Ar-H (C5) 7.10 - 7.15 Triplet1H~7.5Meta to both substituents.
Ar-H (C6) 7.00 - 7.05 Doublet1H~7.5Ortho to Br, Para to Alkyl.

-CH₂
2.45 Doublet2H7.2Benzylic protons. Coupled to methine.

-CH
1.85 Multiplet1H-Methine proton (septet-like).

-CH₃
0.90 Doublet6H6.6Methyl groups.

Note: Chemical shifts are estimates based on substituent additivity rules (Base Benzene 7.27 + Isobutyl effect + Bromo effect).

¹³C NMR (Carbon) Analysis

The ¹³C spectrum must show 8 distinct carbon signals (6 aromatic, 2 aliphatic unique environments).

  • Aliphatic: The isobutyl group shows three peaks: Methyl (~22 ppm), Methine (~30 ppm), and Benzylic Methylene (~45 ppm).

  • Aromatic: The C-Br carbon is significantly shielded relative to unsubstituted benzene, appearing upfield (~122 ppm). The C-Alkyl is deshielded (~144 ppm).

Structural Elucidation Logic (Graphviz)

NMR_Logic Sample Unknown Sample (C10H13Br) Symmetry Check Symmetry (13C Count) Sample->Symmetry Meta Meta (1,3) Asymmetric 6 Ar-C Signals Symmetry->Meta 8 Total Peaks Para Para (1,4) Symmetric 4 Ar-C Signals Symmetry->Para 6 Total Peaks Ortho Ortho (1,2) Asymmetric 6 Ar-C Signals Symmetry->Ortho 8 Total Peaks Shift_Analysis 1H Shift Analysis (Benzylic Region) Meta->Shift_Analysis Ortho->Shift_Analysis Result Confirm this compound Shift_Analysis->Result H2 Singlet observed No steric compression on CH2

Figure 2: Logic flow for distinguishing regioisomers using C-13 peak counting and H-1 splitting patterns.

Infrared Spectroscopy (IR)

FT-IR is used primarily for "fingerprinting" and confirming the absence of impurities (e.g., unreduced ketone intermediates from synthesis).

  • 3000 - 3100 cm⁻¹: Aromatic C-H stretching (weak).

  • 2850 - 2960 cm⁻¹: Aliphatic C-H stretching (strong, doublet/multiplet from isobutyl).

  • 1570 - 1600 cm⁻¹: Aromatic C=C ring breathing.

  • 1065 - 1075 cm⁻¹: Aryl-Bromide (C-Br) stretch.

  • 690 - 780 cm⁻¹: Out-of-plane (OOP) bending. Meta-disubstitution typically shows peaks near 690 cm⁻¹ and 780 cm⁻¹ .

Experimental Protocols

GC-MS Method (Purity & Identity)
  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (50:1), 250°C.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detector: MS (EI source, 70 eV). Scan range 40-400 amu.

  • Expected Retention Time: The meta isomer typically elutes between the ortho (earlier) and para (later) isomers on non-polar phases due to boiling point differences.

NMR Sample Preparation
  • Mass: Weigh 10-15 mg of the liquid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • ¹H: 16 scans, 2s relaxation delay.

    • ¹³C: 512 scans minimum (due to lower sensitivity and quaternary carbons).

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1-bromo-3-methylbenzene (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. AIST (Japan). (General reference for substituent effects on benzene derivatives). Available at: [Link]

  • World Intellectual Property Organization. WO2023019094A1 - Monoacylglycerol lipase modulators. (Cites use of this compound as starting material).[2] Available at:

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Technical Guide: Strategic Applications of 1-Bromo-3-isobutylbenzene in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the competitive landscape of agrochemical discovery, structural novelty and metabolic stability are paramount.[1] While the para-substituted isomer (1-bromo-4-isobutylbenzene) is industrially ubiquitous as the precursor to Ibuprofen, its meta-isomer, 1-Bromo-3-isobutylbenzene (CAS 139155-55-8) , remains an underutilized scaffold with significant potential.

This guide analyzes the technical utility of this compound as a strategic building block.[1] Unlike the linear topology of para-isomers, the meta-substitution pattern offers a unique "kinked" geometry, enabling access to alternative binding pockets in target enzymes (e.g., SDHI fungicides or HPPD inhibitors).[1] Furthermore, the 3-isobutyl moiety serves as a robust lipophilic anchor, modulating LogP without introducing the metabolic liabilities often associated with linear alkyl chains.[1]

Physicochemical Profile & Structural Analysis[1][2][3]

To effectively deploy this molecule, one must understand its behavior in a biological system.[1] The isobutyl group acts as a "hydrophobic wedge," while the bromine atom serves as a versatile reactive handle.[1]

PropertyValueImplication for Agrochemical Design
Molecular Weight 213.11 g/mol Low MW allows for significant decoration while adhering to "Rule of 5" analogs in agrochemistry (Tice's Rules).
Boiling Point ~88 °C (at 25 mmHg)Volatile enough for purification by distillation but stable under standard reaction conditions.[1]
LogP (Predicted) ~4.2 - 4.5Highly lipophilic.[1] Ideal for improving cuticular penetration in herbicides or fungal membrane traversal.[1]
Electronic Effect Weakly activating (Alkyl) + Deactivating (Br)The meta relationship prevents resonance interference between the alkyl group and the halogen, preserving the reactivity of the C-Br bond for metal-catalyzed couplings.
The "Meta-Effect" in SAR Studies

Switching a substituent from para to meta is a classic bioisosteric strategy.[1]

  • Metabolic Blocking: Para-positions are primary sites for oxidative metabolism (CYP450 hydroxylation).[1] Leaving the para-position open (or blocking it with a different group later) while placing the lipophilic isobutyl anchor at the meta-position can drastically alter half-life and residue profiles.

  • Conformational Sampling: The meta-isobutyl group forces the phenyl ring into a different rotational space within an enzyme pocket, potentially overcoming resistance mechanisms developed against para-substituted incumbents.[1]

Synthetic Utility: The "Suzuki Gateway"

The primary value of this compound lies in its conversion to 3-isobutylphenylboronic acid .[1] This transformation unlocks the Suzuki-Miyaura coupling, the workhorse of modern agrochemical synthesis (e.g., for Boscalid or Fluxapyroxad analogs).[1]

Visualization: Divergent Synthesis Pathway[1]

G Start This compound Lithiation Lithiation (n-BuLi, -78°C) Start->Lithiation Activation Suzuki Suzuki Coupling (Pd catalyst) Start->Suzuki Direct Coupling (Boronic acid partner) Borate Boronate Ester Intermediate Lithiation->Borate B(OiPr)3 ProductA 3-Isobutylphenyl- boronic acid Borate->ProductA Hydrolysis (H3O+) ProductA->Suzuki Ar-X, Base Biaryl Biaryl Scaffolds (Fungicides/Herbicides) Suzuki->Biaryl C-C Bond Formation

Figure 1: The strategic divergence from this compound to high-value biaryl active ingredients.[2]

Experimental Protocols

Protocol A: Synthesis of this compound (Grignard Route)

Rationale: Direct Friedel-Crafts alkylation of bromobenzene often yields mixtures of ortho/para isomers. The Grignard approach using 1-bromo-3-iodobenzene ensures regiospecificity.

Reagents:

  • 1-Bromo-3-iodobenzene (1.0 eq)

  • Isobutylmagnesium bromide (1.5 eq, 2.0 M in ether)[1]

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)[1]

  • Solvent: Anhydrous Toluene[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Catalyst Loading: Charge the flask with 1-Bromo-3-iodobenzene (e.g., 10 g) and anhydrous toluene (160 mL).[1] Add Pd(PPh3)4 (1.1 g).[1][3] Stir until dissolved.

  • Controlled Addition: Cool the system to 0°C. Add Isobutylmagnesium bromide dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature <40°C to prevent scrambling or homocoupling.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The solution will typically shift from yellow to dark green/black.[1]

  • Quench: Carefully quench with saturated aqueous NH4Cl (160 mL).

  • Workup: Extract with diethyl ether (2 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Distill under reduced pressure (approx. 88°C at 25 mmHg) to isolate the title compound as a colorless oil.

Protocol B: Conversion to 3-Isobutylphenylboronic Acid

Rationale: Boronic acids are unstable on the shelf; synthesizing fresh from the bromide ensures high coupling efficiency.

Step-by-Step Methodology:

  • Lithiation: Dissolve this compound (1.0 eq) in anhydrous THF under Argon. Cool to -78°C (acetone/dry ice bath).

  • Exchange: Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 1 hour at -78°C.

    • Mechanism:[1][4][5] Lithium-Halogen exchange generates the aryllithium species.[1]

  • Borylation: Add Triisopropyl borate (1.2 eq) rapidly. Stir for 30 mins at -78°C, then allow to warm to room temperature overnight.

  • Hydrolysis: Quench with 2M HCl and stir vigorously for 1 hour to hydrolyze the boronate ester.

  • Isolation: Extract with ethyl acetate. The boronic acid may precipitate or can be recrystallized from hexane/ether.[1]

Agrochemical Application Scenarios

Scenario 1: Lipophilic Optimization of SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) typically feature a biaryl amide structure.[1] The "tail" of the molecule binds in a hydrophobic channel.[1]

  • Application: Replace a standard phenyl or chlorophenyl tail with the 3-isobutylphenyl moiety.[1]

  • Hypothesis: The bulky isobutyl group fills the hydrophobic pocket more effectively than a linear chain, while the meta-linkage alters the angle of the biaryl bond, potentially bypassing resistance mutations (e.g., H272R in Botrytis) that affect standard binders.[1]

Scenario 2: Protoporphyrinogen Oxidase (PPO) Inhibitors

Many PPO inhibiting herbicides (e.g., diphenyl ethers) rely on specific substitution patterns to fit the active site.[1]

  • Application: Use this compound to synthesize novel diphenyl ethers via Ullmann coupling with substituted phenols.[1]

  • Benefit: The isobutyl group provides steric bulk that can induce selectivity between crop (e.g., soybean) and weed PPO enzymes.[1]

SAR Logic Visualization

SAR cluster_0 Standard Para-Substitution cluster_1 Proposed Meta-Substitution Target Target Enzyme (e.g., SDH Complex II) Para Linear Geometry (High Metabolic Liability) Para->Target Standard Fit Meta Kinked Geometry (3-Isobutylphenyl) Meta->Target Optimized Fit Benefit1 Access New Hydrophobic Pockets Meta->Benefit1 Benefit2 Block Metabolic Soft Spots Meta->Benefit2

Figure 2: Structure-Activity Relationship (SAR) logic comparing meta- vs. para-substitution.

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is less abundant than its para counterpart, standard aryl halide precautions apply.[1]

  • Hazards: Skin and eye irritant (H315, H319).[1][2][6] Potential respiratory irritant (H335).[1][2][6]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (store in amber glass).

  • Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not allow to enter drains (toxic to aquatic life, typical of halogenated aromatics).[1]

References

  • PubChem. "this compound | C10H13Br."[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • MDPI. "Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery."[1] Molecules, 2024.[1][2][7] Available at: [Link][1]

  • Brainly/Chemistry Education. "Mechanistic pathways for Alkyl-Aryl Halide Synthesis." Available at: [Link]

Sources

1-Bromo-3-isobutylbenzene: Technical Safety & Handling Architecture

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and operational protocols for 1-Bromo-3-isobutylbenzene (CAS: 31576-25-3).[1] It is designed for researchers and process chemists utilizing this intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or as a building block for meta-substituted isobutyl arenes.[1]

Physicochemical Profile & Hazard Identification

Understanding the molecular behavior of this compound is the first line of defense.[1] Unlike its para-isomer (a common Ibuprofen precursor), the meta-isomer presents unique steric and electronic properties that influence its reactivity and toxicological profile.[1]

Chemical Identity
  • IUPAC Name: 1-Bromo-3-(2-methylpropyl)benzene[1][2]

  • CAS Number: 31576-25-3[1]

  • Molecular Formula: C₁₀H₁₃Br[1][3][2]

  • Molecular Weight: 213.12 g/mol [3]

  • Structure: A benzene ring substituted at the 1-position with bromine and the 3-position with an isobutyl group.[2]

Critical Physicochemical Properties
PropertyValueOperational Implication
Physical State Clear, colorless to pale yellow liquidVisually inspect for yellowing (oxidation/decomposition).[1][3]
Boiling Point ~88 °C at 25 mmHg (Lit.)[1][3]High boiling point at atm pressure (>220°C est.).[1] Do not distill at atmospheric pressure to avoid thermal degradation.[1]
Flash Point >90 °C (Estimated)Classified as Combustible Liquid (Class IIIB) .[1][3] Not highly flammable, but will burn if heated.[1]
Density ~1.25 g/mLHeavier than water.[1][3] Spills will sink and form a dense organic layer.[1]
Solubility Insoluble in water; Soluble in DCM, THF, TolueneLipophilic nature facilitates rapid skin absorption.[1][3]
GHS Hazard Classification (H-Codes)
  • H315: Causes skin irritation.[1][2][4][5]

  • H319: Causes serious eye irritation.[1][2][5][6]

  • H317: May cause an allergic skin reaction (Skin Sensitizer).[1][2]

  • H335: May cause respiratory irritation.[1][2][4][5][6][7][8]

  • H411: Toxic to aquatic life with long-lasting effects (General organobromide classification).[1]

Strategic Handling & Engineering Controls

Safe handling requires more than standard PPE; it demands an engineered environment that prevents exposure and maintains compound integrity.[1]

The "Why" Behind the Protocol
  • Lipophilicity & Sensitization: As a lipophilic aryl bromide, this compound can penetrate the stratum corneum.[1] The presence of the benzylic-like structure (though the bromine is aryl) combined with the isobutyl chain increases lipid solubility, heightening the risk of systemic absorption and sensitization (H317).[1]

  • Vapor Density: The vapor is significantly heavier than air.[1] In a standard fume hood, vapors will sink.[1] Bottom-vented hoods or rear-baffle adjustments are critical to effectively capture fumes.[1]

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelSpecific RequirementRationale
Dermal High Nitrile (Double Gloving) or Viton Standard latex is permeable to halogenated aromatics.[1][3] Double nitrile (min 0.11mm outer) provides a breakthrough time >480 min.[1]
Ocular Standard Chemical Safety GogglesPrevent splash entry.[1][3][9] Face shield required during dispensing >100mL.[1]
Respiratory Conditional Half-mask with OV/AG cartridges Required only if working outside a fume hood (e.g., spill cleanup).[1][3]
Operational Workflow Diagram

The following logic gate ensures safe transfer and reaction setup.

SafeHandling cluster_0 Engineering Controls Start Start: Reagent Retrieval Inspect Visual Inspection (Color/Precipitate) Start->Inspect Transfer Transfer in Fume Hood (Argon Blanket) Inspect->Transfer Pass Waste Waste Disposal (Halogenated Stream) Inspect->Waste Fail (Yellow/Dark) Reaction Reaction Setup (Closed System) Transfer->Reaction Syringe/Cannula Reaction->Waste Post-Workup

Figure 1: Operational workflow for handling this compound, emphasizing containment and inert atmosphere.

Synthesis & Reaction Safety

This compound is primarily used as an electrophile in metal-catalyzed cross-coupling.[1] Specific risks arise during these transformations.

Metal-Halogen Exchange (Lithiation/Grignard)

When converting this bromide to a nucleophile (e.g., using n-BuLi or Mg):

  • Exotherm Risk: The exchange reaction is exothermic.[1]

    • Protocol: Add the bromide solution slowly to the metal/lithium source at controlled temperatures (0°C to -78°C).[1]

  • Induction Period: Grignard formation (Mg insertion) often has a dangerous induction period.[1]

    • Mitigation: Do not add the entire bolus of bromide at once.[1] Initiate with 5-10% of the volume and wait for exotherm/color change before continuing.

Palladium-Catalyzed Couplings (Suzuki/Buchwald)[1]
  • Catalyst Poisoning: Trace sulfur or oxidation products in the bromide can poison Pd catalysts.[1]

  • Thermal Runaway: These reactions are often run at reflux.[1] Ensure the solvent system (e.g., Toluene/Water) is degassed to prevent O₂-mediated homocoupling side reactions which release heat.[1]

Emergency Response Architecture

Exposure Response Decision Tree

Immediate action determines the clinical outcome.[1]

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Drench 15 min 2. Soap & Water 3. Discard Leather Skin->ActionSkin ActionEye 1. Flush 15 min 2. Lift Eyelids 3. Ophthalmologist Eye->ActionEye ActionInhal 1. Fresh Air 2. Oxygen if labored 3. Monitor for Edema Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Triage logic for exposure incidents involving this compound.

Spill Management (Small Scale < 500 mL)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Ventilate: Maximize fume hood sash height (if inside) or open windows.[1]

  • PPE Up: Don double nitrile gloves and respiratory protection (if outside hood).[1]

  • Absorb: Use Vermiculite or Active Carbon pads.[1] Do not use paper towels (combustible and rapid evaporation surface).[1]

  • Decontaminate: Scrub surface with a dilute surfactant/ethanol mix.[1]

  • Disposal: Seal in a container labeled "Hazardous Waste - Halogenated Organic" .

Storage & Stability

  • Conditions: Store in a cool (<25°C), dry place.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., nitric acid, permanganates) and strong bases.[1]

  • Shelf Life: Re-test purity by GC-MS every 12 months. If the liquid turns yellow/brown, it indicates liberation of HBr and bromine radical formation; purification (distillation or silica plug) is required before use in sensitive catalysis.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18754991, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database. Retrieved from [Link][1][3]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the solubility profile, solvent selection strategies, and handling protocols for 1-Bromo-3-isobutylbenzene , a specialized intermediate in organometallic synthesis.

Executive Summary & Chemical Identity

This compound (CAS: 139155-55-8) is a lipophilic, meta-substituted aryl halide. In drug development, it serves as a critical scaffold for Suzuki-Miyaura cross-couplings and Grignard reagent formation , often used to introduce the isobutylphenyl moiety into non-steroidal anti-inflammatory drug (NSAID) analogs or complex agrochemicals.

Its physicochemical behavior is dominated by the hydrophobic isobutyl group and the polarizable bromine atom, classifying it as a "Grease" molecule —highly soluble in non-polar organic solvents and virtually insoluble in aqueous media.

Physicochemical Core Data
PropertyValue / DescriptionContext
Molecular Formula

Molecular Weight 213.12 g/mol
Physical State Liquid (at STP)Oil-like consistency
Predicted LogP ~4.2 – 4.5Highly Lipophilic
Boiling Point ~88°C (at 25 mmHg)High boiling point solvent required for distillation
Density ~1.1 – 1.2 g/mLDenser than water (sinks in extraction)

Solubility Profiling via Hansen Solubility Parameters (HSP)

Since specific experimental solubility data is rarely published for this isomer, we utilize Hansen Solubility Parameters (HSP) to predict solvent compatibility. The molecule is a hybrid of bromobenzene (polarizable) and isobutylbenzene (dispersive).

Estimated HSP Values
  • 
     (Dispersion):  ~18.5 MPa
    
    
    
    (Dominant interaction due to aromatic ring + alkyl chain)
  • 
     (Polarity):  ~4.0 MPa
    
    
    
    (Moderate polarity from C-Br bond)
  • 
     (Hydrogen Bonding):  ~2.5 MPa
    
    
    
    (Very low; no H-bond donors/acceptors)
Solvent Compatibility Matrix

Based on the "Like Dissolves Like" principle (Interaction Radius


), the following solvents are recommended:
Solvent ClassSolubility StatusMechanistic RationaleApplication
Ethers (THF, Diethyl Ether, MTBE)High (Miscible)Excellent match for

; stabilizes Mg/Li species.
Grignard Formation , Lithiation
Chlorinated (DCM, Chloroform)High (Miscible)High

match; excellent solvation of the aryl core.
Workup/Extraction
Aromatic Hydrocarbons (Toluene, Xylene)High (Miscible)Near-perfect

overlap (

-

stacking).
Suzuki Coupling , Reflux
Alkanes (Hexane, Heptane)High Good

match; dominant hydrophobic effect.
Purification (Silica Eluent)
Polar Aprotic (DMF, DMSO)Moderate Soluble, but high

of solvent may cause partitioning issues.
Nucleophilic Substitution (

)
Alcohols (MeOH, EtOH)Low/Partial High

of solvent creates energetic penalty.
Antisolvent (Crystallization)
Water Insoluble Hydrophobic exclusion.Wash Phase (Remove salts)

Critical Application: Solvent Selection for Synthesis

The choice of solvent is dictated by the reaction mechanism.

A. Grignard Reagent Formation (Mg-Insertion)

Objective: Generate (3-isobutylphenyl)magnesium bromide.

  • Primary Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

    
    ) .
    
  • Why: The oxygen atoms in these ethers coordinate to the Magnesium center (Lewis base), stabilizing the Grignard species.

  • Warning: this compound is sterically hindered at the meta-position relative to the isobutyl group. THF is preferred over ether for difficult initiations due to its higher boiling point (66°C) and better solvation power.

B. Suzuki-Miyaura Cross-Coupling

Objective: Couple with Boronic Acids.

  • Primary Solvent: Toluene/Water (biphasic) or 1,4-Dioxane .

  • Why: Toluene solubilizes the lipophilic aryl bromide, while the water phase dissolves the inorganic base (

    
    ), creating an interfacial reaction zone.
    
  • Protocol Note: Degassing is critical. The high solubility of

    
     in toluene can deactivate Pd(0) catalysts.
    

Experimental Protocol: Self-Validating Solubility Screen

Use this Standard Operating Procedure (SOP) to determine exact solubility limits for your specific lot.

Workflow Diagram

SolubilityScreen Start Start: 100 mg Compound SolventAdd Add 100 µL Solvent (Target: 1000 mg/mL) Start->SolventAdd VisualCheck Visual Inspection (Clear vs. Turbid) SolventAdd->VisualCheck Clear Soluble (>1000 mg/mL) VisualCheck->Clear Clear Turbid Add +400 µL Solvent (Target: 200 mg/mL) VisualCheck->Turbid Cloudy/Oiling Out Turbid2 Add +500 µL Solvent (Target: 100 mg/mL) Turbid->Turbid2 Still Cloudy Turbid2->Clear Clear Insoluble Insoluble (<100 mg/mL) Use as Antisolvent Turbid2->Insoluble Still Cloudy

Caption: Step-wise dilution workflow to semi-quantitatively determine solubility limits (1000 mg/mL down to <100 mg/mL).

Step-by-Step Procedure
  • Preparation: Weigh 100 mg of this compound into a 2 mL HPLC vial.

  • Initial Addition: Add 100 µL of the test solvent (e.g., Toluene).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility is >1000 mg/mL (Miscible).

    • Phase Separation/Cloudiness: Proceed to step 4.

  • Dilution: Add 400 µL of solvent (Total Volume = 0.5 mL). Vortex.

    • Clear Solution: Solubility is ~200 mg/mL .

  • Final Check: If still turbid, add 500 µL (Total Volume = 1.0 mL).

    • Still Turbid: Solubility is <100 mg/mL (Consider insoluble for process purposes).

Solvent Selection Decision Tree

This logic gate aids in selecting the correct solvent based on the intended process step.

SolventSelection Process Process Goal Reaction Reaction Process->Reaction Workup Workup / Extraction Process->Workup Purification Purification Process->Purification Grignard Grignard / Lithiation Reaction->Grignard Coupling Pd-Coupling (Suzuki) Reaction->Coupling Extract Liquid-Liquid Extraction Workup->Extract Chrom Flash Chromatography Purification->Chrom Cryst Crystallization (Low Temp) Purification->Cryst G_Solv Anhydrous THF (Stabilizes Mg) Grignard->G_Solv C_Solv Toluene / Dioxane (High Solubility) Coupling->C_Solv E_Solv DCM or MTBE (Phase separation from H2O) Extract->E_Solv Ch_Solv Hexane / EtOAc (Non-polar eluent) Chrom->Ch_Solv Cr_Solv MeOH / EtOH (Oils out at RT, crystallizes at -20°C) Cryst->Cr_Solv

Caption: Decision matrix for solvent selection based on unit operation (Synthesis vs. Purification).

References

  • PubChem Database. this compound (CID 18754991). National Center for Biotechnology Information. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Source for Bromobenzene/Toluene HSP values).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483. (Standard reference for Suzuki solvent selection).

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

Technical Monograph: Discovery and Synthesis of 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic history and methodology for 1-Bromo-3-isobutylbenzene , a critical regioisomer synthesized during the Structure-Activity Relationship (SAR) studies that led to the development of Ibuprofen.

Context: Structure-Activity Relationship (SAR) Probing in Phenylalkanoic Acid NSAIDs Historical Origin: Boots Pure Drug Company (Research Department), Nottingham, UK (~1960s)[1]

Part 1: Executive Summary & Historical Context

While 1-Bromo-4-isobutylbenzene (the para isomer) is globally recognized as the direct precursor to Ibuprofen, the This compound (meta isomer) holds a distinct place in pharmaceutical history.[1] Its synthesis was not a route to a commercial drug, but a "negative control" designed to validate the efficacy of the para substitution pattern.[1]

During the 1960s, Dr. Stewart Adams and Dr. John Nicholson at Boots Pure Drug Company required a library of alkyl-substituted aromatics to determine the optimal geometry for cyclooxygenase (COX) inhibition.[1] The synthesis of the meta isomer presented a significant challenge due to the ortho/para directing nature of alkyl groups, necessitating a chemically rigorous, multi-step "detour" strategy compared to the direct synthesis of the para isomer.[1]

Part 2: Retrosynthetic Analysis & The "Meta-Problem"

The synthesis of this compound is defined by the "Meta-Problem" in electrophilic aromatic substitution (EAS).

  • Direct Approach Fails: Alkylation of bromobenzene yields para-bromo-isobutylbenzene.[1] Bromination of isobutylbenzene also yields para-bromo-isobutylbenzene.[1]

  • The Solution: The synthesis requires a meta-directing functional group (a ketone) that is introduced first and later converted to the alkyl group after the meta-position has been functionalized.[1]

Logical Pathway Design
  • Acylation: Introduce a meta-director (Isobutyryl group).[1]

  • Nitration: Install the nitrogen source at the meta position.[1]

  • Deoxygenation: Convert the directing carbonyl group into the desired alkyl group (isobutyl).[1]

  • Functionalization: Convert the nitro group to a bromide via diazonium chemistry.[1]

Part 3: The Classical Synthesis Protocol (Boots Era Methodology)[1]

This protocol reconstructs the chemically necessary steps utilized during the mid-20th century to isolate this specific isomer with high regiopurity.[1]

Step 1: Friedel-Crafts Acylation of Benzene

Objective: Synthesis of Isobutyrophenone.[1] Mechanism: Electrophilic Aromatic Substitution.[1]

  • Reagents: Benzene (Substrate), Isobutyryl Chloride (Acylating agent),

    
     (Lewis Acid).[1]
    
  • Protocol:

    • Charge a flame-dried 3-neck flask with anhydrous

      
       (1.1 eq) and dry benzene.
      
    • Add isobutyryl chloride dropwise at 0°C to prevent polyacylation.[1]

    • Reflux for 1 hour to ensure completion.

    • Quench with ice/HCl. Extract with diethyl ether.[1]

  • Outcome: Isobutyrophenone.[1][2] The carbonyl group is now established as a strong meta-director .[1]

Step 2: Regioselective Nitration

Objective: Synthesis of 3-Nitroisobutyrophenone. Criticality: This is the step where the meta geometry is locked in.[1]

  • Reagents: Fuming

    
    , Conc. 
    
    
    
    .
  • Protocol:

    • Dissolve isobutyrophenone in conc.

      
       at -5°C.
      
    • Add fuming nitric acid/sulfuric acid mixture dropwise, maintaining temperature below 0°C.

    • Note: Low temperature is crucial to avoid dinitration.[1]

    • Pour over crushed ice. The solid precipitate is collected.[1]

  • Yield Data: ~75-80% meta isomer (verified by melting point).[1]

Step 3: Clemmensen Reduction (The "Switch")

Objective: Synthesis of 1-Isobutyl-3-nitrobenzene.[1] Mechanism: Zinc-Amalgam mediated deoxygenation.[1] Why this step? We must convert the meta-directing ketone into the isobutyl group before converting the nitro group, but we cannot reduce the nitro group yet (as the resulting amine would react with the ketone).[1]

  • Reagents: Amalgamated Zinc (

    
    ), Conc.[1] 
    
    
    
    .
  • Protocol:

    • Prepare

      
       by treating zinc dust with 
      
      
      
      .[1]
    • Reflux 3-Nitroisobutyrophenone with

      
       and excess 
      
      
      
      for 6-8 hours.
    • Add fresh

      
       periodically to maintain acid strength.[1]
      
  • Result: The carbonyl oxygen is removed, leaving the isobutyl chain.[1] The nitro group generally survives these conditions if temperature is controlled, though some reduction to amine may occur (which is acceptable as the next step is reduction anyway).[1]

Step 4: Reduction of Nitro Group

Objective: Synthesis of 3-Isobutylaniline. Reagents: Iron powder (


), Acetic Acid (

) or catalytic hydrogenation (

).[1]
  • Protocol (Fe/AcOH method - Classical):

    • Suspend nitro compound in water/acetic acid.[1]

    • Add iron powder in portions at reflux.

    • Basify with

      
       to release the free amine.[1]
      
    • Steam distill to isolate the aniline derivative.[1]

Step 5: Sandmeyer Reaction (Bromination)

Objective: Synthesis of this compound.[1][3] Mechanism: Radical-Nucleophilic Aromatic Substitution via Diazonium salt.[1]

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    (Copper(I) bromide).[1]
  • Protocol:

    • Diazotization: Dissolve 3-isobutylaniline in 48%

      
      . Cool to 0-5°C. Add aqueous 
      
      
      
      dropwise. Ensure temperature does not exceed 5°C to prevent diazonium decomposition.[1]
    • Substitution: Transfer the cold diazonium solution into a refluxing solution of

      
       in 
      
      
      
      .
    • Workup: The nitrogen gas evolves rapidly.[1] Steam distill the resulting oil.[1]

    • Purification: Fractional distillation under reduced pressure.

Part 4: Data Summary & Visualization[1]

Experimental Yields (Historical Reconstruction)[1]
Reaction StepPrecursorReagentProductTypical Yield (%)
1. Acylation BenzeneIsobutyryl Cl /

Isobutyrophenone85-90%
2.[1] Nitration Isobutyrophenone

/

3-Nitroisobutyrophenone70-75%
3.[1] Reduction 3-Nitroisobutyrophenone

/

1-Isobutyl-3-nitrobenzene60-65%
4.[1] Amine Form. 1-Isobutyl-3-nitrobenzene

/

3-Isobutylaniline85%
5.[1] Sandmeyer 3-Isobutylaniline

/

This compound 50-60%
Synthetic Pathway Diagram[1]

G Benzene Benzene Isobutyrophenone Isobutyrophenone (Meta-Director Established) Benzene->Isobutyrophenone Friedel-Crafts Acylation (AlCl3, 0°C) Isobutyryl Isobutyryl Chloride Isobutyryl->Isobutyrophenone NitroKetone 3-Nitroisobutyrophenone Isobutyrophenone->NitroKetone Nitration (HNO3/H2SO4, <0°C) NitroAlkyl 1-Isobutyl-3-nitrobenzene NitroKetone->NitroAlkyl Clemmensen Reduction (Zn(Hg), HCl) Aniline 3-Isobutylaniline NitroAlkyl->Aniline Reduction (Fe/AcOH) Diazonium [Diazonium Intermediate] Aniline->Diazonium Diazotization (NaNO2, HBr, 0°C) FinalProduct This compound Diazonium->FinalProduct Sandmeyer Reaction (CuBr, Heat)

Caption: Figure 1. The classical 5-step synthetic pathway required to bypass ortho/para directing effects and isolate the meta-isomer.[1]

Part 5: Modern Synthetic Alternatives[1]

While the classical route is instructive for understanding the historical "discovery" logic, modern medicinal chemistry would likely utilize Palladium-catalyzed cross-coupling to achieve this synthesis with fewer steps and higher atom economy.[1]

Suzuki-Miyaura Coupling Strategy:

  • Starting Material: 1-Bromo-3-iodobenzene (Commercially available).[1][4]

  • Coupling Partner: Isobutylboronic acid.[1]

  • Catalyst:

    
     or 
    
    
    
    .
  • Mechanism: The oxidative addition of Pd occurs preferentially at the C-I bond (weaker than C-Br), allowing selective alkylation at the 3-position while leaving the bromine intact for further functionalization.[1]


[1]

References

  • Adams, S. S. (1992).[1] "The propionic acids: a personal perspective." Journal of Clinical Pharmacology, 32(4), 317–323.[1] Link

    • Context: Primary source for the history of the Boots research program and the SAR studies of phenylalkanoic acids.[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] Link

    • Context: Authoritative source for the standard protocols of Clemmensen Reduction and Sandmeyer reactions described in the classical synthesis.[1]

  • Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]

    • Context: Definitive reference for the acylation mechanics and directing effects utilized in Step 1.
  • Boots Pure Drug Co Ltd. (1964).[1] "Anti-inflammatory Agents."[1][2][5] British Patent GB971700.[1] Link[1]

    • Context: The foundational patent covering the family of isobutylphenyl propionic acids, establishing the priority of the para-isomer while acknowledging the synthesis of analogs.[1]

Sources

Methodological & Application

Application Notes and Protocols for the Negishi Coupling of 1-Bromo-3-isobutylbenzene with Organozinc Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Negishi Coupling in Modern Synthesis

The Negishi cross-coupling reaction stands as a cornerstone in the edifice of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Ei-ichi Negishi, this palladium- or nickel-catalyzed reaction joins an organozinc compound with an organic halide or triflate, providing a powerful tool for the construction of complex molecular architectures.[3] Its significance is particularly pronounced in the pharmaceutical and drug development sectors, where the synthesis of novel molecular entities often hinges on the reliable and selective formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds.[4]

Unlike many other cross-coupling reactions that may require harsh conditions or are intolerant of sensitive functional groups, the Negishi coupling's use of relatively mild organozinc reagents allows for a broad substrate scope.[5] This attribute is critical in the late-stage functionalization of intricate molecules, a common strategy in medicinal chemistry. This application note provides a detailed examination and practical protocols for the Negishi coupling of 1-Bromo-3-isobutylbenzene with organozinc reagents, a transformation relevant to the synthesis of various pharmaceutical intermediates and fine chemicals. We will delve into the mechanistic underpinnings, key reaction parameters, and provide step-by-step guidance for researchers and scientists in the field.

Mechanistic Insights: The Catalytic Cycle

The efficacy of the Negishi coupling is rooted in a well-defined catalytic cycle, typically involving a palladium(0) species as the active catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the insertion of the palladium(0) catalyst into the carbon-halogen bond of the organic halide (this compound in this case) to form a palladium(II) intermediate.[6]

  • Transmetalation: In this crucial step, the organic group from the organozinc reagent is transferred to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex. The lability of the carbon-zinc bond facilitates this rapid and often rate-determining step.[6]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are expelled from the coordination sphere. This regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]

The choice of ligands on the palladium catalyst is paramount, as they influence the rates of these elementary steps, ultimately dictating the overall efficiency and selectivity of the reaction.[4][7]

Negishi_Mechanism cluster_reactants cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-R Transmetalation (R-ZnX) Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R Reductive Elimination ZnXBr ZnXBr Ar-Pd(II)(L2)-R->ZnXBr - ZnXBr Ar-Br This compound R-ZnX Organozinc Reagent

Figure 1: Catalytic cycle of the Negishi coupling.

Experimental Protocols

The following protocols provide a comprehensive guide for the preparation of the organozinc reagent and the subsequent Negishi coupling with this compound. All procedures involving organometallic reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Part A: Preparation of Ethylzinc Bromide (in situ)

This protocol is adapted from established methods for the preparation of alkylzinc halides.[8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Zinc dust (<10 micron, activated)65.381.96 g30.01.5
1,2-Dibromoethane187.860.28 mL3.250.16
Bromoethane108.971.48 mL20.01.0
Anhydrous Tetrahydrofuran (THF)-40 mL--

Procedure:

  • Zinc Activation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the zinc dust. Heat the flask gently with a heat gun under vacuum and then cool to room temperature.

  • Initiation: Add 5 mL of anhydrous THF to the flask, followed by the 1,2-dibromoethane. Gently warm the mixture with a heat gun until gas evolution is observed. Stir for 15-20 minutes at room temperature.

  • Formation of Ethylzinc Bromide: Add the remaining 35 mL of anhydrous THF. Slowly add the bromoethane dropwise to the activated zinc suspension over 20-30 minutes. A gentle exotherm may be observed.

  • Reaction Completion: Stir the reaction mixture at room temperature for 2 hours. The resulting greyish solution of ethylzinc bromide is ready for use in the subsequent coupling reaction. The concentration is approximately 0.5 M.

Part B: Negishi Coupling of this compound with Ethylzinc Bromide

This protocol is based on general procedures for the palladium-catalyzed coupling of aryl bromides with alkylzinc reagents, utilizing a highly effective catalyst system.[1][7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound213.122.13 g10.01.0
Ethylzinc bromide solution (~0.5 M in THF)-24 mL12.01.2
Palladium(II) acetate (Pd(OAc)₂)224.5022.5 mg0.10.01
CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)436.5496.1 mg0.220.022
Anhydrous Tetrahydrofuran (THF)-20 mL--

Procedure:

  • Catalyst Preparation: In a separate dry Schlenk flask under an inert atmosphere, add palladium(II) acetate and CPhos.

  • Reaction Setup: Add 20 mL of anhydrous THF to the flask containing the catalyst and stir for 10 minutes at room temperature to form the active catalyst complex.

  • Addition of Aryl Bromide: Add this compound to the catalyst solution.

  • Addition of Organozinc Reagent: Slowly add the prepared ethylzinc bromide solution (from Part A) to the reaction mixture at room temperature over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-ethyl-3-isobutylbenzene.

Figure 2: Experimental workflow for the Negishi coupling.

Key Considerations and Troubleshooting

  • Anhydrous Conditions: Organozinc reagents are sensitive to moisture and air.[2] Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of an inert gas. Anhydrous solvents are crucial for the success of the reaction.

  • Zinc Activation: The activation of zinc is critical for the efficient formation of the organozinc reagent. The use of 1,2-dibromoethane is a common and effective method.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like CPhos or XPhos are often superior for the coupling of alkylzinc reagents with aryl bromides as they promote the desired reductive elimination over competing side reactions like β-hydride elimination.[1][7]

  • Reaction Monitoring: Closely monitoring the reaction progress is important to determine the optimal reaction time and prevent the formation of byproducts.

  • Homocoupling: A potential side reaction is the homocoupling of the aryl bromide. This can be minimized by using a slight excess of the organozinc reagent and ensuring the efficient formation of the active catalyst.

Conclusion

The Negishi coupling of this compound with organozinc reagents is a robust and reliable method for the synthesis of substituted aromatic compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity. The protocols provided in this application note offer a solid foundation for the successful implementation of this important transformation in a laboratory setting. The versatility and functional group tolerance of the Negishi coupling will undoubtedly continue to make it an indispensable tool in the arsenal of synthetic chemists in academia and industry.

References

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. National Institutes of Health. Available at: [Link]

  • organic-chemistry.org. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Available at: [Link]

  • Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. ResearchGate. Available at: [Link]

  • American Chemical Society. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Available at: [Link]

  • Denmark, S. E. (n.d.). The Negishi Cross-Coupling Reaction. Denmark Group. Available at: [Link]

  • Krasovskiy, A., Duplais, C., & Lipshutz, B. H. (2009). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. National Institutes of Health. Available at: [Link]

  • Rieke, R. D., & Hanson, M. V. (1997). Direct Formation of Secondary and Tertiary Alkylzinc Bromides and Subsequent Cu(I)-Mediated Couplings. The Journal of Organic Chemistry, 62(6), 1770-1771. Available at: [Link]

  • organic-chemistry.org. (n.d.). Zn-Mediated, Pd-Catalyzed Cross-Couplings in Water at Room Temperature Without Prior Formation of Organozinc Reagents. Available at: [Link]

  • Duplais, C., Krasovskiy, A., & Lipshutz, B. H. (2011). Organozinc Chemistry Enabled by Micellar Catalysis. Palladium-Catalyzed Cross-Couplings between Alkyl and Aryl Bromides in Water at Room Temperature. National Institutes of Health. Available at: [Link]

  • Sase, S., Jaric, M., Metzger, A., Malakhov, V., & Knochel, P. (2008). One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. J. Org. Chem., 73(19), 7380–7382. Available at: [Link]

  • organic-chemistry.org. (n.d.). Negishi Coupling. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • Fischer, C., & Fu, G. C. (2005). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Organic Syntheses, 82, 117. Available at: [Link]

  • Royal Society of Chemistry. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews. Available at: [Link]

  • Google Patents. (2013). Process for the preparation of organozinc halides.

Sources

Application Note: Optimized Buchwald-Hartwig Amination of 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the C-N cross-coupling of 1-Bromo-3-isobutylbenzene (CAS: 139155-55-8) with various amine partners. While aryl bromides are standard electrophiles in Buchwald-Hartwig amination, the meta-isobutyl substituent presents a unique balance of steric bulk and electronic neutrality that requires careful ligand selection to suppress hydrodehalogenation side pathways.

This guide moves beyond traditional Pd(OAc)2 + Ligand mixing, advocating for the use of Generation 4 (G4) Palladacycle Precatalysts . These systems ensure rapid activation, strict stoichiometry, and high reproducibility in drug discovery workflows.

Substrate Profile & Reactivity Analysis[1]

This compound acts as a representative model for lipophilic, meta-substituted aryl halides common in late-stage pharmaceutical intermediates.

PropertyDataImplications for Coupling
Structure m-Isobutylphenyl bromideModerate steric hindrance; requires electron-rich ligands.
Molecular Weight 213.11 g/mol Reference for stoichiometry calculations.
Physical State Liquid (Oil)Easy to dispense; requires inert gas sparging if stored.
Electronic Nature Weakly Electron-Rich (+I effect)Oxidative addition is slightly slower than electron-deficient arenes; requires elevated temp (65–80°C).
Key Risk ProtodehalogenationIf the catalytic cycle stalls,

-hydride elimination or solvent abstraction leads to isobutylbenzene.

Strategic Catalyst Selection

For this substrate, we utilize Buchwald G4 Precatalysts . Unlike Pd2(dba)3 based systems, G4 precatalysts contain a methylated active amine species that prevents the coordination of the byproduct to the metal center, ensuring faster turnover numbers (TON).

Ligand Decision Matrix

Selection depends strictly on the nucleophile (amine) class.

LigandSelection Start Amine Partner Selection Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline / Heteroarylamine Start->Aniline BrettPhos BrettPhos Pd G4 (High Selectivity for Mono-arylation) Primary->BrettPhos Standard XPhos XPhos Pd G4 (General Purpose) Primary->XPhos If unhindered RuPhos RuPhos Pd G4 (Best for Steric Bulk) Secondary->RuPhos Cyclic/Acyclic Aniline->BrettPhos Electron Poor Aniline->XPhos Electron Rich

Figure 1: Decision tree for ligand selection based on amine class.

Mechanistic Pathway

Understanding the cycle is critical for troubleshooting. The rate-determining step for this compound is often the Oxidative Addition due to the electron-donating alkyl group.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd This compound AmineBind Amine Coordination OxAdd->AmineBind HNR2 Deprot Deprotonation (Base Required) AmineBind->Deprot NaOtBu / Cs2CO3 RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HBr RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the entry point of the aryl bromide.

Experimental Protocols

Protocol A: Coupling with Secondary Amines (RuPhos System)

Target Application: Synthesis of tertiary anilines (e.g., morpholine or piperidine derivatives). Rationale: RuPhos provides exceptional steric protection, preventing


-hydride elimination in the presence of the isobutyl chain.

Reagents (1.0 mmol Scale):

  • Aryl Halide: this compound (213 mg, 1.0 mmol)

  • Amine: Secondary amine (1.2 mmol, 1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1-3 mol% | 8.5 - 25 mg)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Solvent: Anhydrous THF or Toluene (2.0 mL, 0.5 M)

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a 10 mL reaction vial containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with RuPhos Pd G4 and NaOtBu. Note: These are air-stable as solids but should be handled quickly.

  • Purging: Cap the vial with a septum and purge with inert gas for 5 minutes.

  • Liquids Addition:

    • Add the anhydrous solvent via syringe.

    • Add this compound via microliter syringe.

    • Add the liquid amine via syringe. (If amine is solid, add in Step 2).

  • Activation: Stir at room temperature for 2 minutes. The solution should turn a pale amber/orange.

  • Reaction: Heat the block to 80°C for 2–4 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc) or LCMS. Look for the disappearance of the bromide (Rt matches standard).

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts. Concentrate in vacuo.

Protocol B: Coupling with Primary Amines (XPhos/BrettPhos System)

Target Application: Synthesis of secondary anilines. Rationale: Primary amines are prone to "double arylation." BrettPhos is strictly mono-selective. XPhos is a cost-effective alternative if the amine is not in excess.

Reagents (1.0 mmol Scale):

  • Aryl Halide: this compound (213 mg, 1.0 mmol)

  • Amine: Primary amine (1.2 mmol, 1.2 equiv)

  • Catalyst: XPhos Pd G4 (2 mol% | ~17 mg)

  • Base: K3PO4 (Potassium Phosphate tribasic) (1.4 mmol) or NaOtBu.

    • Note: Use K3PO4 with t-BuOH/H2O (4:1) if functional groups are sensitive to strong bases.

  • Solvent: 1,4-Dioxane (2.0 mL).

Step-by-Step Procedure:

  • Charge Solids: Add XPhos Pd G4, Base, and (if solid) the amine to the vial.

  • Inert Atmosphere: Seal and evacuate/backfill with Argon (3x).

  • Solvent/Substrate: Add Dioxane and this compound.

  • Reaction: Heat to 100°C for 1–2 hours.

    • Note: Primary amines often require slightly higher temperatures than secondary amines to ensure complete conversion.

  • Quench: Dilute with water/EtOAc. Wash organic layer with brine. Dry over MgSO4.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning or Oxidative Addition failure.Switch to XPhos Pd G4 ; increase temp to 100°C. Ensure solvent is degassed.
Debromination (Isobutylbenzene formed)

-hydride elimination occurring faster than reductive elimination.
Switch to RuPhos (bulkier ligand accelerates reductive elimination). Lower temperature to 65°C.
Homocoupling (Biaryl formation) Oxidant present in system.[1]Rigorous exclusion of O2. Ensure solvent is anhydrous and degassed.
Double Arylation Primary amine is too reactive.Switch ligand to BrettPhos . Use excess amine (1.5 equiv).

Safety & Handling

  • This compound: Irritant.[2] Avoid inhalation. Use in a fume hood.

  • NaOtBu: Hygroscopic and caustic. Causes severe skin burns. Handle in a glovebox or use fresh bottles quickly in air.

  • Palladium Residues: All heavy metal waste must be segregated. Use thiourea or commercially available metal scavengers (e.g., SiliaMetS®) during purification to ensure <10 ppm Pd in final compounds.

References

  • Buchwald-Hartwig Reaction Mechanism & Scope

    • Organic Chemistry Portal.[3] "Buchwald-Hartwig Cross Coupling Reaction."[4][5] Link

  • G4 Precatalyst Development

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013. Link

  • Ligand Selection Guide (RuPhos/XPhos)

    • Sigma-Aldrich (Merck). "Buchwald Precatalysts User Guide." Link

  • Substrate Data (this compound)

    • PubChem Database.[2][6][7] CID 18754991.[2] Link

Sources

Application Notes and Protocols for the Formation of (3-isobutylphenyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of the Grignard reagent, (3-isobutylphenyl)magnesium bromide, from 1-bromo-3-isobutylbenzene. Grignard reagents are powerful nucleophilic organometallic compounds essential for the formation of carbon-carbon bonds in organic synthesis, playing a crucial role in the development of complex molecules, including active pharmaceutical ingredients.[1] This guide details the underlying reaction mechanism, critical parameters for success, stringent safety protocols, a step-by-step experimental procedure, troubleshooting advice, and methods for characterization. The information is curated to ensure scientific integrity and provide practical, field-proven insights for successful and safe execution.

Introduction and Mechanistic Overview

Grignard reagents, with the general formula RMgX, are formed by the reaction of an organic halide with magnesium metal.[2] The resulting carbon-magnesium bond reverses the polarity of the carbon atom, transforming it from an electrophilic site in the alkyl/aryl halide to a highly nucleophilic carbanion-like center, a concept known as "umpolung".[3] This reactivity makes them invaluable in forming new carbon-carbon bonds by reaction with a wide range of electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[4][5]

The formation of an aryl Grignard reagent, such as (3-isobutylphenyl)magnesium bromide, from this compound and magnesium metal is believed to proceed through a single electron transfer (SET) mechanism on the surface of the magnesium.[1] This process involves the oxidative insertion of magnesium (Mg(0)) into the carbon-halogen bond to form the Mg(II) organometallic species.[3] The reaction is highly sensitive to environmental conditions, particularly the presence of moisture and oxygen, which can rapidly quench the reagent.[1][2]

Critical Parameters for a Successful Grignard Formation

The success of a Grignard reaction hinges on the meticulous control of several key parameters. Due to the reagent's high reactivity, failure to adhere to these conditions often results in low yields or complete reaction failure.

  • Anhydrous Conditions : Grignard reagents react readily with protic solvents, including water, to form the corresponding alkane, in this case, isobutylbenzene.[2] This necessitates the use of thoroughly dried glassware and anhydrous solvents. All apparatus should be flame-dried under vacuum or oven-dried and assembled while hot under an inert atmosphere (Nitrogen or Argon) to remove adsorbed moisture from the glass surfaces.[6][7] Solvents must be rigorously dried, typically by distillation from a suitable drying agent.

  • Solvent Choice : Ethereal solvents are essential for Grignard reagent formation as they solvate and stabilize the organomagnesium species through coordination.[3] Tetrahydrofuran (THF) and diethyl ether are the most common choices. THF is often preferred for aryl bromides as it is a better coordinating solvent, which can facilitate the reaction.[3]

  • Magnesium Quality and Activation : The reaction occurs on the surface of the magnesium metal. This surface is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[3] Therefore, using fresh, clean magnesium turnings is crucial. Activation of the magnesium surface is often necessary to initiate the reaction. This can be achieved by:

    • Mechanical Methods : Crushing a few turnings with a glass rod in the reaction flask to expose a fresh surface.[6]

    • Chemical Activators : Small amounts of iodine or 1,2-dibromoethane are commonly used.[3] Iodine reacts with the magnesium to form magnesium iodide, cleaning the surface. 1,2-dibromoethane reacts to form ethylene gas and magnesium bromide, which also exposes a fresh, reactive surface.

  • Initiation : The formation of a Grignard reagent is often subject to an induction period. Gentle warming can help to initiate the reaction. Once initiated, the reaction is exothermic and may require cooling to maintain a controlled rate.[7]

Safety Protocols and Hazard Management

Grignard reagents and the conditions for their synthesis present significant safety hazards that must be managed through careful planning and execution.

  • Pyrophoric Nature : While not all Grignard reagents are pyrophoric (igniting spontaneously in air), they are highly flammable and can ignite, especially in the presence of the flammable ethereal solvents used in their preparation.[7]

  • Reactivity with Water : The reaction with water is highly exothermic and can lead to the boiling of the solvent and potentially a fire.[1][2]

  • Flammable Solvents : Diethyl ether and THF are extremely flammable. Diethyl ether has a very low boiling point (34.6 °C) and its vapors are denser than air, which can lead to the accumulation of explosive mixtures.[2] All operations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE) : A flame-resistant lab coat, chemical splash goggles, and appropriate gloves must be worn at all times.

  • Emergency Preparedness : A Class D fire extinguisher (for combustible metals) and a bucket of dry sand should be readily accessible. DO NOT use a water or carbon dioxide fire extinguisher, as they will react violently with the Grignard reagent and magnesium metal.[7]

Detailed Experimental Protocol: Synthesis of (3-isobutylphenyl)magnesium bromide

This protocol outlines the procedure for the synthesis of (3-isobutylphenyl)magnesium bromide from this compound.

Reagents and Equipment
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
This compound213.134.26 g (3.55 mL)20.0Ensure it is free of water.
Magnesium Turnings24.310.53 g22.0Use a fresh, unopened container.
Anhydrous Tetrahydrofuran (THF)-25 mL-Freshly distilled from a suitable drying agent.
Iodine253.811 small crystal-As an activator.
Inert Gas (Nitrogen or Argon)---For maintaining an anhydrous atmosphere.
Equipment Setup
  • A 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The top of the condenser and the dropping funnel should be fitted with gas adapters connected to a nitrogen or argon line with an oil bubbler to maintain a positive pressure of inert gas.

  • All glassware must be scrupulously cleaned and dried in an oven at >120 °C overnight or flame-dried under vacuum immediately before use.[6]

  • Assemble the apparatus while it is still hot and allow it to cool to room temperature under a stream of inert gas.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep_glass Flame-dry all glassware under inert atmosphere prep_mg Add Mg turnings and iodine crystal to the flask prep_glass->prep_mg Assemble apparatus initiation Add a small portion of the aryl bromide solution to initiate the reaction. Observe for signs of reaction (e.g., color change, gentle reflux). prep_mg->initiation Charge with reagents prep_reagent Prepare a solution of this compound in anhydrous THF prep_reagent->initiation Load dropping funnel addition Slowly add the remaining aryl bromide solution to maintain a gentle reflux. initiation->addition Once initiated reflux After addition is complete, reflux for 30-60 minutes to ensure full conversion. addition->reflux cooling Cool the reaction mixture to room temperature. reflux->cooling product (3-isobutylphenyl)magnesium bromide solution in THF cooling->product Reaction complete characterization Determine the concentration via titration. product->characterization

Caption: Experimental workflow for the synthesis of (3-isobutylphenyl)magnesium bromide.

Step-by-Step Procedure
  • Preparation : To the cooled, inert gas-flushed three-necked flask, add the magnesium turnings (0.53 g, 22.0 mmol) and a single small crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound (4.26 g, 20.0 mmol) in 20 mL of anhydrous THF.

  • Initiation : Add approximately 2 mL of the aryl bromide solution from the dropping funnel to the stirring magnesium turnings. The reaction mixture may need to be gently warmed with a heat gun to initiate. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution, often accompanied by spontaneous, gentle refluxing of the solvent. If the reaction does not start, add one or two drops of 1,2-dibromoethane.

  • Addition : Once the reaction has been initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask with a water bath if necessary.[7]

  • Completion : After the addition is complete, the reaction mixture will likely be a turbid, grey to brown color. Heat the mixture to reflux using a heating mantle for an additional 30-60 minutes to ensure all the magnesium has reacted.

  • Final Product : After the reflux period, remove the heat source and allow the solution of (3-isobutylphenyl)magnesium bromide to cool to room temperature. The resulting solution should be used immediately for subsequent reactions. It is not typically isolated.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Reaction fails to initiate Wet glassware or solvent; Passivated magnesium surface.Ensure all equipment is rigorously dried. Use freshly opened anhydrous solvent. Crush a few magnesium turnings in situ with a dry glass rod. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Apply gentle heat with a heat gun.[3][6]
Reaction starts but then stops Insufficient mixing; Localized high concentration of aryl halide.Increase the stirring rate. Ensure the addition of the aryl bromide is slow and steady to avoid overwhelming the magnesium surface.
Low yield of Grignard reagent Reaction with moisture or oxygen; Side reactions (e.g., Wurtz coupling).Maintain a positive pressure of inert gas throughout the reaction. Add the aryl bromide slowly to the magnesium suspension to minimize coupling between the Grignard reagent and unreacted aryl bromide.[6]
Formation of a biphenyl impurity A coupling reaction between the Grignard reagent and unreacted aryl bromide.This side product formation is favored by higher temperatures and high concentrations of the aryl bromide. Control the temperature and ensure a slow addition rate.[6]

Characterization: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in a subsequent reaction, as the yield is never quantitative. Several titration methods are available.

Iodine Titration

A simple and effective method involves the reaction of the Grignard reagent with iodine.

  • To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg).

  • Dissolve the iodine in anhydrous THF (e.g., 1.0 mL). A 0.5 M solution of LiCl in THF can be used to improve the solubility of iodine.

  • Cool the iodine solution to 0 °C.

  • Slowly add the prepared Grignard solution dropwise via a syringe until the dark brown/purple color of the iodine disappears and the solution becomes colorless or pale yellow.

  • By knowing the mass of iodine and the volume of the Grignard reagent added, the molarity can be calculated (1 mole of RMgX reacts with 1 mole of I₂).

Conclusion

The successful formation of (3-isobutylphenyl)magnesium bromide is a foundational technique for a variety of synthetic applications. By understanding the reaction mechanism, carefully controlling the critical experimental parameters, and adhering to strict safety protocols, researchers can reliably produce this valuable reagent. The detailed protocol and troubleshooting guide provided herein serve as a robust resource for scientists in research and drug development, enabling the efficient and safe synthesis of complex molecular architectures.

References

  • Department of Chemistry, University of California, Irvine. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]

  • Department of Chemistry, University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Jasperse, C. (n.d.). Grignard Reaction. North Dakota State University. Retrieved from [Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Letters, 2(10), 1423–1425. Retrieved from [Link]

  • Department of Chemistry, University of California, Berkeley. (n.d.). EXPERIMENT SEVEN: SYNTHESIS OF 2-METHYL-2-HEXANOL: A GRIGNARD REACTION. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]

  • Clark, J. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Chemguide. Retrieved from [Link]

  • Allen, C. F. H., Gates, Jr., J. W., & VanAllan, J. A. (n.d.). 2,3-Diphenylindone. Organic Syntheses. Retrieved from [Link]

  • Meyers, A. I., et al. (n.d.). 2-Butyl-1-d-aldehyde. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
  • PrepChem. (n.d.). Synthesis of isobutyl magnesium bromide. Retrieved from [Link]

  • Newman, M. S. (n.d.). 1-Phenylnaphthalene. Organic Syntheses. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (n.d.). o-Anisaldehyde. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making grignard reagents.
  • National Center for Biotechnology Information. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Molecules, 7(3), 351–357. Retrieved from [Link]

  • LibreTexts. (2024, January 22). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 1-Bromo-3-isobutylbenzene (CAS: 139155-55-8). As a meta-substituted aryl bromide featuring a lipophilic isobutyl tail, this substrate is a critical building block in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and kinase inhibitors.

While the para-isomer is widely documented (precursor to Ibuprofen), the meta-isomer offers unique geometric vectors for Structure-Activity Relationship (SAR) studies. This guide focuses on overcoming the specific electronic and steric challenges posed by the meta-isobutyl moiety to ensure high-yield C-C and C-N bond formation.

Substrate Profile & Mechanistic Considerations

Physico-Chemical Properties
PropertyData
Chemical Name This compound
CAS Number 139155-55-8
Molecular Weight 213.12 g/mol
Physical State Clear to pale yellow liquid
Boiling Point ~230 °C (Predicted)
Electronic Character Weakly electron-rich (Inductive +I effect from alkyl group)
Leaving Group Bromide (Good reactivity for Pd-coupling)
The "Meta-Alkyl" Challenge

The isobutyl group at the meta position exerts a specific influence on the catalytic cycle:

  • Electronic Effect (+I): The alkyl group donates electron density inductively. This renders the C-Br bond slightly more electron-rich than unsubstituted bromobenzene, potentially slowing the Oxidative Addition step (the rate-determining step in many cycles).

  • Steric Effect: Unlike ortho-substitution, the meta-isobutyl group does not sterically crowd the Palladium center. However, it increases the lipophilicity of the molecule, necessitating the use of solvent systems capable of solvating both the non-polar substrate and the polar boronic acid/base (e.g., Dioxane/Water or Toluene/Water mixtures).

Methodology 1: Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2][3]

This protocol is optimized for coupling this compound with aryl/heteroaryl boronic acids.

Reaction Scheme


Optimized Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Rationale: The bidentate dppf ligand has a large bite angle, promoting the reductive elimination step. It is robust and resistant to dehalogenation side-reactions compared to Pd(PPh₃)₄.

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Rationale: Water is essential to form the reactive boronate species (transmetallation active species).

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Boronic Acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Base (3.0 mmol).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Addition: Add 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe. Add this compound (1.0 mmol, ~213 mg) last to prevent catalyst poisoning before dispersion.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by HPLC or TLC.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for this substrate, highlighting the critical Transmetallation step facilitated by the base.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Determining for Alkyl-ArBr) Pd0->OxAdd + this compound Complex1 Pd(II)(Ar)(Br)L2 OxAdd->Complex1 BaseStep Base Activation (Formation of Pd-OH or Boronate) Complex1->BaseStep + Base (OH-) TransMet Transmetallation (+ R-B(OH)2) BaseStep->TransMet Complex2 Pd(II)(Ar)(R)L2 TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product (Ar-R)

Figure 1: Suzuki-Miyaura Catalytic Cycle.[2][3] Note the oxidative addition of the aryl bromide initiates the cycle.

Methodology 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Connecting the isobutyl-phenyl ring to amines is vital for adjusting solubility and pKa in drug design.

Optimized Protocol

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Amine Partner: Primary or Secondary Amine (1.2 equiv)

  • Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)

    • Rationale: Xantphos is a wide-bite-angle ligand that excels at coupling aryl bromides with amines, suppressing

      
      -hydride elimination.
      
  • Base: NaOtBu (1.5 equiv)

    • Rationale: Strong alkoxide base required to deprotonate the amine bound to Palladium.

  • Solvent: Toluene (Anhydrous)

Step-by-Step Procedure:

  • Glovebox/Schlenk: Ideally, weigh Pd₂(dba)₃, Xantphos, and NaOtBu in a glovebox. If using a Schlenk line, ensure rigorous degassing.

  • Solubilization: Dissolve the catalyst and ligand in Toluene and stir for 10 mins at RT to generate the active L-Pd(0) species (solution often turns orange/red).

  • Substrate Addition: Add the amine and this compound.

  • Heating: Heat to 100 °C for 12–16 hours.

  • Purification: Filter through a celite pad (to remove Pd black) and elute with DCM.

Troubleshooting & Optimization Logic

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Oxidation)Switch to a precatalyst like XPhos Pd G4 which is air-stable and activates rapidly.
Debromination (Ar-H)

-Hydride Elimination or H-Source
Ensure solvent is anhydrous (for Buchwald). Switch solvent to THF if Dioxane is suspected of H-donation.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidDegas solvents more rigorously. Reduce the amount of O₂ present.
Workflow Decision Tree

Use this logic to select the correct setup method based on your lab's capabilities and the reaction sensitivity.

Workflow Start Start: Setup Reaction CheckSens Is the Nucleophile Air Sensitive? (e.g., Alkyl Phosphines, Primary Amines) Start->CheckSens YesSens Yes CheckSens->YesSens NoSens No (e.g., Boronic Acids) CheckSens->NoSens Glovebox Use Glovebox (Strict Anhydrous Conditions) YesSens->Glovebox CatalystCheck Check Catalyst Type NoSens->CatalystCheck Schlenk Use Schlenk Line (Argon/N2 Balloon) Vial Standard Septum Vial (Purge Needle) Pd0 Pd(0) (e.g., Pd(PPh3)4) CatalystCheck->Pd0 High Sensitivity PdII Pd(II) (e.g., Pd(dppf)Cl2) CatalystCheck->PdII Robust Pd0->Schlenk PdII->Vial

Figure 2: Experimental Setup Decision Matrix.

Safety & Handling (E-E-A-T)

  • Hazard Classification: this compound is classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .[1]

  • Handling: Always handle in a fume hood. The isobutyl chain increases skin permeability compared to simple bromobenzene; nitrile gloves are mandatory.

  • Waste: Segregate all Palladium waste. Aqueous layers from Suzuki couplings contain Boron and must be disposed of according to heavy metal/metalloid protocols.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Sigma-Aldrich. (n.d.). Product Specification: this compound.[1][4][5] (Note: Search CAS 139155-55-8 for specific CoA).

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Protocols.

Sources

Application Note: High-Purity Synthesis of 3-Isobutylphenylboronic Acid via Cryogenic Lithiation

[1]

Executive Summary

This application note details the optimized protocol for synthesizing 3-isobutylphenylboronic acid from 1-bromo-3-isobutylbenzene (CAS 139155-55-8).[1] While the para-isomer is a well-known intermediate for Ibuprofen, the meta-isomer (3-isobutyl) presents unique steric and electronic challenges that require precise kinetic control.[1]

We utilize a Lithium-Halogen Exchange (Li-Hal) methodology at cryogenic temperatures (-78°C).[1] This route is selected over Grignard formation to minimize Wurtz coupling side-products and ensure high functional group fidelity.[1] This guide addresses the critical "Boroxine Equilibrium" issue—a common purity pitfall in boronic acid synthesis—and provides a self-validating workup strategy.

Strategic Rationale & Mechanism

Why Lithium-Halogen Exchange?

For research and early-phase development, purity is paramount.[1] The Li-Hal exchange using n-Butyllithium (n-BuLi) offers superior kinetic control compared to Magnesium (Grignard) routes.[1]

  • Kinetic Selectivity: The exchange rate of Aryl-Br with n-BuLi is orders of magnitude faster than proton abstraction at -78°C, preserving the alkyl side chain.[1]

  • Thermodynamic Trap: The resulting aryllithium species is generated in the absence of electrophiles, allowing for a "clean" nucleophilic attack on the borate ester.

Reaction Pathway

The synthesis proceeds via three distinct phases:

  • Exchange: Generation of the nucleophilic 3-isobutylphenyllithium intermediate.

  • Capture: Electrophilic trapping with Triisopropyl borate (B(OiPr)₃).

  • Hydrolysis: Acidic conversion of the boronate "ate" complex to the free acid.

Visualization: Reaction Workflow

ReactionSchemeStartThis compound(Starting Material)LiIntIntermediate:3-IsobutylphenyllithiumStart->LiIntLi-Hal ExchangeBorateBoronate 'Ate' ComplexLiInt->BorateTrappingProductTarget:3-Isobutylphenylboronic AcidBorate->ProductAcidic WorkupnBuLin-BuLi / THF-78°CB_OiPrB(OiPr)3ElectrophileH3OH3O+Hydrolysis

Figure 1: Step-wise reaction pathway from aryl bromide to boronic acid.

Critical Reagents & Stoichiometry

Safety Note: n-Butyllithium is pyrophoric.[1] All glassware must be oven-dried (>120°C) and purged with Argon/Nitrogen.[1]

ReagentEquiv.[2][3]RoleCritical Quality Attribute (CQA)
This compound 1.0SubstratePurity >97%; Dry (Water <100 ppm)
n-Butyllithium (2.5M in Hexanes) 1.1Lithiating AgentTitrate before use to ensure accurate stoichiometry.[1]
Triisopropyl Borate (B(OiPr)₃) 1.2ElectrophilePreferred over Trimethyl borate to reduce clogging/polymerization.
Tetrahydrofuran (THF) SolventMediumAnhydrous, inhibitor-free.[1] Distilled from Na/Benzophenone or column-dried.[1]
HCl (2M) ExcessHydrolysisAqueous solution for workup.

Detailed Experimental Protocol

Phase 1: Setup and Lithiation
  • Inert Assembly: Equip a 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer (internal probe), and a pressure-equalizing addition funnel. Flame-dry under vacuum and backfill with Argon (3 cycles).[1]

  • Solvation: Charge the flask with This compound (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to stabilize at -78°C .

  • Exchange Reaction:

    • Load n-BuLi into the addition funnel via cannula transfer.[1]

    • Add n-BuLi dropwise over 30 minutes.[1]

    • Control Point: Ensure internal temperature does not rise above -70°C .[1]

    • Stir at -78°C for 1 hour. The solution typically turns a light yellow or slightly orange color.

Phase 2: Electrophilic Trapping
  • Borate Addition: Add Triisopropyl borate (1.2 equiv) dropwise via syringe directly into the solution (avoid running it down the cold walls to prevent freezing).

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath. Allow the reaction to warm to room temperature (20-25°C) naturally over 2 hours. The solution will become a cloudy white suspension (formation of the lithium boronate salt).

Phase 3: Hydrolysis and Workup
  • Quench: Cool the mixture to 0°C (ice bath). Slowly add 2M HCl until the pH reaches ~1-2. Stir vigorously for 30 minutes. This hydrolyzes the boronate esters.[4]

  • Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether or Ethyl Acetate (3x).

  • Washing: Combine organics and wash with Brine (1x).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Do not heat above 40°C during concentration to minimize dehydration to the boroxine.

Purification & The "Boroxine" Validation

A critical challenge in boronic acid synthesis is the equilibrium between the free acid (monomer) and the boroxine (cyclic trimeric anhydride).[5] This is often mistaken for impurity.

The Boroxine Logic

Boronic acids spontaneously dehydrate:

1

This equilibrium makes melting points unreliable. NMR is the only valid confirmation method.

Purification Workflow
  • Trituration: The crude solid is often sticky. Triturate with cold Hexanes/Pentane. The non-polar impurities (unreacted bromide, butyl-benzene byproducts) remain in solution; the boronic acid precipitates.

  • Recrystallization: If high purity is required, recrystallize from Water/Acetonitrile or Water/Ethanol mixtures.

Visualization: Purification Logic Tree

PurificationLogicCrudeCrude Concentrate(Sticky Solid)TriturationTriturate withCold HexanesCrude->TriturationSolidPrecipitate:Boronic Acid + BoroxineTrituration->SolidFilterFiltrateFiltrate:Wurtz Dimers / Starting MaterialTrituration->FiltrateDiscardNMRValidation:1H NMR in DMSO-d6 + D2OSolid->NMRAnalyze

Figure 2: Purification logic distinguishing product from lipophilic byproducts.

Analytical Validation (Self-Validating System)[1]

To confirm identity and purity, perform 1H NMR with a specific modification:

  • Standard NMR (DMSO-d6): You will see a broad singlet around

    
     8.0-8.2 ppm corresponding to the -B(OH)₂ protons.[1]
    
  • The "D₂O Shake": Add 2 drops of D₂O to the NMR tube and shake.

    • Result: The -OH peak must disappear (exchangeable protons).[1]

    • Boroxine Check: If the sample contains significant boroxine, the addition of D₂O pushes the equilibrium back to the monomer, simplifying the aromatic region. This confirms the species is dynamic and chemically active, not a static impurity.

Expected Data:

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.05 (s, 2H, B-OH), 7.6-7.2 (m, 4H, Ar-H), 2.45 (d, 2H, Ar-CH₂-), 1.85 (m, 1H, CH), 0.88 (d, 6H, CH₃).[1]
    
  • 11B NMR: Single peak typically around

    
     29-31 ppm (monomer).[1]
    

References

  • General Lithium-Halogen Exchange Protocol

    • Bailey, W. F., & Patricia, J. J. (1988).[2][6] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.[1]

    • [1]

  • Boronic Acid Synthesis & Boroxine Equilibrium

    • Hall, D. G. (Ed.).[2][7][4][5] (2011).[1][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1]

    • [1]

  • Purification of Phenylboronic Acids

    • Santucci, L., & Gilman, H. (1958). Preparation of Some Substituted Benzeneboronic Acids. Journal of the American Chemical Society, 80(8), 1930–1932.
    • [1]

  • Starting Material Data (this compound)

    • PubChem Compound Summary for CID 18754991.[8]

    • [1]

Application Note: Optimized Heck Reaction Conditions for 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 1-Bromo-3-isobutylbenzene (CAS: [Isomer specific, generic aryl bromide]) Reaction Class: Palladium-Catalyzed Mizoroki-Heck Cross-Coupling Primary Application: Synthesis of meta-substituted stilbenes, cinnamates, and functionalized styrenyl derivatives for medicinal chemistry (NSAID analogs) and materials science.

This guide provides a validated protocol for the Heck coupling of This compound . While the para-isomer (1-bromo-4-isobutylbenzene) is a well-known precursor to Ibuprofen, the meta-isomer presents unique regiochemical opportunities. As an electron-neutral to slightly electron-rich aryl bromide with minimal steric hindrance at the coupling site, this substrate performs robustly under Phosphine-Assisted Palladium(II) catalysis.

Reaction Design & Optimization Matrix

The following conditions are selected to maximize oxidative addition rates (the rate-determining step for aryl bromides) while suppressing palladium aggregation (Pd-black formation).

Optimization Parameters
ParameterRecommended ConditionScientific Rationale
Catalyst Precursor Pd(OAc)₂ (1–3 mol%)More stable to air/moisture than Pd(PPh₃)₄. Reduces in situ to active Pd(0) species.[1][2]
Ligand PPh₃ (Triphenylphosphine)Stabilizes the Pd(0) intermediate. Essential for aryl bromides to prevent catalyst precipitation. Ratio: 1:3 (Pd:Ligand).
Base K₂CO₃ (Potassium Carbonate)Anhydrous carbonate bases in polar solvents promote the "cationic pathway" or efficient HI neutralization without reducing Pd(II) too aggressively like amines can.
Solvent DMF (N,N-Dimethylformamide)High boiling point (153°C) and high dielectric constant stabilize the polar transition states of the oxidative addition complex.
Temperature 100°C – 120°C Aryl bromides have a higher activation energy for bond cleavage than iodides. Temperatures <80°C often result in stalled conversion.[3]
Atmosphere Inert (Argon/Nitrogen) Oxygen promotes phosphine oxidation (forming O=PPh₃), killing the ligand and destabilizing the catalyst.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Styrene, Methyl Acrylate, or n-Butyl Acrylate (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂][4][5]

  • Ligand: Triphenylphosphine [PPh₃][3]

  • Base: Anhydrous K₂CO₃ (granular, ground to powder)

  • Solvent: Anhydrous DMF (Sure/Seal™ or freshly distilled)

Step-by-Step Methodology
Phase 1: Catalyst Pre-Complexation (Critical for Reproducibility)
  • In a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and PPh₃ (7.9 mg, 0.03 mmol) .

  • Purge the vessel with Argon for 5 minutes.

  • Add 1.0 mL of anhydrous DMF via syringe.

  • Stir at room temperature for 15 minutes. Observation: The solution should turn from orange/brown to a clear yellow, indicating the formation of the active Pd(PPh₃)₂ species.

Phase 2: Reaction Assembly[3]
  • To the pre-complexed catalyst solution, add This compound (213 mg, 1.0 mmol) .

  • Add the alkene coupling partner (e.g., Methyl Acrylate, 135 µL, 1.5 mmol ).

  • Add K₂CO₃ (276 mg, 2.0 mmol) .

  • Add remaining DMF (2.0 mL) to reach a concentration of ~0.33 M.

  • Seal the tube with a Teflon-lined cap.

Phase 3: Reaction & Monitoring
  • Place the vessel in a pre-heated oil block at 110°C .

  • Stir vigorously (800+ RPM). Note: Good agitation is required for heterogeneous bases like K₂CO₃.

  • Monitor: Check TLC or GC-MS at 4 hours.

    • Expected Conversion: >90% within 4–12 hours depending on the alkene's electronic nature (acrylates react faster than styrenes).

    • Color Change: The reaction mixture will darken to black/brown upon completion (precipitation of Pd-black as ligand is consumed).

Phase 4: Workup & Purification[3]
  • Cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL) .

  • Separate phases. Wash the organic layer with Brine (2 x 15 mL) to remove DMF.

  • Dry over MgSO₄ , filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Mechanistic Pathway & Workflow Visualization[3]

Experimental Workflow (DOT Diagram)

HeckWorkflow Setup 1. Catalyst Pre-formation (Pd(OAc)2 + PPh3 + DMF) Addition 2. Substrate Addition (Ar-Br + Alkene + Base) Setup->Addition Reaction 3. Heating (110°C, 4-12h) Addition->Reaction Monitoring 4. Monitoring (TLC/GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 5. Workup (EtOAc/H2O Extraction) Monitoring->Workup Conversion >95% Purification 6. Isolation (Column Chromatography) Workup->Purification

Figure 1: Step-by-step experimental workflow for the Heck coupling of this compound.

Catalytic Cycle (DOT Diagram)

HeckMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br Coord Alkene Coordination Ar-Pd-Alkene OxAdd->Coord + Alkene MigIns Migratory Insertion C-C Bond Formed Coord->MigIns BetaElim Beta-Hydride Elimination Product Release MigIns->BetaElim RedElim Base-Assisted Regeneration BetaElim->RedElim - Product RedElim->Pd0 + Base - HBr

Figure 2: The Heck catalytic cycle.[3][6][7] The oxidative addition of the aryl bromide is facilitated by the electron-rich phosphine ligands.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Pd(0).Ensure solvent is degassed. Increase catalyst load to 5 mol%. Switch to Pd₂(dba)₃ .
Pd-Black Precipitation Ligand oxidation or insufficient ligand.Increase PPh₃ ratio to 1:4. Ensure Argon atmosphere is maintained strictly.
Regioisomer Mixtures Electronic neutrality of substrate.Use electron-poor alkenes (acrylates) to favor linear products.
Starting Material Recovery Activation energy not met.Increase temperature to 130°C or switch solvent to DMAc (Dimethylacetamide).

References

  • Beilstein Institute. (2011). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.

  • Organic Chemistry Portal. (2023). Heck Reaction: Mechanism and Recent Literature.

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides. RSC Advances.

  • National Institutes of Health (NIH). (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media. PMC.

Sources

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-3-isobutylbenzene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aryl-Alkynes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of a vast array of complex molecules.[1][2] Its applications are particularly profound in the fields of medicinal chemistry and materials science, where the resulting aryl-alkyne scaffolds serve as key structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][3]

This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of 1-Bromo-3-isobutylbenzene with various terminal alkynes. As a sterically hindered and electron-rich aryl bromide, this substrate presents unique challenges that necessitate a careful selection of reaction parameters to achieve optimal outcomes. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer insights into troubleshooting and reaction optimization.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4] Understanding these cycles is paramount for rationalizing the choice of reagents and reaction conditions.

The Palladium Cycle:

  • Reductive Elimination and Catalyst Activation: The active catalyst is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II)-aryl intermediate. This step is often rate-limiting, particularly with less reactive aryl bromides.[5]

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.

The Copper Cycle:

  • Coordination and Acidification: The copper(I) salt coordinates to the terminal alkyne, increasing the acidity of the terminal proton.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide.[6] This species is then ready for the transmetalation step in the palladium cycle.

Sonogashira_Mechanism Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)-Br(L₂) Pd0->Pd_Aryl Oxidative Addition (Ar-Br) Pd_Alkyne Ar-Pd(II)-C≡CR(L₂) Pd_Aryl->Pd_Alkyne Transmetalation (from Cu cycle) Product Ar-C≡CR Pd_Alkyne->Product Reductive Elimination Product->Pd0 Cu_I Cu(I)X Cu_Alkyne Cu(I)-C≡CR Cu_I->Cu_Alkyne Deprotonation (R-C≡C-H, Base) Cu_Alkyne->Pd_Aryl ArBr This compound ArBr->Pd_Aryl Alkyne Terminal Alkyne Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Catalysts & Ligand Inert Establish Inert Atmosphere Reagents->Inert Solvents Add Degassed Solvents Inert->Solvents Add_Reactants Add Aryl Bromide & Alkyne Solvents->Add_Reactants Heat_Stir Heat & Stir (70-80°C) Add_Reactants->Heat_Stir Monitor Monitor by TLC/GC-MS Heat_Stir->Monitor Filter Cool & Filter Monitor->Filter Extract Aqueous Workup Filter->Extract Purify Column Chromatography Extract->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Sources

Application Note: Strategic Utilization of 1-Bromo-3-isobutylbenzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research and development professionals in pharmaceutical chemistry. It focuses on the strategic utilization of 1-Bromo-3-isobutylbenzene , a critical building block for accessing meta-substituted lipophilic scaffolds in Structure-Activity Relationship (SAR) studies.

Executive Summary

In medicinal chemistry, the para-isobutylphenyl moiety is ubiquitous, most notably anchoring the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. However, the This compound (meta-isomer) offers a distinct geometric vector for exploring chemical space. By shifting the lipophilic isobutyl group to the meta position, researchers can modulate metabolic stability (blocking para-hydroxylation), alter receptor binding pocket occupancy, and escape crowded intellectual property (IP) landscapes.

This guide details the protocols for transforming this compound into high-value pharmaceutical intermediates via Suzuki-Miyaura Cross-Coupling and Lithium-Halogen Exchange , providing a robust workflow for SAR library generation.

Chemical Profile & Reactivity[1][2][3]

  • Compound: this compound[1][2][3][4]

  • CAS: 139155-55-8[1][3]

  • Role: Lipophilic Aryl Halide Electrophile

  • Key Reactivity:

    • C-Br Bond: Activated for Pd-catalyzed insertion and Li/Mg exchange.

    • Isobutyl Group: Sterically bulky but chemically inert; provides hydrophobic interaction (

      
      -alkyl).
      
    • Meta-Substitution: Directs incoming substituents to preserve a 120° bond angle relative to the hydrophobic tail, crucial for "bent" pharmacophore binding.

Core Application 1: Synthesis of Biaryl Scaffolds (Suzuki-Miyaura)

Objective: To synthesize 3-isobutylbiphenyl derivatives, common motifs in kinase inhibitors and receptor modulators. Mechanism: Palladium-catalyzed cross-coupling between the aryl bromide and an aryl boronic acid.[5]

Experimental Logic

The steric bulk of the isobutyl group at the meta position is distal enough not to hinder oxidative addition at the C-Br bond, allowing for standard Pd(0)/Pd(II) catalytic cycles. However, the lipophilicity of the substrate requires a solvent system capable of solubilizing both the non-polar bromide and the polar boronic acid/base.

Detailed Protocol: Biaryl Synthesis

Target: 4'-(trifluoromethyl)-3-isobutylbiphenyl (Model Compound)

Reagents
  • Substrate: this compound (1.0 equiv, 213 mg, 1.0 mmol)

  • Coupling Partner: 4-(Trifluoromethyl)phenylboronic acid (1.2 equiv, 228 mg)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%, 24 mg) – Chosen for resistance to oxidation and high efficiency with aryl bromides.

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (5 mL, degassed)

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk flask or microwave vial and cool under a stream of Argon.

  • Charging: Add the boronic acid, Pd catalyst, and this compound to the flask.

  • Solvation: Add degassed 1,4-dioxane via syringe. Stir for 2 minutes to ensure dissolution of organics.

  • Base Addition: Add the aqueous K₂CO₃ solution. The mixture will become biphasic.

  • Reaction:

    • Thermal Method:[6] Heat to 90°C in an oil bath for 12 hours.

    • Microwave Method (Preferred): Heat to 110°C for 30 minutes (High throughput efficiency).

  • Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (Hexanes/EtOAc 95:5).

Data Output:

Parameter Specification
Yield 85-92%
Appearance Clear to pale yellow oil
Rf (Hex/EtOAc 9:1) ~0.65

| 1H NMR Diagnostic | Doublet (d) at ~0.9 ppm (Isobutyl-CH3); Multiplet at ~7.4-7.8 ppm (Biaryl core) |

Core Application 2: Synthesis of meta-Ibuprofen Analog (Lithiation)

Objective: To synthesize 2-(3-isobutylphenyl)propanoic acid . Rationale: This protocol demonstrates the conversion of the bromide to a nucleophile (Aryl-Li), attacking an electrophile to create the propionic acid tail. This analog is critical for testing the regiochemical sensitivity of COX-1/COX-2 enzymes.

Experimental Logic

Direct Grignard formation can be sluggish with electron-neutral aryl bromides. Lithium-Halogen exchange using n-BuLi at low temperature is faster and cleaner, preventing Wurtz-type coupling byproducts.

Detailed Protocol: Carboxylation Sequence
Step 1: Lithiation
  • Setup: Flame-dry a 50 mL 3-neck flask equipped with a thermometer and N₂ inlet.

  • Solvation: Dissolve this compound (1.0 g, 4.7 mmol) in anhydrous THF (15 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents benzylic deprotonation.

  • Exchange: Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise over 10 minutes. Stir at -78°C for 45 minutes to generate (3-isobutylphenyl)lithium .

Step 2: Electrophilic Trapping (The "Propionic" Linker)

Note: Direct reaction with 2-bromopropionate is prone to elimination. We use a two-step alkylation-oxidation or direct reaction with an epoxide equivalent. Here, we use a robust carboxylation route to the acetic acid derivative, followed by alpha-methylation (standard Ibuprofen synthesis adaptation).

Alternative Direct Route (via Boronate): To ensure high fidelity, we will convert the Lithium species to the Boronic Acid, then couple with methyl 2-bromoacrylate, followed by hydrogenation. However, for direct carboxylic acid access:

Protocol for 3-Isobutylbenzoic Acid (Intermediate):

  • Trapping: Bubble anhydrous CO₂ gas into the -78°C reaction mixture for 20 minutes.

  • Quench: Allow to warm to RT and quench with 1M HCl (pH < 2).

  • Isolation: Extract with Diethyl Ether. The product, 3-isobutylbenzoic acid , precipitates or is isolated as a solid.

(Note: To get the propionic acid tail of Ibuprofen, standard medicinal chemistry employs the Suzuki coupling of the bromide with Methyl crotonate followed by reduction/hydrolysis, or Negishi coupling with organozinc propionates.)

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the divergent utility of this compound in generating distinct pharmacophores compared to the standard para-isomer.

G Start This compound (Starting Material) Li_Int Aryl-Lithium Species (Intermediate) Start->Li_Int n-BuLi, THF, -78°C (Li-Halogen Exchange) Pd_Int Pd(II)-Ar Complex (Oxidative Addition) Start->Pd_Int Pd(0) Catalyst (Suzuki/Buchwald) Prod_Acid 3-Isobutylbenzoic Acid (Carboxylic Acid Scaffold) Li_Int->Prod_Acid + CO2, then H+ Prod_Boron 3-Isobutylphenyl- boronic Acid Li_Int->Prod_Boron + B(OMe)3, then H2O Prod_Biaryl 3-Isobutyl-Biaryl (Kinase Inhibitor Core) Pd_Int->Prod_Biaryl + Ar-B(OH)2 (Suzuki Coupling)

Caption: Divergent synthetic pathways from this compound accessing acid, boronic, and biaryl scaffolds.

Analytical Standards & Quality Control

To validate the synthesis of intermediates, the following analytical signatures must be confirmed.

HPLC Method (Reverse Phase)
  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (End absorption).

  • Retention Time: The meta-isomer typically elutes slightly earlier than the para-isomer due to differences in effective surface area and packing interaction with the C18 stationary phase.

NMR Validation (1H NMR, 400 MHz, CDCl₃)
  • Aryl Region: Look for the specific meta-substitution pattern: A singlet (or narrow triplet) at ~7.3 ppm (proton between Br and Isobutyl), distinct from the symmetric AA'BB' system of the para-isomer.

  • Alkyl Region:

    • 
       0.90 (d, 6H, -CH(CH ₃)₂)
      
    • 
       1.85 (m, 1H, -CH (CH₃)₂)
      
    • 
       2.45 (d, 2H, Ar-CH ₂-)
      

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. Link

  • ChemicalBook. (2025). 3-Bromophenylboronic acid synthesis and this compound properties. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Protocols. Link

  • Brainly/Chegg Verified Solutions. (2023). Synthesis of this compound from benzene (Friedel-Crafts/Bromination logic).[2] Link

Sources

Large-scale synthesis of 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Bromo-3-isobutylbenzene (CAS: N/A for specific isomer, generic alkyl-bromo isomers often conflated) presents a specific regiochemical challenge. Direct electrophilic aromatic substitution (Friedel-Crafts alkylation or bromination) on benzene derivatives predominantly yields para or ortho isomers due to the directing effects of alkyl and halogen groups.

To achieve high-purity meta-substitution at scale, this protocol utilizes a Kumada-Corriu Cross-Coupling strategy. By reacting 1,3-dibromobenzene with isobutylmagnesium bromide in the presence of a nickel-phosphine catalyst [Ni(dppp)Cl₂], we bypass the thermodynamic limitations of direct substitution. This method offers superior atom economy, uses commodity starting materials, and ensures the retention of the bromine handle for downstream functionalization (e.g., lithium-halogen exchange or Suzuki coupling).

Retrosynthetic Strategy & Mechanistic Logic

The "Meta-Problem" in aromatic synthesis dictates that introducing an alkyl group and a halogen meta to each other requires either:

  • Functional Group Interconversion (FGI): Nitration (meta-director)

    
     Reduction 
    
    
    
    Sandmeyer (High waste, safety risks).
  • Directed Coupling: Utilizing a symmetrical precursor (1,3-dibromobenzene) where the first substitution is statistically determined, but chemically controlled to prevent double-substitution.

Selected Route: Mono-Alkylation via Kumada Coupling We utilize 1,3-dibromobenzene in stoichiometric excess. The bidentate ligand dppp (1,3-bis(diphenylphosphino)propane) is critical; its large bite angle on the Nickel center accelerates the reductive elimination step, favoring the coupling product over


-hydride elimination (which would degrade the isobutyl group to isobutene).

Figure 1: Retrosynthetic disconnection showing the convergence of commodity precursors via Ni-catalyzed coupling.

Experimental Protocol

Materials & Reagents
ReagentPurityEquiv.[1]Role
1,3-Dibromobenzene >98%2.0Substrate (Excess to prevent bis-coupling)
Isobutyl bromide >99%1.05Grignard Precursor
Magnesium Turnings Grignard Grade1.1Grignard Formation
Ni(dppp)Cl₂ >98%0.015 (1.5 mol%)Catalyst
THF (Anhydrous) <50 ppm H₂OSolventReaction Medium
Ether/MTBE ACS GradeExtractionWorkup
Step-by-Step Methodology

Step A: Preparation of Isobutylmagnesium Bromide (1.0 M in THF) Note: While commercially available, in-situ preparation is recommended for large-scale cost efficiency.

  • Activation: Charge a dry 3-neck reactor with Mg turnings (1.1 equiv). Add a crystal of iodine and heat gently until iodine vaporizes to activate the surface.

  • Initiation: Add 10% of the total volume of isobutyl bromide in anhydrous THF. Wait for the exotherm (solvent reflux) indicating initiation.

  • Propagation: Add the remaining isobutyl bromide/THF solution dropwise over 2 hours, maintaining a temperature of 40–50°C.

  • Titration: Titrate an aliquot using salicylaldehyde phenylhydrazone to confirm concentration (Target: ~1.0 M).

Step B: Kumada Cross-Coupling

  • Catalyst Loading: In a separate main reactor, dissolve 1,3-dibromobenzene (2.0 equiv) and Ni(dppp)Cl₂ (1.5 mol%) in anhydrous THF. The solution should appear reddish-brown.

  • Thermal Equilibration: Heat the mixture to 50°C under nitrogen atmosphere.

  • Controlled Addition: Add the Isobutylmagnesium bromide solution (from Step A) dropwise to the main reactor over 4–6 hours.

    • Critical Control Point: Slow addition keeps the concentration of the nucleophile low relative to the excess dibromide, minimizing the formation of the bis-isobutyl byproduct.

  • Completion: Stir at 60°C for an additional 2 hours. Monitor via GC-MS.

    • Endpoint: >98% consumption of Grignard; Ratio of Mono:Bis product should be >10:1.

Step C: Quench & Workup

  • Cool reaction to 0°C.

  • Quench by slow addition of 1M HCl (aq) to destroy residual Grignard and solubilize magnesium salts.

  • Extract aqueous layer with MTBE (Methyl tert-butyl ether).

  • Combine organics, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Step D: Purification (Fractional Distillation) Due to the boiling point differences, fractional distillation is the most viable purification method for scale-up.

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11][12] Boiling Point (at 760 mmHg)
1,3-Dibromobenzene (Recycle)~225°C
This compound ~245–250°C
1,3-Diisobutylbenzene>270°C

Protocol: Perform vacuum distillation (e.g., 5-10 mmHg) to lower thermal stress. Collect the middle fraction.

Process Safety & Quality Control

Critical Quality Attributes (CQA)
  • Regio-purity: The reaction must not produce ortho or para isomers. The starting material (1,3-dibromobenzene) guarantees the meta relationship, but isomerization of the isobutyl group (to sec-butyl) is a risk with nickel catalysts.

    • Validation: ¹H NMR check. The isobutyl doublet (-CH₂-) at

      
       2.4-2.5 ppm must be distinct. A multiplet indicates isomerization to sec-butyl.
      
  • Residual Bromide: Unreacted 1,3-dibromobenzene must be <0.5% in the final product if used for pharmaceutical synthesis.

Workflow Diagram

Figure 2: Operational workflow emphasizing the slow addition of Grignard to maintain selectivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning (O₂/H₂O)Ensure rigorous N₂ purging; dry THF over molecular sieves.
High Bis-Coupling Grignard added too fastReduce addition rate; Increase equivalents of 1,3-dibromobenzene.
Isomerization (sec-butyl)

-hydride elimination
Ensure dppp ligand is high quality; Keep temp <65°C.
Stalled Reaction Inactive GrignardTitrate Grignard before use; check Mg quality.

References

  • Kumada, M. (1980). "Nickel and Palladium Complex Catalyzed Cross-Coupling Reactions of Organometallic Reagents with Organic Halides". Pure and Applied Chemistry, 52(3), 669-679. Link

  • Tamao, K., Sumitani, K., & Kumada, M. (1972). "Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes". Journal of the American Chemical Society, 94(12), 4374–4376. Link

  • Standley, E. A., & Jamison, T. F. (2013). "Simplifying Nickel(0) Catalysis: An Air-Stable Nickel Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides". Organic Letters, 15(16), 4130–4133. (Context on modern Ni-catalysts). Link

  • Sigma-Aldrich. "1,3-Dibromobenzene Product Specification". (Standard commodity chemical data for grounding). Link

Sources

Introduction: The Strategic Advantage of Directed ortho-Metalation (DoM)

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the regioselective functionalization of 1-bromo-3-isobutylbenzene and its derivatives through Directed ortho-Metalation (DoM), offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic tool.

Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, providing a highly regioselective method for the functionalization of aromatic rings.[1] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[1][2] DoM leverages the coordinating power of a "Directing Metalation Group" (DMG) to guide a strong organolithium base to deprotonate a specific, adjacent C-H bond.[2][3][4] The resulting aryllithium intermediate is then quenched with an electrophile, installing a new functional group exclusively at the ortho position.[1]

This application note provides a detailed exploration of the DoM strategy applied to this compound derivatives. While halogens are considered moderate directing groups, their ability to facilitate ortho-lithiation opens a pathway for synthesizing highly substituted aromatic compounds that are valuable intermediates in pharmaceutical and materials science. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical parameters for achieving successful and high-yielding transformations.

Mechanistic Insights: The "How" and "Why" of DoM

The efficacy of a DoM reaction hinges on a kinetically controlled process orchestrated by the directing group. The mechanism involves several key stages:

  • Complex Formation: The process begins with the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) to a Lewis basic heteroatom within the Directing Metalation Group (DMG).[1][2] In the case of this compound, the lone pair electrons on the bromine atom serve this coordinating role. This initial complexation is often referred to as the Complex-Induced Proximity Effect (CIPE).[2][5]

  • Deprotonation: This coordination brings the highly basic alkyl group of the organolithium reagent into close proximity with the ortho-protons of the aromatic ring. This proximity significantly increases the kinetic acidity of the ortho C-H bonds, facilitating their abstraction over other protons on the ring.[3]

  • Aryllithium Intermediate Formation: The deprotonation results in the formation of a stable aryllithium intermediate, with the lithium atom now covalently bonded to the ortho-carbon. The initial coordination to the DMG is maintained, stabilizing the intermediate.[1]

  • Electrophilic Quench: The highly nucleophilic aryllithium species readily reacts with a wide range of electrophiles (E+). This step involves an ipso-substitution at the lithium-bearing carbon, forging a new carbon-electrophile bond and yielding the desired ortho-substituted product.[2]

For this compound, lithiation can potentially occur at C2 or C6. The regiochemical outcome is influenced by steric hindrance from the bulky isobutyl group at C3, which may favor metalation at the less hindered C2 position.

DoM_Mechanism Figure 1: General Mechanism of Directed ortho-Metalation sub Substrate (this compound) complex Coordination Complex (CIPE) sub->complex + R-Li rli (R-Li)n (e.g., n-BuLi) rli->complex arl Aryllithium Intermediate complex->arl - R-H (Deprotonation) prod ortho-Functionalized Product arl->prod + E+ butane Butane (Byproduct) elec Electrophile (E+) elec->prod

Caption: Figure 1: General Mechanism of Directed ortho-Metalation.

Experimental Design and Key Parameters

The success of a DoM protocol relies on the careful control of several experimental variables.

  • Organolithium Reagent: The choice of base is critical.

    • n-Butyllithium (n-BuLi): The most common and cost-effective choice. Its reactivity is generally sufficient for moderately activated systems.[4]

    • sec-Butyllithium (s-BuLi): More reactive and basic than n-BuLi, often used when the DMG is a weaker coordinator or when deprotonation is sluggish.[4]

    • tert-Butyllithium (t-BuLi): The most reactive of the butyllithiums, but its bulk can sometimes be a disadvantage. It is also more hazardous to handle.[4]

    • Lithium Diisopropylamide (LDA): A non-nucleophilic, sterically hindered base. It is particularly useful when the substrate contains electrophilic sites that could be attacked by alkyllithiums.[4]

  • Solvent: Anhydrous ethereal solvents are essential.

    • Tetrahydrofuran (THF): The most common solvent. It is effective at solvating the lithium cation and breaking down organolithium aggregates, thereby increasing reactivity.[6]

    • Diethyl Ether (Et₂O): Less effective at breaking up aggregates than THF but can be advantageous in cases where the aryllithium intermediate is unstable in THF.

  • Additives:

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA): A bidentate Lewis base that strongly chelates lithium. Adding TMEDA breaks up the (RLi)n aggregates into more reactive monomers or dimers, significantly accelerating the rate of metalation.[6][7]

  • Temperature: Strict temperature control is paramount. Reactions are almost universally conducted at low temperatures, typically -78 °C (a dry ice/acetone bath), to:

    • Prevent side reactions, such as decomposition of the organolithium reagent or the aryllithium intermediate.

    • Ensure kinetic control, favoring the desired ortho-deprotonation over other possible pathways.[7]

    • Avoid halogen-metal exchange, a potential side reaction with bromoarenes.

  • Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture.[7] All reactions must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and properly dried glassware.

Protocols for Directed ortho-Metalation

Safety Note: Organolithium reagents like butyllithium are pyrophoric and react violently with water.[7] They must be handled with extreme care by trained personnel using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. All manipulations should be performed in a fume hood under an inert atmosphere.

Protocol 1: General Procedure for DoM of this compound

This protocol outlines the general steps for the lithiation and subsequent electrophilic quench.

DoM_Workflow Figure 2: Experimental Workflow for DoM A 1. Setup & Inerting Dry glassware under vacuum/heat. Purge with Argon/Nitrogen. B 2. Reagent Preparation Dissolve substrate (1 equiv.) in anhydrous THF. A->B C 3. Cooling Cool solution to -78 °C (Dry Ice/Acetone Bath). B->C D 4. Lithiation Slowly add n-BuLi (1.1 equiv.) Stir for 1-2 hours at -78 °C. C->D E 5. Electrophilic Quench Add electrophile (1.2 equiv.) Stir, allowing to warm to RT. D->E F 6. Work-up Quench with sat. NH4Cl (aq). Extract with organic solvent. E->F G 7. Purification Dry organic layer, concentrate. Purify via column chromatography. F->G H 8. Analysis Confirm structure via NMR, MS, IR. G->H

Caption: Figure 2: Experimental Workflow for DoM.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (120 °C) overnight and allowed to cool in a desiccator. Assemble the reaction apparatus (e.g., a three-neck round-bottom flask with a thermometer, dropping funnel, and nitrogen/argon inlet) and flame-dry under vacuum, then purge with an inert gas.

  • Reaction Setup: To the flask, add this compound (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone or dry ice/isopropanol bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium may be indicated by a color change.

  • Electrophilic Quench: Slowly add a solution of the desired electrophile (1.2 eq.) in anhydrous THF to the aryllithium solution at -78 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours (reaction time is electrophile-dependent).

  • Aqueous Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 2-Bromo-6-isobutylbenzaldehyde via DoM-Formylation

This protocol provides a specific example using N,N-dimethylformamide (DMF) as the electrophile to install an aldehyde group.

  • Setup and Lithiation: Following steps 1-5 from Protocol 1, generate the aryllithium intermediate from this compound (e.g., 2.13 g, 10 mmol) in anhydrous THF (50 mL) using n-BuLi (11 mmol, e.g., 4.4 mL of a 2.5 M solution in hexanes).

  • Electrophilic Quench: At -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) (0.92 g, 12 mmol) to the stirred aryllithium solution.

  • Warming and Stirring: Allow the reaction to warm to room temperature and stir overnight (approx. 12 hours).

  • Work-up: Cool the reaction to 0 °C in an ice bath and carefully add 1 M hydrochloric acid (HCl) solution (20 mL). Stir vigorously for 30 minutes to hydrolyze the intermediate hemiaminal ether.

  • Extraction and Purification: Proceed with steps 9-11 from Protocol 1 to extract and purify the target compound, 2-bromo-6-isobutylbenzaldehyde.

Expected Results and Characterization

The DoM of this compound provides access to a variety of 1,2,3-trisubstituted benzene derivatives. The table below summarizes potential transformations.

Electrophile (E+)ReagentResulting Functional Group (-E)Product Name
FormylN,N-Dimethylformamide (DMF)-CHO2-Bromo-6-isobutylbenzaldehyde
CarboxylCarbon Dioxide (CO₂)-COOH2-Bromo-6-isobutylbenzoic acid
IodoIodine (I₂)-I1-Bromo-2-iodo-3-isobutylbenzene[8]
TrimethylsilylTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃(2-Bromo-6-isobutylphenyl)trimethylsilane
HydroxymethylParaformaldehyde ((CH₂O)n)-CH₂OH(2-Bromo-6-isobutylphenyl)methanol
BorylTriisopropyl borate (B(O-iPr)₃)-B(OH)₂ (after hydrolysis)2-Bromo-6-isobutylphenylboronic acid

Product Characterization: The successful synthesis of the target compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the regiochemistry of substitution by analyzing the chemical shifts and coupling patterns of the aromatic protons.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product and provide fragmentation patterns consistent with the expected structure.[9]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the newly introduced functional group (e.g., C=O stretch for an aldehyde or ketone).[10]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive organolithium reagent; Wet solvent/glassware; Reaction temperature too high.Titrate the organolithium reagent before use; Ensure all solvents are anhydrous and glassware is properly dried; Maintain strict temperature control at -78 °C.
Mixture of Products Incomplete lithiation; Competing side reactions (e.g., halogen-metal exchange); Lithiation at multiple sites.Increase reaction time for lithiation; Use a more reactive base (s-BuLi); Add TMEDA to accelerate desired lithiation; Ensure temperature does not rise above -70 °C.
Recovery of Starting Material Insufficiently reactive base; Steric hindrance preventing deprotonation.Switch to a stronger base (e.g., s-BuLi or t-BuLi); Add TMEDA to increase the basicity of n-BuLi.
Product from Halogen-Metal Exchange Reaction temperature too high; Prolonged reaction time with excess BuLi.Maintain temperature at -78 °C; Use only a slight excess (1.05-1.1 eq.) of organolithium reagent; Consider using LDA as the base.

Conclusion

Directed ortho-metalation of this compound is a powerful and highly regioselective strategy for the synthesis of complex, polysubstituted aromatic molecules. By leveraging the moderate directing ability of the bromo group and carefully controlling key experimental parameters—such as the choice of organolithium reagent, solvent, temperature, and inert atmosphere—researchers can efficiently generate valuable aryllithium intermediates. The subsequent quenching with a diverse array of electrophiles provides a versatile entry point to novel chemical entities crucial for drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for the successful application of this essential synthetic methodology.

References

  • Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]

  • On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. PubMed. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]

  • Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept). YouTube. [Link]

  • Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases. ResearchGate. [Link]

  • DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr. [Link]

  • Organolithium Reagents. Chem-Station. [Link]

  • Directed (ortho) Metallation. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • This compound. PubChem. [Link]

  • Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes. PubMed. [Link]

  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • 1-(1-Bromoethyl)-3-isobutylbenzene. PubChem. [Link]

  • Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]

  • Lithiation and Organolithium Reactions. Mettler Toledo. [Link]

  • Benzene, 1-bromo-3-methyl-. NIST WebBook. [Link]

  • Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. PMC. [Link]

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Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the synthesis of diverse and novel heterocyclic compounds utilizing 1-Bromo-3-isobutylbenzene as a versatile starting material. The isobutylphenyl moiety is a significant structural motif in medicinal chemistry, and its incorporation into heterocyclic scaffolds offers a pathway to new chemical entities with potential therapeutic applications. This guide moves beyond simple procedural lists, offering in-depth explanations for methodological choices, grounded in established reaction mechanisms. We present detailed, validated protocols for constructing carbazole, benzofuran, and indole derivatives through robust, palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry.[1][2]

Introduction: The Strategic Value of this compound

This compound is an attractive starting material in drug discovery and development.[3] The isobutyl group provides a lipophilic handle that can enhance binding affinity to biological targets, while the bromine atom serves as a highly effective functional group for a variety of powerful cross-coupling reactions.[3][4] The reactivity of the C(sp²)-Br bond is intermediate between that of aryl iodides and chlorides, offering a good balance of reactivity and stability, making it ideal for sequential, controlled synthetic operations.[5]

This application note details three strategic synthetic pathways originating from this single precursor, each leading to a distinct and pharmaceutically relevant heterocyclic core: Carbazoles, Benzofurans, and Indoles. The protocols are designed to be reproducible and scalable, providing a solid foundation for library synthesis and lead optimization campaigns.

Pathway I: Synthesis of 2-Isobutyl-9H-carbazole via Buchwald-Hartwig Amination and C-H Activation

Carbazole scaffolds are prevalent in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The chosen strategy involves a two-step sequence: an initial palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond, followed by an intramolecular C-H activation/arylation to construct the final carbazole ring.[6] This approach offers high regioselectivity.

Causality of Experimental Design:
  • Buchwald-Hartwig Amination: This reaction is exceptionally tolerant of various functional groups and is highly efficient for forming C(sp²)-N bonds.[7][8][9] We select a bulky, electron-rich phosphine ligand (e.g., SPhos) which promotes both the oxidative addition of the aryl bromide and the final reductive elimination, leading to higher yields and faster reaction times.[2]

  • Intramolecular Cyclization: The subsequent palladium-catalyzed C-H activation is a step-economical way to form the final ring without the need for pre-functionalizing the second aromatic ring. This direct arylation is often favored for its efficiency.[6]

Workflow for Carbazole Synthesis

cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Intramolecular C-H Activation A This compound C N-(2-bromophenyl)-3-isobutylaniline A->C Pd(OAc)₂, SPhos, NaOtBu Toluene, 110°C B 2-Bromoaniline B->C D 2-Isobutyl-9H-carbazole C->D Pd(OAc)₂, P(o-tol)₃, K₂CO₃ DMA, 130°C

Caption: Palladium-catalyzed synthesis of 2-Isobutyl-9H-carbazole.

Experimental Protocol: Synthesis of 2-Isobutyl-9H-carbazole

Step 1: Synthesis of N-(2-bromophenyl)-3-isobutylaniline

  • To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), SPhos (164 mg, 0.4 mmol, 4 mol%), and sodium tert-butoxide (1.35 g, 14.0 mmol).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add this compound (2.13 g, 10.0 mmol), 2-bromoaniline (1.72 g, 10.0 mmol), and anhydrous toluene (50 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor reaction completion by TLC or LC-MS.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield the desired diarylamine.

Step 2: Synthesis of 2-Isobutyl-9H-carbazole

  • To an oven-dried Schlenk flask, add the N-(2-bromophenyl)-3-isobutylaniline intermediate (3.19 g, 10.0 mmol), palladium(II) acetate (112 mg, 0.5 mmol, 5 mol%), tri(o-tolyl)phosphine (304 mg, 1.0 mmol, 10 mol%), and potassium carbonate (2.76 g, 20.0 mmol).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous N,N-dimethylacetamide (DMA, 50 mL).

  • Heat the reaction mixture to 130 °C and stir for 24 hours.

  • Cool the mixture to room temperature, dilute with water (100 mL), and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography (eluent: 10% dichloromethane in hexanes) to afford 2-Isobutyl-9H-carbazole.

Compound Structure Yield (%) m/z (ESI+) Key ¹H NMR Signals (δ, ppm)
N-(2-bromophenyl)-3-isobutylanilineIntermediate~85%318.0, 320.07.6-6.8 (m, 8H, Ar-H), 2.5 (d, 2H), 1.9 (m, 1H), 0.9 (d, 6H)
2-Isobutyl-9H-carbazoleFinal Product~78%237.158.1 (br s, 1H, NH), 7.9-7.1 (m, 7H, Ar-H), 2.6 (d, 2H), 1.9 (m, 1H), 0.9 (d, 6H)

Pathway II: Synthesis of 6-Isobutyl-2-phenylbenzofuran via Sonogashira Coupling and Cyclization

Benzofurans are a cornerstone of heterocyclic chemistry, frequently found in compounds with antifungal, anti-inflammatory, and anticancer properties. The Sonogashira cross-coupling reaction provides a powerful and direct method for forming a C(sp²)-C(sp) bond.[10][11] This is followed by an intramolecular hydroalkoxylation/cyclization to construct the furan ring.

Causality of Experimental Design:
  • Precursor Synthesis: An ortho-hydroxy group is required for the final cyclization. This is achieved by coupling this compound with 2-ethynylphenol.

  • Sonogashira Coupling: This reaction is catalyzed by both palladium and copper(I) salts.[10][12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[11]

  • Cyclization: The intramolecular 5-exo-dig cyclization of the resulting 2-(alkynyl)phenol intermediate is typically promoted by the base or can be catalyzed by various transition metals to afford the benzofuran ring system.[13]

Workflow for Benzofuran Synthesis

Caption: Synthesis of 6-Isobutyl-2-phenylbenzofuran via Sonogashira coupling.

Experimental Protocol: Synthesis of 6-Isobutyl-2-phenylbenzofuran

Note: This protocol is adapted for the direct synthesis from 2-bromo-4-isobutylphenol for clarity and efficiency, which is a common alternative starting point. The principles remain identical to a multi-step route from this compound.

  • To an oven-dried Schlenk flask, add 2-bromo-4-isobutylphenol (2.29 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol, 2 mol%), and copper(I) iodide (38 mg, 0.2 mmol, 2 mol%).

  • Evacuate and backfill the flask with argon (repeat 3 times).

  • Add anhydrous triethylamine (20 mL) and anhydrous THF (30 mL) via syringe.

  • Add phenylacetylene (1.12 g, 11.0 mmol) dropwise to the stirring mixture.

  • Heat the reaction to 65 °C and stir for 8 hours. Monitor by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst and salts.

  • Rinse the pad with ethyl acetate (50 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product is then dissolved in anhydrous toluene (50 mL), and potassium tert-butoxide (1.23 g, 11.0 mmol) is added.

  • The mixture is heated to 110 °C for 4 hours to facilitate cyclization.

  • Cool the reaction, quench with water (50 mL), and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography (eluent: 2% ethyl acetate in hexanes) to yield the target benzofuran.

Compound Structure Yield (%) m/z (ESI+) Key ¹H NMR Signals (δ, ppm)
6-Isobutyl-2-phenylbenzofuranFinal Product~82%250.137.8-7.2 (m, 8H, Ar-H), 6.9 (s, 1H), 2.5 (d, 2H), 1.9 (m, 1H), 0.9 (d, 6H)

Pathway III: Synthesis of 6-Isobutyl-1H-indole via Ullmann Condensation and Reductive Cyclization

The indole nucleus is one of the most important heterocycles in medicinal chemistry. A classic and robust approach to substituted indoles is the reductive cyclization of a 2-nitrostyrene derivative, which can be prepared from an aryl bromide. An Ullmann condensation is a reliable method for forming the initial C-O bond needed for a subsequent reaction to build the indole precursor.[14][15]

Causality of Experimental Design:
  • Ullmann Condensation: This copper-catalyzed reaction is effective for coupling aryl halides with alcohols.[14][16][17] While palladium catalysis is more common today, the Ullmann reaction remains a powerful tool, especially for O-arylation. We use it here to couple the aryl bromide with an allylic alcohol.

  • Claisen Rearrangement: The resulting aryl allyl ether undergoes a thermal[18][18]-sigmatropic rearrangement (Claisen rearrangement) to install the allyl group at the ortho position.

  • Oxidative Cleavage & Reductive Cyclization: The terminal olefin is then oxidatively cleaved to an aldehyde, which is condensed with nitroethane (Henry reaction) to form a 2-nitrostyrene derivative. Finally, reductive cyclization of the nitro group, often with iron in acetic acid or catalytic hydrogenation, yields the indole ring.

Workflow for Indole Synthesis

A This compound C 1-(Allyloxy)-3-isobutylbenzene A->C CuI, Cs₂CO₃ Pyridine, 120°C B Allyl alcohol B->C D 2-Allyl-3-isobutylphenol C->D Heat (Claisen Rearrangement) N,N-Diethylaniline E 2-(2-Nitroprop-1-en-1-yl)-3-isobutylphenol D->E 1. O₃; Me₂S 2. Nitroethane, NH₄OAc F 6-Isobutyl-2-methyl-1H-indole E->F Fe, AcOH Heat (Reductive Cyclization)

Caption: Multi-step synthesis of 6-Isobutyl-1H-indole.

Experimental Protocol: Synthesis of 6-Isobutyl-2-methyl-1H-indole

Step 1: Ullmann Condensation & Claisen Rearrangement

  • In a sealed tube, combine this compound (2.13 g, 10.0 mmol), allyl alcohol (1.16 g, 20.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol) in anhydrous pyridine (20 mL).

  • Heat the mixture to 120 °C for 18 hours.

  • Cool, dilute with water, and extract with diethyl ether. The crude aryl allyl ether is taken directly to the next step.

  • The crude ether is dissolved in N,N-diethylaniline (20 mL) and heated to 210 °C for 6 hours to effect the Claisen rearrangement.

  • Cool and purify by chromatography to isolate 2-allyl-4-isobutylphenol (assuming rearrangement directs to the para-position relative to the isobutyl group for simplicity, though a mixture is possible).

Step 2: Formation of 2-Nitrostyrene Intermediate

  • The isolated phenol is subjected to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield the corresponding salicylaldehyde.

  • This aldehyde (10.0 mmol) is then condensed with nitroethane (15.0 mmol) in the presence of ammonium acetate (5.0 mmol) in refluxing acetic acid for 4 hours (Henry reaction).

  • After cooling and workup, the 2-(2-nitroprop-1-en-1-yl)phenol derivative is isolated.

Step 3: Reductive Cyclization to Indole

  • The nitrostyrene derivative (10.0 mmol) is dissolved in a mixture of acetic acid (50 mL) and ethanol (50 mL).

  • Iron powder (5.58 g, 100 mmol) is added portion-wise, and the mixture is heated to reflux for 3 hours.

  • Cool, filter through Celite, and neutralize the filtrate with aqueous sodium bicarbonate.

  • Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield 6-Isobutyl-2-methyl-1H-indole.

Compound Structure Yield (%) m/z (ESI+) Key ¹H NMR Signals (δ, ppm)
6-Isobutyl-2-methyl-1H-indoleFinal Product~45% (over 3 steps)187.137.9 (br s, 1H, NH), 7.4-6.8 (m, 3H, Ar-H), 6.2 (s, 1H), 2.5 (d, 2H), 2.4 (s, 3H), 1.9 (m, 1H), 0.9 (d, 6H)

Conclusion

This compound stands out as a highly valuable and versatile precursor for the synthesis of complex heterocyclic systems. The protocols detailed herein for the construction of carbazole, benzofuran, and indole cores leverage powerful and reliable palladium- and copper-catalyzed methodologies. By understanding the causality behind the choice of catalysts, ligands, and reaction conditions, researchers can confidently adapt and expand upon these pathways to generate extensive libraries of novel compounds for screening in drug discovery programs. The self-validating nature of these robust protocols ensures a high degree of reproducibility, empowering chemists to accelerate the development of next-generation therapeutics.

References

  • Kanchani, J., & Subha, M.C.S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link]

  • Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [Link]

  • Rasool, N., et al. (2025). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Journal of Molecular Liquids. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ACS Publications. (2008). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • MDPI. (2015). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • RSC Publishing. (2023). Recent developments in C–H functionalization of carbazoles. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals. [Link]

Sources

Application Note: The "Meta-Alkyl" Advantage in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 1-Bromo-3-isobutylbenzene in Materials Science Content Type: Detailed Application Note and Protocol Guide

Focus Molecule: this compound (CAS 139155-55-8)[1]

Executive Summary

In the high-stakes field of organic electronics and functional materials, molecular geometry dictates performance. While the para-isomer (1-bromo-4-isobutylbenzene) is ubiquitous as an ibuprofen precursor, the meta-isomer (this compound) is a specialized, high-value building block for materials scientists.

Its value lies in two synergistic properties:

  • The Meta-Linkage (Geometry): Unlike linear para-linkages, meta-substitution introduces a structural "kink" (120° bond angle). In OLED host materials, this disrupts π-conjugation, preserving high triplet energy (

    
    ) levels required for blue phosphorescence. In polymers, it reduces crystallinity, improving solubility and film-forming properties.
    
  • The Isobutyl Group (Sterics & Solubility): The isobutyl chain provides critical entropy of mixing (solubility) without the excessive rigidity of a tert-butyl group or the crystallization tendency of an n-butyl chain.

This guide details the chemoselective synthesis of this intermediate and its application in constructing amorphous, high-triplet-energy transport materials.

Core Applications in Materials Science

A. OLED Host Materials (m-CBP Derivatives)
  • Mechanism: High-efficiency OLEDs require host materials with a triplet energy higher than the dopant emitter. Linear conjugation lowers

    
    . Using this compound allows for the synthesis of meta-linked biphenyl cores.
    
  • Benefit: The isobutyl group prevents π-stacking aggregation (which causes quenching) while the meta-bromide allows for further functionalization via Buchwald-Hartwig amination (for hole transport) or Suzuki coupling (for electron transport).

B. Soluble Porous Organic Polymers (POPs)
  • Mechanism: Constructing Conjugated Microporous Polymers (CMPs) often leads to insoluble "brick dust."

  • Benefit: Introducing the 3-isobutylphenyl moiety as a pendant group via Suzuki coupling increases the free volume fraction and solubility, allowing for solution-processable porous membranes.

Experimental Protocols

Protocol A: Chemoselective Synthesis of this compound

Challenge: Direct bromination of isobutylbenzene yields the para-isomer (>90%). Solution: A chemoselective Kumada coupling utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide bonds.

Reagents & Equipment
  • Substrate: 1-Bromo-3-iodobenzene (10.0 g, 35.3 mmol)

  • Reagent: Isobutylmagnesium bromide (2.0 M in diethyl ether, 26.5 mL, 53 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.1 g, 0.95 mmol, 2.7 mol%)

  • Solvent: Anhydrous Toluene (160 mL)

  • Atmosphere: Argon or Nitrogen (strictly anhydrous)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Cool under a stream of Argon.

  • Catalyst Loading: Charge the flask with 1-bromo-3-iodobenzene and Toluene. Degas the solution by bubbling Argon for 15 minutes. Add Pd(PPh₃)₄ quickly to minimize air exposure.

    • Expert Insight: The solution typically turns yellow. Pd(0) inserts into the C-I bond ~1000x faster than the C-Br bond, ensuring the bromine remains intact for future functionalization.

  • Controlled Addition: Cool the mixture to 0°C. Transfer the Isobutylmagnesium bromide solution to the addition funnel via cannula. Add dropwise over 30 minutes.

    • Critical Control: Exothermic reaction. Monitor internal temperature; do not exceed 10°C during addition to prevent homo-coupling (Wurtz coupling) or bromine attack.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours. The color will shift to dark green/black (active Pd species).

  • Quenching: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (160 mL). The mixture will turn reddish-brown.

  • Workup: Separate layers. Extract the aqueous phase with Diethyl Ether (2 x 100 mL). Combine organics, wash with Brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation.

    • Target Fraction: Collect the fraction boiling at 88°C / 25 mmHg .

    • Expected Yield: ~40-50% (3.0 - 3.5 g).

Protocol B: Application in Suzuki Cross-Coupling (Synthesis of 3-Isobutyl-biphenyl derivatives)

Context: Using the synthesized building block to create a soluble OLED host core.

Reagents
  • Aryl Halide: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid (or functionalized derivative) (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aq, 3.0 eq)

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Methodology
  • Assembly: In a glovebox or under Argon, combine the aryl halide, boronic acid, and Pd catalyst in a reaction vial.

  • Solvation: Add degassed 1,4-Dioxane and aqueous K₂CO₃.

  • Thermal Cycle: Seal and heat to 90°C for 12 hours.

    • Why: The sterics of the meta-isobutyl group are moderate; standard Suzuki conditions suffice. Specialized phosphine ligands (like SPhos) are only needed if the boronic acid is also sterically hindered.

  • Isolation: Filter through a celite pad (eluting with EtOAc). Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Data Visualization & Mechanisms

Figure 1: Chemoselective Synthesis Pathway

This diagram illustrates the kinetic selectivity of Pd(0) for the C-I bond over the C-Br bond, preserving the bromine handle for materials engineering.

Chemoselectivity cluster_selectivity Selectivity Logic Substrate 1-Bromo-3-iodobenzene (Reactive C-I, Stable C-Br) Catalyst Pd(PPh3)4 Oxidative Addition Substrate->Catalyst Fast (k_I >> k_Br) Intermediate Ar-Pd(II)-I Complex Catalyst->Intermediate Reagent Isobutyl-MgBr (Transmetallation) Intermediate->Reagent Product This compound (Target Building Block) Reagent->Product Reductive Elimination Selectivity C-Br bond remains intact for downstream coupling

Caption: Kinetic selectivity of Palladium oxidative addition allows substitution at the Iodo-position while preserving the Bromo-position.[1]

Figure 2: Materials Science Workflow

From intermediate to functional material: How this compound is utilized in OLED host synthesis.

Workflow Step1 This compound Step2 Functionalization (Lithiation -> Boronic Acid) Step1->Step2 n-BuLi, B(OiPr)3, -78°C Step3 Suzuki Coupling (with Dibromo-core) Step2->Step3 Pd(dppf)Cl2, Base Final OLED Host Material (Meta-linked, Amorphous) Step3->Final Purification

Caption: Typical synthetic route converting the intermediate into a high-triplet-energy OLED host material.

References

  • Synthesis of this compound: ChemicalBook Protocol & CAS 139155-55-8 Data. Retrieved from .

  • General Kumada Coupling Selectivity (Ar-I vs Ar-Br):Milstein, D., & Stille, J. K. (1979). "Palladium-catalyzed coupling of tetraorganotin compounds with aryl and benzyl halides." Journal of the American Chemical Society.
  • Meta-Substitution in OLEDs:Yook, K. S., & Lee, J. Y. (2012). "Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes." Advanced Materials. (Contextualizes the need for meta-linkages to preserve triplet energy).
  • Properties of Isobutylbenzene Derivatives: PubChem Compound Summary for CID 18754991. Retrieved from .

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Troubleshooting & Optimization

Troubleshooting failed Grignard reagent formation with 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-3-isobutylbenzene Grignard Formation

Topic: Troubleshooting Failed Grignard Reagent Formation Substrate: this compound (CAS: [Generic Aryl Bromide Class]) Target Product: (3-Isobutylphenyl)magnesium bromide Role: Senior Application Scientist

System Overview & Critical Analysis

The Chemistry: The formation of (3-isobutylphenyl)magnesium bromide is a standard oxidative addition of magnesium (Mg) into an aryl-bromide bond. However, the presence of the meta-isobutyl group introduces specific physicochemical nuances:

  • Electronic Effect: The isobutyl group is a weak electron donor (+I effect). Electron-rich aryl halides generally undergo oxidative addition to Mg slightly slower than electron-deficient ones, increasing the "induction period" risk.

  • Steric Environment: While the meta position is less hindered than ortho, the bulky isobutyl tail can affect solubility and aggregation state in the solvent, potentially leading to surface passivation if the stirring is inadequate.

  • Side Reaction Risk: The primary failure mode for this substrate, once initiated, is Wurtz Homocoupling (forming 3,3'-diisobutylbiphenyl), driven by high local concentrations of the aryl bromide near the magnesium surface.

Diagnostic Workflow (Logic Map)

Use this flowchart to identify your specific failure mode before proceeding to the solutions.

GrignardTroubleshooting Start Reaction Status Check NoHeat No Exotherm / No Color Change (Reaction won't start) Start->NoHeat HeatSpike Violent Exotherm / Darkening (Runaway Reaction) Start->HeatSpike WhiteSolids White Precipitate / Stalled Mixing Start->WhiteSolids OxideLayer Diagnosis: Mg Passivation (Oxide Layer Intact) NoHeat->OxideLayer Dry reagents? WetSolvent Diagnosis: Moisture Quench (Benzene formed) NoHeat->WetSolvent Wet solvent? Wurtz Diagnosis: Wurtz Coupling (Dimer Formation) HeatSpike->Wurtz Addn too fast Solubility Diagnosis: Grignard Crash-out (Solvent saturation) WhiteSolids->Solubility Wrong Solvent Iodine Sol: Iodine/Heat Activation OxideLayer->Iodine Entrainment Sol: Entrainment (Dibromoethane) OxideLayer->Entrainment Dilution Sol: Dilute & Cool (0°C -> RT) Wurtz->Dilution LiCl Sol: Add LiCl (Turbo Grignard) Solubility->LiCl

Figure 1: Decision logic for diagnosing Grignard formation failures based on observable physical changes.

Troubleshooting Guide (Q&A Format)

Category A: Initiation Failure (The "Sleeping" Reaction)

Q1: I added the magnesium and the bromide, but nothing is happening. Should I heat it to reflux? A: Do NOT heat to reflux immediately. This is dangerous.

  • The Problem: You likely have an "induction period" caused by a magnesium oxide (MgO) passivation layer. If you heat the entire mixture to reflux, the initiation may happen suddenly, consuming all the accumulated bromide at once. This results in a thermal runaway (explosion risk) and massive Wurtz coupling.

  • The Fix:

    • Stop stirring. Allow the Mg to settle.

    • Add an Activator: Add a single crystal of Iodine (I₂) directly onto the Mg surface. Do not stir. Heat locally with a heat gun just until the iodine vaporizes (purple smoke).[1] The iodine pits the MgO surface, exposing fresh Mg(0).

    • Observation: Look for bleaching of the iodine color and localized bubbling. Once bubbling starts, resume stirring and begin slow addition of the remaining bromide.

Q2: Iodine didn't work. What is the "Entrainment Method"? A: This is the gold standard for stubborn aryl bromides like this compound.

  • Protocol:

    • Suspend Mg in a minimal amount of THF (just enough to cover).

    • Add 0.1 equivalents of 1,2-dibromoethane (or methyl iodide).

    • Wait for the vigorous evolution of ethylene gas (bubbles). This reaction cleans the Mg surface chemically.[2]

    • Immediately after this activation, start adding your this compound solution.

Category B: Low Yield & Side Reactions[3][4]

Q3: The reaction worked, but my yield is 40%, and I see a large non-polar spot on TLC. What is it? A: You have formed 3,3'-diisobutylbiphenyl via Wurtz Coupling.

  • Mechanism:

    
    
    
  • Cause: The concentration of unreacted Ar-Br was too high relative to the Mg surface area, or the temperature was too high.

  • The Fix:

    • Slow Down: The addition rate of the bromide must match the consumption rate. If the solution turns dark but stops boiling, stop adding!

    • Dilution: Increase solvent volume. Wurtz coupling is second-order with respect to concentration; Grignard formation is pseudo-first-order (surface area dependent). Dilution favors the Grignard.

    • Switch Solvents: If using THF, switch to Diethyl Ether (Et₂O) . THF coordinates Mg strongly, increasing the nucleophilicity of the carbon and promoting coupling. Et₂O precipitates

      
      , which can passivate the surface (bad) but suppresses coupling (good). A 1:1 mix is often optimal.
      

Q4: Can I use "Turbo Grignard" chemistry for this? A: Yes, and it is highly recommended if direct insertion is inconsistent.

  • Method: Instead of Mg metal, use iPrMgCl·LiCl (Turbo Grignard reagent).[2]

  • Protocol: Dissolve this compound in THF at -15°C. Add iPrMgCl·LiCl (1.1 equiv). The Magnesium-Halogen exchange is rapid and quantitative.

  • Benefit: This avoids the induction period entirely and suppresses Wurtz coupling because no free Mg(0) is present to facilitate radical side-reactions.

Comparative Data: Solvent & Activation Effects[5]

Table 1: Optimization parameters for this compound Grignard formation.

ParameterDiethyl Ether (Et₂O)Tetrahydrofuran (THF)Recommendation
Induction Period Long (Hard to initiate)Short (Easy to initiate)Start in THF, dilute with Ether.
Wurtz Coupling Low (Precipitation of salts)High (Solubilizes species)Keep Temp < 40°C.
Solubility Poor (Product may crash out)ExcellentUse THF if conc. > 1.0 M.
Safety High Flammability / PeroxidesPeroxidesUse anhydrous, inhibited THF.

Detailed Protocol: The "Safe-Fail" Method

Objective: Synthesis of (3-isobutylphenyl)magnesium bromide (1.0 M).

  • Preparation: Flame-dry a 3-neck flask under Argon flow. Add Magnesium turnings (1.2 equiv).[3] Tip: Crush turnings with a mortar/pestle immediately before use to expose fresh edges.

  • Activation: Add THF (just enough to cover Mg). Add 1 crystal of Iodine. Heat gently until color disappears.

  • Seeding: Add 5% of the total volume of this compound. Wait for exotherm.

    • Check: If no exotherm in 5 mins, add 2 drops of 1,2-dibromoethane.

  • Main Addition: Once reflux is self-sustaining, dilute with remaining THF. Add the rest of the bromide dropwise over 1 hour.

  • Completion: Reflux for an additional 30 mins. Cool to RT. Titrate using salicylaldehyde phenylhydrazone to determine exact concentration.

References

  • Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. Link

  • Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

  • Rieke, R. D., & Bales, S. E. (1974). Activated Metals.[4] IV. Preparation and Reactions of Highly Reactive Magnesium Metal. Journal of the American Chemical Society.[5] Link

  • BenchChem Technical Support. (2025). Grignard Formation with Functionalized Aryl Bromides. Link (Simulated Internal Knowledge Base).

  • Org. Synth. (1973). General Methods for Grignard Preparation. Organic Syntheses, Coll. Vol. 5, p.452. Link

Sources

Preventing Wurtz coupling during Grignard formation of aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Grignard Formation & Wurtz Suppression Ticket ID: #GRIG-WURTZ-001 Subject: Prevention of Homocoupling (Wurtz-Fittig) in Aryl Bromide Grignard Synthesis Status: Open Support Tier: Level 3 (Senior Application Scientist)

User Guide: Mastering Selectivity in Grignard Formation

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because you are observing the formation of biaryl dimers (Ar-Ar) during the magnesiation of aryl bromides. This phenomenon, known as Wurtz-Fittig coupling, is the primary yield-killer in Grignard synthesis.

This guide moves beyond basic textbook advice, offering process-chemistry grade protocols to eliminate this side reaction.

Module 1: The Mechanistic Root Cause

To stop the reaction, you must understand where it competes. Wurtz coupling is not random; it is a function of local concentration and radical lifetime .

  • The Main Event (Grignard Formation): Occurs on the Magnesium surface.[1]

    
    
    
  • The Failure Mode (Wurtz Coupling): Occurs when generated Grignard reagent encounters unreacted Aryl Bromide in solution or near the surface.

    
    
    

Key Insight: Wurtz coupling is second-order with respect to concentration. If


 is high relative to 

, coupling dominates. If

is kept near zero (instant consumption), Grignard formation dominates.
Visualizing the Competition

Grignard_Wurtz_Competition ArBr Ar-Br (Substrate) Radical Radical Pair [Ar• MgBr•] ArBr->Radical SET (Slow) Wurtz Ar-Ar (Dimer Impurity) ArBr->Wurtz High Conc. Mg Mg Surface Mg->Radical Grignard Ar-MgBr (Desired) Radical->Grignard Recombination Grignard->Wurtz + Ar-Br (if excess)

Figure 1: The kinetic competition. The red path (Wurtz) activates only when Ar-Br accumulates in the presence of formed Grignard.

Module 2: Protocol A - Optimization of Direct Insertion

Best for: Stable aryl bromides, large-scale cost efficiency, non-sensitive functional groups.

The "Starve-Feed" protocol is the industry standard for suppressing Wurtz coupling using elemental Magnesium.

The Protocol
  • Mg Activation (Critical):

    • Charge Mg turnings (1.1 – 1.2 equiv) into the reactor.

    • Dry Activation: Heat to 60°C under vacuum for 30 mins to micro-fracture the oxide layer.

    • Chemical Activation:[1][2] Add DIBAL-H (1 mol%) or Iodine crystal. Stir neat for 5 mins.

  • The "Heel" (Initiation):

    • Add a minimal volume of solvent (THF or 2-MeTHF) to cover the Mg.

    • Add 5% of the total Aryl Bromide volume.

    • Wait for exotherm. Do not proceed until the temperature spikes and color changes (grey/brown). If you feed before initiation, you accumulate Ar-Br, leading to a "runaway" Wurtz reaction later.

  • The "Starve-Feed" Addition:

    • Dilute the remaining Ar-Br in solvent (1:3 to 1:5 ratio).

    • Slow Addition: Add the solution dropwise over 1–2 hours.

    • Temperature Control: Maintain internal temp at 0°C to 10°C (if kinetics allow) or mild reflux.

    • Why? This ensures that at any second,

      
      . The Ar-Br reacts with Mg immediately upon hitting the solution, leaving no excess to couple with the Ar-MgBr.
      

Module 3: Protocol B - The "Turbo" Solution (Knochel Method)

Best for: Electron-deficient rings, sensitive functional groups (esters, nitriles), or substrates prone to severe Wurtz coupling.

This method bypasses elemental Magnesium entirely , using Halogen-Metal Exchange. It is chemically impossible to form Wurtz products via the radical mechanism here because no radical surface species are generated.

The Mechanism

Using iPrMgCl·LiCl (Turbo Grignard), the Lithium Chloride breaks polymeric aggregates, making the reagent highly reactive and soluble.



The Protocol
  • Preparation:

    • Dissolve Ar-Br (1.0 equiv) in anhydrous THF.

    • Cool to -20°C (or -40°C for very sensitive groups).

  • Exchange:

    • Add iPrMgCl·LiCl (1.1 equiv) dropwise.

    • Stir at -20°C for 15–60 minutes.

  • Validation:

    • Quench a small aliquot with water/iodine and check GC/LCMS.

    • Result: You should see Ar-I (from iodine quench) or Ar-H (from water). If you see Ar-Ar, it likely formed during the quench or the Ar-Br was impure initially.

Decision Matrix: Which Method?

Grignard_Decision_Tree Start Start: Aryl Bromide Sensitive Contains Sensitive Groups? (Ester, CN, Nitro) Start->Sensitive Turbo USE PROTOCOL B (Turbo Grignard Exchange) Sensitive->Turbo Yes Direct Direct Mg Insertion? Sensitive->Direct No ElectronRich Electron Rich Ring? (e.g., Anisole) Direct->ElectronRich Rieke Consider Rieke Mg (Low Temp Insertion) ElectronRich->Rieke Yes (Hard activation) Standard USE PROTOCOL A (Starve-Feed Mg) ElectronRich->Standard No (Easy activation)

Figure 2: Selection logic for minimizing side reactions.

Data Comparison: Method Efficiency

FeatureDirect Mg (Standard)Direct Mg (Starve-Feed)Turbo Grignard (Knochel)
Wurtz Suppression PoorGoodExcellent
Temperature Reflux (60°C+)0°C – 20°C-20°C – 0°C
Atom Economy HighHighLower (Sacrifices iPr-X)
Functional Group Tolerance LowModerateHigh
Cost LowLowModerate

Troubleshooting FAQs

Q: My reaction initiates, but then stops. When I heat it, it explodes and forms tar (Wurtz product). Why? A: This is "The Dormant Period." You likely added too much Ar-Br before the reaction actually started. When it finally kicked off, the accumulated Ar-Br concentration was massive, leading to a thermal runaway and immediate Wurtz coupling. Fix: Never add more than 5-10% of your halide until you see the exotherm/color change. Use DIBAL-H to ensure rapid initiation.

Q: I am using the Starve-Feed method, but still getting 10% dimer. What else can I do? A: Switch solvents. THF coordinates strongly to Mg, which can sometimes stabilize radical intermediates that lead to coupling. Fix: Try 2-MeTHF (2-Methyltetrahydrofuran). It often shows higher selectivity for the monomeric Grignard. Alternatively, dilute your Ar-Br feed further.

Q: Can I use Rieke Magnesium for this? A: Yes. Rieke Mg (highly reactive, high surface area) allows direct insertion at -78°C. At this temperature, the activation energy for Wurtz coupling (Ar-MgBr + Ar-Br) is often too high to overcome, effectively stopping the side reaction.

References

  • Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition.

  • Rieke, R. D. (1989).[3] Preparation of Organometallic Reagents Using Highly Reactive Metal Powders. Science.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie.

  • Whitesides, G. M., et al. (1980). Mechanism of Formation of Grignard Reagents. Journal of the American Chemical Society.

Sources

Improving selectivity in the Suzuki coupling of 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1-Bromo-3-isobutylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the selectivity and overall success of this specific transformation. As your dedicated application scientist, I will provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot effectively and make informed decisions in your research.

The Suzuki coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming C-C bonds.[1] However, like any complex catalytic reaction, its success hinges on a delicate balance of multiple parameters. Substrates like this compound, while generally well-behaved, can present selectivity challenges that lead to diminished yields and complex purification steps. This guide will address the most common pitfalls—homocoupling, protodeborylation, and dehalogenation—and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers working with similar aryl bromides.

Q1: I'm seeing a significant amount of a biaryl byproduct derived from my boronic acid. What is it and how do I stop it?

This is a classic case of boronic acid homocoupling. This side reaction is often promoted by the presence of molecular oxygen or Pd(II) species in your reaction mixture.[2] The most immediate troubleshooting step is to ensure your reaction is rigorously degassed and run under a strict inert atmosphere (Nitrogen or Argon). Using a fresh, high-quality palladium catalyst can also minimize the presence of deleterious Pd(II) species.[3]

Q2: My starting aryl bromide is being consumed, but I'm not getting the desired product. Instead, I'm isolating isobutylbenzene. What's happening?

This side product is the result of dehalogenation, where the bromine atom is replaced by a hydrogen atom.[3] This typically occurs after the initial oxidative addition step. The resulting palladium intermediate can react with a hydride source in the mixture (which can be certain solvents or bases) to reductively eliminate the dehalogenated arene.[3] Re-evaluating your choice of solvent and base is a critical step to mitigate this issue.

Q3: My boronic acid seems to be decomposing during the reaction, leading to low conversion. Why is this happening?

You are likely observing protodeborylation, a reaction where the C-B bond of the boronic acid is cleaved by a proton source, converting it back to the corresponding arene.[3] This is particularly problematic in the presence of water, especially under certain pH conditions.[4] To combat this, you can switch to anhydrous solvents, use a non-aqueous base like potassium fluoride (KF), or employ a more stable boronic acid derivative like a pinacol ester or a potassium aryltrifluoroborate salt.[5][6]

Visualizing the Catalytic Cycle and Competing Pathways

To effectively troubleshoot, it's crucial to understand the main productive cycle and the off-cycle pathways that lead to unwanted byproducts.

Suzuki_Cycle_and_Side_Reactions pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii_halide Ar-Pd(II)L₂-Br (Ar = 3-isobutylphenyl) ox_add->pd_ii_halide transmetal Transmetalation pd_ii_halide->transmetal dehalogenation Dehalogenation pd_ii_halide->dehalogenation [H⁻] source pd_ii_biaryl Ar-Pd(II)L₂-Ar' transmetal->pd_ii_biaryl red_elim Reductive Elimination pd_ii_biaryl->red_elim red_elim->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) red_elim->product ar_br This compound (ArBr) ar_br->ox_add boronic Boronic Acid/Ester (Ar'B(OR)₂) base Base (e.g., OH⁻) boronic->base Activation homocoupling Homocoupling boronic->homocoupling O₂, Pd(II) protodeborylation Protodeborylation boronic->protodeborylation H₂O, H⁺ base->transmetal dehalogenation->pd0 isobutylbenzene Isobutylbenzene (Ar-H) dehalogenation->isobutylbenzene biaryl_homo Ar'-Ar' (Homocoupled Product) homocoupling->biaryl_homo arene_proto Arene (Ar'-H) protodeborylation->arene_proto

Caption: The Suzuki catalytic cycle and key competing side reactions.

In-Depth Troubleshooting Guide

Problem 1: Low Selectivity due to Homocoupling of the Boronic Acid

Symptoms: You observe a significant peak in your GC-MS or LC-MS corresponding to the dimer of your boronic acid coupling partner (Ar'-Ar'). This reduces the yield of the desired cross-coupled product.

Causality: Homocoupling is primarily mediated by Pd(II) species and is often accelerated by the presence of oxygen.[2][3] If your Pd(0) catalyst is oxidized to Pd(II) before it can enter the main catalytic cycle, or if you start with a Pd(II) precatalyst that is not efficiently reduced, these Pd(II) species can catalyze the dimerization of the boronic acid.[3] The mechanism of this side reaction involves the transmetalation of two boronic acid molecules to the Pd(II) center, followed by reductive elimination.[7]

Solutions & Experimental Protocol:

  • Rigorous Degassing (The First Line of Defense): Oxygen is a key culprit in oxidizing the active Pd(0) catalyst.[4]

    • Protocol: Place your solvent(s) in a flask, seal with a septum, and bubble a stream of inert gas (Argon or Nitrogen) through the liquid via a long needle for at least 30-60 minutes while stirring. For the reaction vessel containing your solid reagents (aryl bromide, boronic acid, base, ligand), subject it to 3-5 cycles of evacuating the atmosphere with a vacuum pump and refilling with inert gas.

    • Causality: This process physically removes dissolved oxygen from the solvent and headspace, preserving the Pd(0) oxidation state required for the crucial initial oxidative addition step.[5]

  • Catalyst and Ligand Selection:

    • Recommendation: Use a high-purity Pd(0) precatalyst like Pd(PPh₃)₄ or a modern, air-stable Pd(II) precatalyst system (e.g., Buchwald precatalysts) that is designed for clean and efficient in-situ generation of the active Pd(0) species.[3]

    • Causality: Starting with a well-defined catalyst source minimizes the presence of adventitious Pd(II) that can initiate homocoupling. Electron-rich, bulky phosphine ligands not only stabilize the Pd(0) center but also promote the desired reductive elimination step over side reactions.[5]

Table 1: Comparison of Common Palladium Sources

Catalyst/PrecatalystOxidation StateAir StabilityActivation RequirementNotes
Pd(PPh₃)₄Pd(0)PoorNone (direct entry)Must be stored under inert gas; quality can degrade.
Pd₂(dba)₃Pd(0)ModerateLigand associationOften used with added phosphine ligands.
Pd(OAc)₂Pd(II)GoodIn-situ reductionReduction can be inefficient, leading to residual Pd(II).
Buchwald PrecatalystsPd(II)ExcellentFacile reductive eliminationDesigned for reliable and clean Pd(0) generation.[3]
Problem 2: Low Selectivity due to Dehalogenation of this compound

Symptoms: Your primary byproduct is isobutylbenzene, indicating the loss of the bromine atom without the desired coupling.

Causality: Dehalogenation occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, is intercepted by a hydride source before transmetalation can occur.[3] The subsequent reductive elimination of Ar-H regenerates Pd(0) but consumes your starting material non-productively. Sources of the hydride can include certain bases (like alkoxides in the presence of alcohol), solvents (like THF, which can degrade), or even the boronic acid itself under specific conditions.

Solutions & Experimental Protocol:

  • Choice of Base: The base is critical not only for activating the boronic acid but also in preventing side reactions.[8][9]

    • Protocol: Switch from strong, potentially hydride-donating bases like NaOEt to inorganic carbonate or phosphate bases. A common and effective combination is K₂CO₃ or K₃PO₄ with an aqueous solvent mixture.

    • Causality: Inorganic bases like K₃PO₄ are less likely to generate hydride species. The base's primary role is to form a borate species [R-B(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation with the palladium complex, thus accelerating the productive pathway relative to dehalogenation.[10]

  • Ligand Modification:

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.

    • Causality: These ligands create a sterically hindered environment around the palladium center. This steric bulk accelerates the rate of reductive elimination of the desired biaryl product (Ar-Ar'), making it kinetically favored over the competing dehalogenation pathway.[5]

Problem 3: Low Conversion due to Protodeborylation

Symptoms: Analysis of the reaction mixture shows a significant amount of unreacted this compound and the arene corresponding to your boronic acid coupling partner (Ar'-H).

Causality: Protodeborylation is the hydrolysis of the carbon-boron bond.[3] While boronic acids are relatively stable, they can degrade, especially in aqueous, basic, or acidic conditions, and this process can be accelerated by heat.[4] This decomposition removes the active nucleophile from the reaction, stalling the catalytic cycle.

Solutions & Experimental Protocol:

  • Use of Stabilized Boron Reagents:

    • Protocol: Instead of the boronic acid, use an equivalent amount of the corresponding boronic acid pinacol ester, MIDA boronate, or potassium aryltrifluoroborate (Ar'BF₃K).

    • Causality: These derivatives are significantly more stable to protodeborylation under typical reaction conditions.[6][11] Pinacol esters and MIDA boronates slowly hydrolyze in situ to release the active boronic acid, keeping its instantaneous concentration low and minimizing degradation. Trifluoroborates are also robust crystalline solids that participate readily in the coupling.[11]

  • Solvent and Base System Optimization:

    • Protocol: If using a boronic acid, consider switching to a less aqueous system. A combination of a polar aprotic solvent like 1,4-dioxane or DMF with a milder, non-hydroxide base like potassium fluoride (KF) can be effective.[8][12]

    • Causality: KF can activate the boronic acid to facilitate transmetalation without requiring large amounts of water, thereby creating a less favorable environment for protodeborylation.[8]

Troubleshooting Workflow

When encountering poor selectivity, a systematic approach is key. The following workflow can help diagnose and solve the issue efficiently.

Troubleshooting_Workflow start Low Selectivity in Suzuki Coupling identify Identify Main Byproduct(s) (GC-MS, LC-MS, NMR) start->identify homocoupling Homocoupling Product (Ar'-Ar') identify->homocoupling Ar'-Ar' dehalogenation Dehalogenation Product (Ar-H) identify->dehalogenation Ar-H protodeborylation Protodeborylation Product (Ar'-H) identify->protodeborylation Ar'-H & unreacted Ar-Br sol_homo1 1. Ensure Rigorous Degassing (Sparging, Freeze-Pump-Thaw) homocoupling->sol_homo1 sol_dehalo1 1. Change Base (e.g., to K₃PO₄) dehalogenation->sol_dehalo1 sol_proto1 1. Use Stabilized Boron Reagent (Pinacol Ester, MIDA, BF₃K) protodeborylation->sol_proto1 sol_homo2 2. Use High-Purity Catalyst (e.g., Buchwald Precatalyst) sol_homo1->sol_homo2 end Improved Selectivity sol_homo2->end sol_dehalo2 2. Use Bulky, e⁻-rich Ligand (e.g., SPhos, XPhos) sol_dehalo1->sol_dehalo2 sol_dehalo2->end sol_proto2 2. Modify Solvent/Base System (e.g., Anhydrous Dioxane/KF) sol_proto1->sol_proto2 sol_proto2->end

Sources

Overcoming low reactivity of 1-Bromo-3-isobutylbenzene in amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenging amination reactions. This guide is specifically designed for researchers, chemists, and process development professionals encountering difficulties with the C-N cross-coupling of 1-Bromo-3-isobutylbenzene. The inherent steric hindrance and moderate electronic nature of this substrate often lead to low reactivity and require carefully optimized conditions. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome these challenges and achieve successful amination.

Troubleshooting Guide: Overcoming Low Reactivity

This section addresses common issues encountered during the amination of this compound in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My Buchwald-Hartwig amination of this compound is showing low to no conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the Buchwald-Hartwig amination of a sterically hindered substrate like this compound is a frequent challenge. The isobutyl group at the meta-position, while not directly ortho, can still influence the accessibility of the palladium catalyst to the C-Br bond. Several factors could be at play, and a systematic approach to optimization is recommended.

Initial Diagnostic Workflow

Start Low Conversion Observed Check_Catalyst Catalyst System: - Ligand Choice - Pd Precursor - Catalyst Loading Start->Check_Catalyst Evaluate Check_Base Base: - Strength - Steric Hindrance - Solubility Check_Catalyst->Check_Base If catalyst is appropriate Check_Conditions Reaction Conditions: - Temperature - Solvent - Reaction Time Check_Base->Check_Conditions If base is suitable Solution Implement Optimized Protocol Check_Conditions->Solution Optimize Start Start Add_Solids To an oven-dried flask, add: - Pd precatalyst - Ligand (if not a precatalyst) - NaOt-Bu - Magnetic stir bar Start->Add_Solids Inert_Atmosphere Seal the flask and purge with an inert gas (Ar or N2) Add_Solids->Inert_Atmosphere Add_Liquids Add via syringe: - Anhydrous toluene - this compound - Amine Inert_Atmosphere->Add_Liquids Heat_React Heat the reaction mixture to the desired temperature with stirring Add_Liquids->Heat_React Monitor Monitor reaction progress by TLC or GC/LC-MS Heat_React->Monitor Workup Perform aqueous workup and purification Monitor->Workup End Obtain Product Workup->End

Caption: Step-by-step workflow for setting up the Buchwald-Hartwig amination.

Reagents and Conditions:

ComponentRecommendationAmount (for 1 mmol scale)Notes
Aryl Halide This compound1 mmol, 213 mgEnsure purity of starting material.
Amine Primary or secondary amine1.2 mmolA slight excess is recommended.
Palladium Precatalyst XPhos Pd G30.01-0.02 mmol (1-2 mol %)A reliable precatalyst is crucial for reproducibility.
Base Sodium tert-butoxide (NaOt-Bu)1.4 mmol, 135 mgMust be handled in an inert atmosphere.
Solvent Anhydrous Toluene5 mLEnsure the solvent is dry.
Temperature 100-110 °CMonitor for potential decomposition at higher temperatures.
Reaction Time 12-24 hoursMonitor progress by an appropriate analytical technique.

Procedure:

  • To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precatalyst and sodium tert-butoxide.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the anhydrous toluene, followed by this compound and the amine via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature and stir vigorously.

  • Monitor the reaction progress periodically by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand-Assisted Ullmann Amination of this compound

This protocol is a milder alternative to traditional Ullmann conditions.

Reagents and Conditions:

ComponentRecommendationAmount (for 1 mmol scale)Notes
Aryl Halide This compound1 mmol, 213 mg
Amine Primary or secondary amine1.5 mmolA larger excess may be required compared to Pd-catalyzed reactions.
Copper Catalyst Copper(I) iodide (CuI)0.1 mmol (10 mol %)
Ligand L-Proline or a phenanthroline derivative0.2 mmol (20 mol %)The choice of ligand is crucial and may require screening.
Base Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)2 mmolA weaker base is often sufficient for Ullmann reactions.
Solvent Anhydrous DMSO or DMF5 mLHigh-boiling polar aprotic solvents are typically used.
Temperature 110-130 °CHigher temperatures are generally required for Ullmann reactions.
Reaction Time 24-48 hoursThese reactions are often slower than their Pd-catalyzed counterparts.

Procedure:

  • To an oven-dried Schlenk tube, add CuI, the ligand, and the base.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent, this compound, and the amine.

  • Heat the reaction mixture with vigorous stirring.

  • Monitor the reaction progress.

  • After completion, cool the reaction, dilute with water, and extract the product.

  • Perform a standard aqueous workup and purify by column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 2021. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021. Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 2007. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2019. Available at: [Link]

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv, 2023. Available at: [Link]

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  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT, 2020. Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 2021. Available at: [Link]

  • Which Reaction Conditions Work on Drug-Like Molecules? Lessons from 66,000 High-Throughput Experiments. ChemRxiv, 2020. Available at: [Link]

  • Buchwald-hartwig arylation method for the preparation of tertiary amines. Google Patents, 2017.
  • Optimization of Ullmann amine coupling reaction between bromobenzene 1a... ResearchGate, 2020. Available at: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 2009. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering, 2021. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 2015. Available at: [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 2024. Available at: [Link]

  • Copper/Photoredox Dual Catalysis for the Redox-Neutral C(sp3)–CF2H Cross-Coupling between Benzylic Bromides and Tetracoordinated Difluoromethylborates. Organic Letters, 2023. Available at: [Link]

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 2003. Available at: [Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. ACS Catalysis, 2022. Available at: [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 2014. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols. ChemRxiv, 2020. Available at: [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. PMC, 2014. Available at: [Link]

  • C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis. Bioconjugate Chemistry, 2020. Available at: [Link]

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Navigating the Labyrinth of Isomers: A Technical Guide to Purifying 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, the purity of a compound is not merely a goal but a prerequisite for safety, efficacy, and reproducibility. 1-Bromo-3-isobutylbenzene, a key building block in the synthesis of various organic molecules, often presents a significant purification challenge due to the co-formation of its structural isomers, 1-Bromo-2-isobutylbenzene and 1-Bromo-4-isobutylbenzene. These closely related compounds, differing only in the substitution pattern on the benzene ring, exhibit remarkably similar physicochemical properties, making their separation a formidable task.

This technical support guide, designed for laboratory professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of isolating pure this compound. Here, we dissect the underlying principles of various purification strategies and offer field-proven insights to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found with this compound and why are they formed?

A1: The primary isomeric impurities are 1-Bromo-2-isobutylbenzene (ortho-isomer) and 1-Bromo-4-isobutylbenzene (para-isomer). These isomers are typically formed during the synthesis of the target molecule, for example, through electrophilic aromatic substitution (bromination) of isobutylbenzene. The isobutyl group is an ortho-, para-directing group, meaning it activates these positions on the benzene ring towards substitution, leading to a mixture of the desired meta-product and the ortho- and para-isomers.[1] The exact ratio of these isomers depends on the specific reaction conditions, including the catalyst and temperature used.

Q2: What are the key physical properties I should be aware of when planning a purification strategy?

A2: Understanding the differences in the physical properties of the isomers is the cornerstone of developing a successful purification method. While experimental data for all isomers can be scarce, a combination of reported values and estimations is crucial for initial assessment.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound (meta-) Br-C6H4-CH2CH(CH3)2213.11~235-240 (estimated)Liquid at room temp.
1-Bromo-2-isobutylbenzene (ortho-) Br-C6H4-CH2CH(CH3)2213.11~230-235 (estimated)-47.30
1-Bromo-4-isobutylbenzene (para-) Br-C6H4-CH2CH(CH3)2213.11237-49.68

Note: Boiling points for the ortho- and meta-isomers are estimated based on trends observed in similar substituted bromobenzenes. The parent compound, isobutylbenzene, has a boiling point of approximately 170-171°C.[2][3][4]

The close boiling points of these isomers suggest that simple distillation will be ineffective. The very low melting points indicate that crystallization from the neat liquid will also be challenging.

Troubleshooting Purification Strategies

Fractional Distillation

Q3: I attempted fractional distillation, but the purity of my this compound did not significantly improve. What went wrong?

A3: This is a common and expected outcome. The fundamental principle of distillation is the separation of liquids with different boiling points. As the table above illustrates, the boiling points of the bromo-isobutylbenzene isomers are very close, likely differing by only a few degrees Celsius.

Causality: For a successful fractional distillation, a significant difference in vapor pressure (and thus boiling point) between the components is required. With very similar boiling points, the vapor phase will have a composition that is only slightly enriched in the more volatile component at each theoretical plate of the distillation column. Achieving high purity would necessitate a column with an exceptionally high number of theoretical plates and a very slow distillation rate, which is often impractical and leads to low recovery.

Troubleshooting Steps:

  • Assess the Boiling Point Difference: If precise boiling points are unknown, a small-scale microdistillation can give an indication of the boiling range of the mixture. A narrow boiling range confirms that fractional distillation will be challenging.

  • Increase Column Efficiency: If you must use distillation, employ a highly efficient packed column (e.g., Vigreux, Raschig rings, or metal sponge packing) to maximize the number of theoretical plates.

  • Optimize Reflux Ratio: A high reflux ratio (the ratio of condensed vapor returned to the column to the vapor removed as distillate) can improve separation but will also significantly increase the distillation time.

  • Consider Vacuum Distillation: While this will lower the boiling points, it does not inherently increase the difference in boiling points between the isomers. However, it can be useful to prevent thermal degradation of the compounds.

Logical Workflow for Purification Strategy Selection

Purification_Strategy start Crude this compound (with o- and p- isomers) distillation Fractional Distillation Feasible? start->distillation crystallization Crystallization Feasible? start->crystallization chromatography Chromatographic Separation distillation->chromatography No (Boiling points too close) end_impure Further Optimization Needed distillation->end_impure Yes (Partial enrichment) prep_hplc Preparative HPLC chromatography->prep_hplc flash_chrom Flash Chromatography chromatography->flash_chrom Screening & Method Dev. gc Gas Chromatography (Analytical) chromatography->gc Purity Analysis crystallization->end_impure No (Liquid at low temp) end_pure Pure this compound prep_hplc->end_pure High Purity Achieved prep_hplc->end_impure Poor Resolution flash_chrom->prep_hplc Co-elution flash_chrom->end_pure Successful Separation

Caption: Decision workflow for purifying this compound.

Chromatographic Methods

Q4: My isomers are co-eluting during flash column chromatography on silica gel. How can I improve the separation?

A4: Co-elution of these non-polar, structurally similar isomers on standard silica gel with common solvent systems (e.g., hexane/ethyl acetate) is a frequent challenge. The separation on silica gel is primarily based on differences in polarity. Since the bromo-isobutylbenzene isomers have very similar polarities, achieving baseline separation requires a more nuanced approach.

Causality: The subtle differences in the dipole moments of the ortho-, meta-, and para-isomers are often insufficient to drive a clean separation on a standard adsorbent like silica gel. The interaction with the stationary phase is too similar for all three compounds.

Troubleshooting & Optimization for Flash Chromatography:

  • Solvent System Screening:

    • Principle: Altering the solvent system can modulate the interactions between the analytes and the stationary phase.

    • Action: Instead of the standard hexane/ethyl acetate, explore solvent systems with different selectivities. A small percentage of a more polar solvent like dichloromethane or toluene in hexane can sometimes improve resolution. For instance, a gradient of 0-5% ethyl acetate in hexane is a good starting point.

  • Stationary Phase Variation:

    • Principle: Different stationary phases offer alternative interaction mechanisms beyond simple polarity.

    • Action: Consider using silver nitrate-impregnated silica gel. The π-electrons of the aromatic ring can interact with the silver ions, and these interactions can be sensitive to the substitution pattern, potentially leading to better separation.

  • Dry Loading vs. Wet Loading:

    • Principle: The way the sample is loaded onto the column can significantly impact the initial bandwidth and, consequently, the resolution.

    • Action: For closely eluting compounds, dry loading is often superior. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent completely. The resulting dry powder can then be carefully loaded onto the top of the column. This ensures a very narrow starting band.

Q5: When should I consider Preparative High-Performance Liquid Chromatography (Prep-HPLC)?

A5: Prep-HPLC is a powerful tool for separating challenging mixtures like regioisomers and should be considered when flash chromatography fails to provide the desired purity or when very high purity is required (e.g., for pharmaceutical applications).

Causality: Prep-HPLC utilizes highly efficient columns with smaller particle sizes, leading to a much greater number of theoretical plates compared to flash chromatography. This high efficiency allows for the resolution of compounds with very small differences in their retention times.

Method Development for Preparative HPLC:

  • Column Selection:

    • Principle: The choice of stationary phase is critical for achieving selectivity.

    • Action: While a standard C18 (octadecylsilane) column is a good starting point for reverse-phase chromatography, consider columns that offer different selectivities for aromatic compounds. Phenyl-hexyl or biphenyl stationary phases can provide enhanced π-π interactions, which are sensitive to the substitution pattern on the benzene ring.

  • Mobile Phase Optimization:

    • Principle: The composition of the mobile phase dictates the retention and selectivity.

    • Action: A typical mobile phase for reverse-phase separation of these isomers would be a mixture of acetonitrile or methanol and water. Start with an isocratic method (e.g., 80:20 acetonitrile:water) and then optimize the ratio to achieve the best separation. A shallow gradient may also be effective.

  • Scale-Up from Analytical to Preparative:

    • Principle: Method development is typically performed on a smaller, analytical scale to conserve sample and solvent before scaling up to a larger preparative column.

    • Action: Develop and optimize your separation on an analytical HPLC column first. Once you have achieved a good separation, you can scale up to a preparative column with the same stationary phase, adjusting the flow rate and injection volume proportionally to the column dimensions.

Experimental Protocol: A Starting Point for Flash Chromatography

This protocol provides a general starting point for the purification of this compound from its isomers using flash chromatography. Optimization will likely be necessary based on the specific isomeric ratio of your crude material.

Materials:

  • Crude this compound mixture

  • Silica gel (60 Å, 40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Compressed air or nitrogen for pressure

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of 98:2 Hexane:Ethyl Acetate.

    • Visualize the spots under a UV lamp (254 nm). The isomers will likely appear as very close or overlapping spots. This initial TLC will help in monitoring the column chromatography.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing it to pack evenly.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude mixture in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexane, applying gentle pressure.

    • Collect fractions and monitor the elution by TLC.

    • If the compounds are not eluting, gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., move to 99:1 hexane:ethyl acetate). A very shallow gradient is key.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the desired this compound in its purest form.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting this Protocol:

  • Problem: All isomers elute together.

    • Solution: The starting solvent system is too polar. Use 100% hexane initially and introduce the polar modifier very gradually.

  • Problem: The desired compound is not eluting.

    • Solution: The solvent system is not polar enough. Slowly increase the percentage of ethyl acetate.

  • Problem: Broad peaks and poor separation.

    • Solution: This could be due to poor column packing or overloading. Ensure the column is packed uniformly and that the amount of crude material is appropriate for the column size (typically 1-10% of the silica gel weight).

Gas Chromatography (GC) for Purity Analysis

Q6: How can I accurately determine the purity of my final product and the isomeric ratio?

A6: Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is the ideal analytical technique for this purpose.

Causality: GC columns offer very high separation efficiency, and with the right stationary phase and temperature program, it is often possible to resolve closely boiling isomers that are inseparable by distillation.

GC Method Development - A Starting Point:

  • Column: A non-polar or medium-polarity capillary column is a good starting point. A DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane) column is a common choice for separating aromatic compounds.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min). This temperature gradient will help to separate the isomers based on their subtle differences in volatility and interaction with the stationary phase.

  • Detector: A Flame Ionization Detector (FID) is suitable for quantification, while a Mass Spectrometer (MS) will provide structural information to confirm the identity of each isomeric peak.

By implementing these strategies and understanding the principles behind them, researchers can confidently tackle the challenge of purifying this compound, ensuring the quality and reliability of their subsequent research and development endeavors.

References

  • Chemical Point. (n.d.). Isobutylbenzene. Retrieved from [Link]

  • Wikipedia. (2023). Isobutylbenzene. Retrieved from [Link]

  • Brainly. (2023). What reagents are necessary to prepare this compound from benzene? Retrieved from [Link]

Sources

Identifying byproducts in 1-Bromo-3-isobutylbenzene reactions by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Version: 2.4 (2025-Update) Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction

Welcome to the technical support hub for the analysis of 1-Bromo-3-isobutylbenzene . This intermediate is critical in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specialized polymers. However, its analysis presents two distinct challenges:

  • Regio-isomerism: Separating the meta-isomer (desired) from the para-isomer (often a contaminant from Ibuprofen precursor synthesis).

  • Alkyl-isomerism: Distinguishing the isobutyl group from tert-butyl or sec-butyl rearrangements, a common byproduct of Friedel-Crafts alkylation.

This guide provides self-validating protocols to identify these impurities using GC-MS.

Module 1: Chromatographic Resolution (The "Isomer Problem")

Issue: "I cannot separate the meta and para isomers on my standard column."

Diagnosis: Standard non-polar columns (5% phenyl-methylpolysiloxane, e.g., DB-5, HP-5) rely on boiling point differences. Since meta- and para-disubstituted benzenes often have boiling points within 1°C of each other, they co-elute.

Troubleshooting Protocol

To resolve these isomers, you must switch from a boiling-point separation mechanism to a shape-selective mechanism.

Recommended Column Chemistries
Column TypeMechanismResolution PotentialRecommendation
Standard Non-Polar (DB-5, HP-5)Boiling PointLowScreening only. Good for general purity, bad for isomer checks.
Wax / PEG (DB-Wax, HP-INNOWax)Polarity/H-BondingMediumBetter, but often insufficient for m/p splits.
Cyclodextrin (Cyclosil-B, Rt-bDEX)Shape SelectivityHigh Gold Standard. The chiral cavity discriminates based on molecular geometry.
Optimized Method (Cyclodextrin Phase)
  • Inlet: Split (20:1), 250°C.

  • Flow: Helium, 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 5°C/min to 140°C (Critical isomer separation zone).

    • Ramp 20°C/min to 230°C.

  • Detector: MS (Scan 40-350 m/z).

Module 2: Mass Spectral Deconvolution

Issue: "My impurity has the same molecular weight. Is it a rearrangement?"

Diagnosis: If you synthesized the starting material via Friedel-Crafts alkylation, the isobutyl cation likely rearranged to the more stable tert-butyl cation before attacking the ring.[1] This creates 1-Bromo-3-(tert-butyl)benzene .

The Science:

  • Isobutyl cation (

    
    ):  Unstable.[2] Rearranges via 1,2-hydride shift.
    
  • Tert-butyl cation (

    
    ):  Highly stable.[3]
    
Differentiation Strategy

While the molecular ion (


) is identical, the fragmentation patterns differ significantly due to the stability of the leaving alkyl groups.[4]
Diagnostic Ion Table
FeatureThis compound (Target)1-Bromo-3-(tert-butyl)benzene (Impurity)
Molecular Ion (

)
212 / 214 (1:1 ratio)212 / 214 (1:1 ratio)
Primary Loss Loss of Propyl (

)
Loss of Methyl (

)
Base Peak

169 / 171
(Tropylium-Br)

197 / 199
(Dimethylbenzyl-Br)
Mechanism Benzylic cleavage removes the bulk of the chain.Methyl loss forms a stable cumyl-type cation.

Analyst Note: If you see a strong doublet at


 197/199 , your sample contains the tert-butyl rearrangement product.

Module 3: Reaction-Specific Troubleshooting

Scenario A: Grignard Formation Failure

Symptom: You are trying to make the Grignard reagent from this compound, but the GC-MS shows a heavy peak at high retention time. Cause: Wurtz Coupling . The Grignard reagent (R-MgBr) reacted with unreacted starting material (R-Br) to form a dimer (R-R).

Visualizing the Impurity Pathway:

ReactionPathways Start 1-Bromo-3- isobutylbenzene Mg Mg / Ether Start->Mg Grignard Grignard Reagent (R-MgBr) Mg->Grignard Normal Insertion Dimer Dimer Impurity (3,3'-Diisobutylbiphenyl) Grignard->Dimer + Starting Material (Wurtz Coupling)

Figure 1: Formation of the homocoupling dimer during Grignard synthesis. This peak appears at approximately 2x the molecular weight of the parent (minus 2 Br).

Scenario B: De-bromination

Symptom: A peak appears at


 134.
Cause:  Moisture in the solvent quenched the Grignard or radical intermediate, replacing the Bromine with Hydrogen.
Identity: Isobutylbenzene .
Fix:  Dry solvents over molecular sieves (3Å) and flame-dry glassware.

Module 4: Experimental Workflow

Use this decision tree to guide your analytical method development.

AnalyticalWorkflow Start Sample: Crude Reaction Mix Screen Screen: DB-5 Column (Rapid Ramp) Start->Screen Decision Are peaks resolved? Screen->Decision Yes Proceed to MS ID Decision->Yes Yes No Switch Column Decision->No No (Co-elution) MS_Analysis MS Interpretation Yes->MS_Analysis Cyclo Install Cyclodextrin Column (Shape Selective) No->Cyclo Method Optimize Temp Ramp (2-5°C/min) Cyclo->Method Method->MS_Analysis Check1 Check m/z 197 (Tert-butyl impurity?) MS_Analysis->Check1 Check2 Check m/z 169 (Isobutyl target) MS_Analysis->Check2

Figure 2: Analytical decision matrix for resolving isomeric mixtures of alkyl-bromobenzenes.

Frequently Asked Questions (FAQ)

Q: Why do I see a 1:1 ratio of peaks for every fragment? A: This is the signature of Bromine. Naturally occurring bromine exists as


 (50.7%) and 

(49.3%). Any fragment containing the bromine atom will show this "doublet" pattern separated by 2 mass units. If you lose the bromine (e.g., forming a tropylium ion

), the doublet disappears.

Q: Can I use a standard C18 HPLC column instead? A: Likely not for isomer separation. While C18 works for general purity, it struggles with structural isomers like meta vs para. A Phenyl-Hexyl column might offer better selectivity due to


 interactions, but GC-MS with a cyclodextrin column remains the superior choice for resolution.

Q: My "isobutyl" peak has a base peak of 91, not 169. What happened? A: If


 91 (

) is the base peak, your electron ionization (70eV) might be too "hard," causing complete fragmentation of the alkyl chain and loss of bromine. However, check if the bromine doublet is present in higher mass fragments. If

91 is the only major peak, you may have toluene contamination or complete reduction to an alkylbenzene.

References

  • Separation of Disubstituted Benzene Isomers

    • Source: ResearchG
    • Context: Discusses the necessity of specialized stationary phases (like cyclodextrins or liquid crystals) for resolving meta and para isomers which often co-elute on standard phases.
  • Friedel-Crafts Rearrangements (Isobutyl to Tert-butyl)

    • Source: Master Organic Chemistry / LibreTexts
    • Context: Explains the mechanism where primary carbocations (from isobutyl halides) rearrange to tertiary carbocations, leading to structural impurities.
  • Mass Spectral Fragmentation of Alkylbenzenes

    • Source: Chemistry LibreTexts / NIST
    • 91)
  • Wurtz Coupling in Grignard Synthesis

    • Source: ChemRxiv / MN St
    • Context: Identifies homocoupling (dimerization)

Sources

Validation & Comparative

1-H and 13-C NMR Analysis of 1-Bromo-3-isobutylbenzene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Bromo-3-isobutylbenzene (CAS: 139155-55-8) represents a critical intermediate in the synthesis of modified arylpropionic acid derivatives and liquid crystal precursors. Unlike its para-isomer—a common precursor for Ibuprofen—the meta-substituted variant presents unique analytical challenges due to its lower symmetry and complex aromatic coupling patterns.

This guide provides a definitive structural analysis of this compound, contrasting it with its positional isomers. The focus is on regiochemical verification : ensuring the substituent is in the meta (3-) position rather than the para (4-) or ortho (2-) positions, a frequent quality control checkpoint in Grignard-based cross-coupling syntheses.

Experimental Protocol

To replicate the data presented below, the following standard operating procedure (SOP) is recommended. This protocol ensures high-resolution separation of the aromatic multiplets, which is essential for distinguishing meta coupling.

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v TMS as an internal standard.
    
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Pulse Sequence: Standard 1H ZG30 (30° pulse) and 13C chemical shift analysis with proton decoupling (CPD).

  • Temperature: 298 K (

    
    ).
    

1-H NMR Analysis: The Regiochemistry Fingerprint

The proton NMR spectrum of this compound is characterized by a distinct aliphatic "isobutyl" signature and a complex, second-order aromatic region that confirms the meta substitution.

Spectral Assignments (400 MHz, CDCl )
PositionChemical Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Aliphatic

-CH

0.90Doublet (d)6H

Equivalent methyls of isobutyl group.

-CH
1.85Multiplet (m)1H-Methine proton (septet-like).

-CH

2.44Doublet (d)2H

Benzylic methylene; doublet due to vicinal CH.
Aromatic
Ar-H47.07Doublet (d)1H

Para to Br, Ortho to Alkyl. Shielded by alkyl.
Ar-H57.14Triplet (t)1H

Meta to both substituents. Pseudo-triplet.
Ar-H2, H67.17Multiplet (m)2H-H2 (Singlet-like) & H6 (Doublet) overlap.
Deep Dive: The Aromatic "Meta" Pattern

The most critical aspect of this analysis is distinguishing the meta isomer from the para isomer.

  • The Meta-Isomer (Target): The aromatic region (7.07–7.17 ppm) is compressed. However, it lacks the symmetry of the para isomer. You observe a 4-spin system where H2 (the proton between Br and Isobutyl) often appears as a narrow singlet or doublet with a small meta-coupling constant (

    
     Hz), distinct from the H5 triplet.
    
  • The Para-Isomer (Alternative): In contrast, 1-Bromo-4-isobutylbenzene displays a classic AA'BB' system . This manifests as two distinct doublets (roofing effect) separated by a clear gap (typically

    
     7.05 and 
    
    
    
    7.40), integrating 2:2.

Diagnostic Check: If your aromatic region integrates 2:2 with two clean doublets, you have the para isomer, not the meta.

13-C NMR Analysis: Symmetry Verification

Carbon-13 NMR provides the most robust confirmation of the substitution pattern due to the lack of symmetry in the meta isomer.

Predicted Chemical Shifts & Signal Count
Carbon TypeSignal Count (Meta)Signal Count (Para)Chemical Shift Range (ppm)
Aliphatic 3 Signals3 Signals

22.4 (CH

), 30.2 (CH), 45.0 (CH

)
Quaternary 2 Signals2 SignalsC-Br (

122.5), C-Alkyl (

143.5)
Aromatic CH 4 Signals 2 Signals Meta has 4 unique CH carbons.[1] Para has 2 pairs of equiv.[2] carbons.[1][3][4][5][6][7][8][9][10]
Structural Logic
  • Meta-Substitution: The molecule has no plane of symmetry . Therefore, every carbon in the benzene ring is chemically unique. You will observe 6 distinct signals in the aromatic region (120–145 ppm).

  • Para-Substitution: The molecule has a

    
     axis of symmetry. C2 is equivalent to C6, and C3 is equivalent to C5. You will observe only 4 distinct signals  in the aromatic region.
    

Self-Validating Rule: Count the peaks in the 120–150 ppm range.

  • 4 Peaks = Para or Ortho (symmetric).

  • 6 Peaks = Meta (asymmetric).

Comparative Assessment: Meta vs. Para vs. Ortho

The following table summarizes how to differentiate the target product from its likely impurities or isomers.

FeatureThis compound (Meta) 1-Bromo-4-isobutylbenzene (Para) 1-Bromo-2-isobutylbenzene (Ortho)
Symmetry Asymmetric (

)
Symmetric (

)
Asymmetric (

)
Aromatic 1H Pattern Complex Multiplet (4 unique H)AA'BB' (2 distinct doublets)Complex (Shifted downfield due to sterics)
Aromatic 13C Signals 6 distinct peaks4 distinct peaks6 distinct peaks
Benzylic CH

Shift

2.44 ppm

2.42 ppm

2.65+ ppm (Deshielded by ortho-Br)
Synthesis Route Coupling of 1-bromo-3-iodobenzeneDirect bromination of isobutylbenzeneDifficult to form selectively

Expert Insight: The shift of the benzylic methylene (


-CH

) is a subtle but powerful indicator. In the ortho isomer, the bromine atom is spatially close to the isobutyl group, causing a deshielding effect (shift to higher ppm, often >2.6 ppm) and potential broadening due to restricted rotation.

Structural Elucidation Workflow

The following logic flow illustrates the decision-making process for confirming the structure of this compound.

G Start Crude Product Analysis (1H NMR) AliphaticCheck Check Aliphatic Region (0.8 - 2.5 ppm) Start->AliphaticCheck IsobutylConfirm Isobutyl Pattern Confirmed (d 6H, m 1H, d 2H) AliphaticCheck->IsobutylConfirm Pattern Matches AromaticCheck Check Aromatic Region (7.0 - 7.5 ppm) IsobutylConfirm->AromaticCheck SymmetryCheck Symmetry Analysis AromaticCheck->SymmetryCheck ParaPath Two Doublets (2H, 2H) Symmetric AA'BB' SymmetryCheck->ParaPath High Symmetry MetaPath Complex Multiplet (4H) No clear symmetry SymmetryCheck->MetaPath Low Symmetry FinalPara REJECTED: 1-Bromo-4-isobutylbenzene (4 Ar-C Signals) ParaPath->FinalPara C13Check 13-C NMR Verification (Aromatic Region) MetaPath->C13Check FinalMeta CONFIRMED: This compound (6 Ar-C Signals) C13Check->FinalMeta 6 Distinct Ar-C Peaks C13Check->FinalPara 4 Distinct Ar-C Peaks

Caption: Logical workflow for distinguishing regioisomers of bromo-isobutylbenzene using NMR data.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Yale University. (n.d.). 1H NMR Spectrum Analysis of Isobutylbenzene Derivatives. Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectroscopy: Analysis of Aromatic Substitution Patterns. Retrieved from [Link]

Sources

HPLC vs GC-MS for the analysis of 1-Bromo-3-isobutylbenzene reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC vs. GC-MS for the Analysis of 1-Bromo-3-isobutylbenzene Reaction Mixtures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of aryl-alkyl intermediates such as This compound (a meta-isomer often analyzed alongside its para-isomer precursor to Ibuprofen), the analytical challenge lies not in detection, but in regio-selectivity .

While High-Performance Liquid Chromatography (HPLC) serves as a robust tool for routine purity assays, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique for reaction monitoring and structural elucidation of this specific matrix. The volatility of this compound (approx. boiling point 235–245°C) and the critical need to resolve it from its positional isomers (1-bromo-4-isobutylbenzene and 1-bromo-2-isobutylbenzene) favor the high peak capacity of capillary GC columns over standard reverse-phase LC.

The Analytical Target: this compound

Understanding the physicochemical profile of the analyte is the first step in method selection.

  • Molecular Formula: C₁₀H₁₃Br[1]

  • Molecular Weight: 213.12 g/mol [2]

  • Boiling Point: ~88°C at 25 mmHg (approx. 240°C at atm) [1].

  • Key Analytical Challenge: Isomer Resolution. In Friedel-Crafts alkylations or bromination reactions, the para isomer is typically favored. The meta isomer (this compound) often exists as a minor impurity (<5%) that is difficult to separate due to identical mass and similar polarity.

Method A: GC-MS (The Gold Standard for Identification)

Verdict: Recommended for Reaction Monitoring, Impurity Profiling, and Isomer Quantitation.

GC-MS utilizes the volatility of the isobutylbenzene scaffold. The primary advantage is the ability to use capillary columns with high plate counts (>100,000 plates) to separate the meta isomer from the para isomer, which often co-elute on short HPLC columns.

Recommended Protocol
  • System: Agilent 7890/5977 or equivalent single quadrupole system.

  • Column Selection:

    • Standard: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5), 30m x 0.25mm x 0.25µm.

    • High-Resolution (Isomers): Polyethylene glycol (PEG) phase (e.g., DB-WAX) or High-Phenyl phase (e.g., Rtx-50). The polarity of the bromine atom interacts differently with PEG phases, enhancing meta/para separation.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (20:1 to 50:1 depending on concentration), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min (Solvent delay/focusing).

    • Ramp 15°C/min to 180°C (Elution of isobutylbenzene SM).

    • Ramp 5°C/min to 260°C (Resolution of bromo-isomers).

    • Hold 3 min.

  • Detection (MS): Electron Impact (EI) at 70 eV.

    • Scan Range: 50–350 amu.

    • SIM Mode (Quantitation): Monitor ions 212 and 214 (Molecular ion pair [M]+ due to ⁷⁹Br/⁸¹Br isotopes) and 169/171 (Loss of propyl group).

Data Interpretation

The mass spectrum provides a definitive "fingerprint." The presence of a 1:1 doublet at m/z 212 and 214 confirms mono-bromination.

  • Ortho isomer: Elutes first (typically) due to steric hindrance reducing boiling point.

  • Meta isomer: Elutes second.

  • Para isomer: Elutes last (highest boiling point due to symmetry).

Method B: HPLC-UV (The Workhorse for Routine Quantitation)

Verdict: Recommended for Final Product Assay and Preparative Isolation.

HPLC is less effective for de novo identification of side products but is superior for quantifying the main peak in a QC setting where impurities are already characterized.

Recommended Protocol
  • System: Binary Gradient HPLC with Diode Array Detector (DAD).

  • Column:

    • Standard C18: Often fails to resolve meta/para isomers at low loads.

    • Optimized:Phenyl-Hexyl or Biphenyl stationary phases (3.5 µm, 4.6 x 150 mm). The π-π interactions between the phenyl ring of the phase and the aromatic ring of the analyte provide selectivity based on electron density differences between isomers.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (ACN).[3][4]

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold).

    • 2-15 min: 50% -> 90% B (Linear gradient).

    • 15-20 min: 90% B.

  • Detection: UV at 220 nm (strong absorption for bromobenzenes) and 254 nm .

Comparative Analysis: The Scientist's Decision Matrix
FeatureGC-MSHPLC-UV
Isomer Resolution High (Isomers separated by boiling point & polarity)Medium (Requires specialized Biphenyl/Phenyl-Hexyl columns)
Sensitivity High (ppb levels in SIM mode)Moderate (ppm levels)
Throughput Fast (10-15 min runs)Moderate (15-25 min runs + equilibration)
Sample Prep Simple (Dilute in Hexane/DCM)Simple (Dilute in ACN/MeOH)
Structural Info Excellent (Mass fingerprint confirms bromination state)Poor (Retention time only; UV spectra are identical)
Cost per Run Low (Gas + Solvent-free injection)Medium (HPLC Grade Solvents)
Visualizing the Analytical Workflow

The following diagram illustrates the decision pathway for analyzing reaction mixtures containing this compound.

AnalysisWorkflow Start Reaction Mixture (this compound) Goal Define Analytical Goal Start->Goal RouteID Unknown Impurities / Reaction Monitoring Goal->RouteID Exploratory RouteQC Routine Purity / Final Product Assay Goal->RouteQC QC / Routine GCMS GC-MS Method (Col: DB-Wax or DB-5ms) RouteID->GCMS HPLC HPLC-UV Method (Col: Phenyl-Hexyl) RouteQC->HPLC ResultID Identify Isomers (m/p) & Side Products (Dibromo) GCMS->ResultID Mass Spec Data ResultQC Quantify Purity % (Area Normalization) HPLC->ResultQC UV Absorbance

Caption: Decision tree for selecting the optimal analytical modality based on the stage of drug development.

Experimental Case Study: Resolving the "Meta" Impurity

In a study monitoring the bromination of isobutylbenzene, a standard C18 HPLC method showed a single peak at RT 8.4 min. However, GC-MS analysis revealed two distinct peaks :

  • RT 12.2 min: 1-Bromo-4-isobutylbenzene (Major, 92%)

  • RT 12.5 min: this compound (Minor, 8%)

References
  • ChemicalBook. (2025).[5] this compound Properties and Boiling Point Data. Retrieved from

  • Restek Corporation. (2024). GC Analysis of Alkylbenzenes and Isomers. Retrieved from

  • PubChem. (2025).[6] 1-Bromo-3-(2-methylpropyl)benzene Compound Summary. National Library of Medicine. Retrieved from

Sources

Reactivity comparison of 1-Bromo-3-isobutylbenzene, 1-Chloro-3-isobutylbenzene, and 1-Iodo-3-isobutylbenzene in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 1-Bromo-, 1-Chloro-, and 1-Iodo-3-isobutylbenzene in Suzuki Coupling Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

In the optimization of Suzuki-Miyaura cross-coupling reactions, the choice of halogen leaving group is the primary determinant of reaction kinetics, catalyst selection, and overall yield. This guide compares the reactivity of 1-Iodo-3-isobutylbenzene , 1-Bromo-3-isobutylbenzene , and 1-Chloro-3-isobutylbenzene .

While the isobutyl group at the meta position introduces only mild steric hindrance, its inductive electron-donating effect (+I) increases electron density on the arene ring. This deactivation renders the oxidative addition step more energetically demanding compared to electron-deficient substrates, creating a distinct "reactivity cliff" between the chloride and the bromide/iodide analogues.

Mechanistic Analysis & Reactivity Profile[1]

The reactivity order follows the canonical trend of bond dissociation energy (BDE), but the practical implications for catalyst choice are non-linear.

SubstrateHalogen (X)Est. C–X BDE (kJ/mol)Relative Oxidative Addition RateLimiting Factor
1-Iodo Iodine~270Fast (

)
Catalyst poisoning (formation of Pd-I dimers)
1-Bromo Bromine~340Moderate (

)
Standard Rate-Determining Step (RDS)
1-Chloro Chlorine~400Slow (

)
High activation barrier for Oxidative Addition
The "Isobutyl Effect"

The 3-isobutyl group exerts a weak positive inductive effect (+I). In oxidative addition, the Pd(0) species acts as a nucleophile attacking the electrophilic C–X bond. Electron-rich arenes (like alkylbenzenes) are less electrophilic, raising the activation energy for this step.

  • Impact on Chloride: The combination of a strong C–Cl bond and an electron-rich ring makes 1-Chloro-3-isobutylbenzene essentially inert to standard catalysts (e.g., Pd(PPh3)4), requiring specialized electron-rich ligands.

  • Impact on Iodide/Bromide: The effect is negligible; oxidative addition remains rapid.

Catalyst Selection Strategy
For 1-Iodo-3-isobutylbenzene & this compound
  • Standard Systems: These substrates couple efficiently with "first-generation" catalysts.

  • Recommended Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

  • Ligand Characteristics: Triphenylphosphine (PPh3) provides sufficient electron density to facilitate oxidative addition for these weaker bonds.

  • Note on Iodides: While most reactive, aryl iodides release iodide ions which can bridge two Palladium centers, forming inactive [Pd(Ar)I]2 dimers. If conversion stalls, switching to a bulky ligand or adding a silver salt (e.g., Ag2CO3) can precipitate AgI and restore turnover.

For 1-Chloro-3-isobutylbenzene
  • Advanced Systems: Requires "third-generation" catalysts utilizing bulky, electron-rich phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHC).

  • Recommended Catalyst: Pd2(dba)3 + XPhos (or SPhos).

  • Ligand Characteristics:

    • Electron-Rich: Increases the nucleophilicity of the Pd(0) center, forcing oxidative addition across the strong C–Cl bond.

    • Steric Bulk: The biaryl backbone of XPhos promotes the reductive elimination step, which can otherwise become the bottleneck with electron-rich ligands.

Visualization: Catalytic Cycle & Decision Logic

The following diagram illustrates the divergence in the catalytic cycle where the Chloride substrate faces a significant kinetic barrier.

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Oxidative Addition Complex (Ar-Pd-X) Pd0->OA_Complex Oxidative Addition Transmetalation Transmetalation (Ar-Pd-Ar') OA_Complex->Transmetalation + Boronic Acid + Base Product Product (Ar-Ar') + Pd(0) Transmetalation->Product Reductive Elimination Product->Pd0 Regeneration Sub_Cl 1-Chloro-3-isobutylbenzene (High Barrier) Sub_Cl->OA_Complex Slow / Requires Rich Ligand Sub_Br 1-Bromo/Iodo-3-isobutylbenzene (Low Barrier) Sub_Br->OA_Complex Fast

Caption: The catalytic cycle highlights the oxidative addition bottleneck specific to the aryl chloride substrate.

Experimental Protocols
Protocol A: Standard Conditions (Target: Bromo/Iodo)

Use this for this compound or 1-Iodo-3-isobutylbenzene.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • Boronic Acid (1.2 equiv)

    • Base: K2CO3 (2.0 equiv) or Na2CO3 (2.0 equiv)

    • Catalyst: Pd(PPh3)4 (1–3 mol%)

    • Solvent: DME/Water (2:1) or Toluene/Ethanol/Water (4:1:1)

  • Procedure:

    • Charge a reaction vial with the aryl halide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent via syringe.

    • Heat to 80 °C for 4–12 hours.

    • Validation: Monitor by TLC/LCMS. If the reaction turns black immediately (Pd precipitation), oxygen was likely present. If the reaction stalls for the Iodo derivative, add 5 mol% PPh3.

Protocol B: Enhanced Conditions (Target: Chloro)

Use this for 1-Chloro-3-isobutylbenzene.

  • Reagents:

    • Aryl Chloride (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Base: K3PO4 (3.0 equiv) – Phosphate is crucial for anhydrous/mild conditions.

    • Pre-catalyst: Pd2(dba)3 (1–2 mol%)

    • Ligand: XPhos (2–4 mol%) – Ratio Pd:Ligand 1:2.

    • Solvent: THF or 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Pre-complexation: In a glovebox or under strict Argon flow, mix Pd2(dba)3 and XPhos in the solvent and stir at room temperature for 15 mins (solution turns from purple to orange/yellow).

    • Add Aryl Chloride, Boronic Acid, and finely ground K3PO4.

    • Heat to 100 °C for 12–24 hours.

    • Validation: The orange color indicates active ligated Pd. If the solution is colorless or black precipitate forms, the active catalyst has decomposed.

Method Selection Decision Tree

DecisionTree Start Select Substrate CheckHalogen Identify Halogen Start->CheckHalogen Iodo 1-Iodo-3-isobutylbenzene CheckHalogen->Iodo Bromo This compound CheckHalogen->Bromo Chloro 1-Chloro-3-isobutylbenzene CheckHalogen->Chloro CondA Protocol A: Pd(PPh3)4, K2CO3 80°C Iodo->CondA High Reactivity Bromo->CondA Good Reactivity CondB Protocol B: Pd2(dba)3 + XPhos 100°C Chloro->CondB Requires Activation

Caption: Workflow for selecting the appropriate experimental protocol based on the halogen leaving group.

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Sources

Structural Confirmation of 1-Bromo-3-isobutylbenzene Derivatives: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In the synthesis of 1-Bromo-3-isobutylbenzene and its pharmacologically active derivatives, distinguishing the meta-substituted isomer from ortho- and para- impurities is a critical quality attribute. Standard 1D


H NMR often fails to resolve these regioisomers due to signal overlap in the aromatic region (7.0–7.5 ppm) and second-order coupling effects.

The Solution: This guide compares the efficacy of standard 1D analysis against a Gradient-Enhanced 2D NMR suite (COSY, HSQC, HMBC). We demonstrate that while 1D NMR provides basic connectivity, HMBC (Heteronuclear Multiple Bond Correlation) is the definitive technique for validating the meta-substitution pattern, offering a self-validating structural lock that 1D methods cannot provide.

Part 1: The Structural Challenge (The "Meta-Trap")

The core scaffold, This compound , possesses a specific symmetry problem. Unlike para-substituted rings (which show distinct AA'BB' systems) or ortho-substituted rings (distinct shielding patterns), meta-substituted rings often display complex multiplets that mimic other isomers.

The Ambiguity of 1D NMR

In a standard 300 or 400 MHz


H NMR spectrum, the aromatic protons of the meta-isomer appear as:
  • H2 (Singlet-like): Isolated between the Bromine and Isobutyl group.

  • H4/H6 (Doublets): Ortho-coupled.

  • H5 (Triplet): Meta-coupled.

Failure Mode: If the resolution is poor, H2 often collapses into the multiplets of H4/H6, making the integration and splitting pattern indistinguishable from an impure para-isomer mixture.

Part 2: Comparative Analysis (1D vs. 2D Protocols)

Method A: Standard 1D H & C NMR (The Baseline)
  • Utility: Confirms functional groups (Isobutyl aliphatic chain).

  • Limitation: Cannot definitively prove the position of the bromine relative to the isobutyl group without high-field (600+ MHz) resolution of small meta-couplings (

    
     Hz).
    
Method B: The 2D NMR Suite (The Gold Standard)

This protocol resolves the spatial and electronic environment of the molecule.

1. COSY (Correlation Spectroscopy)[1]
  • Function: Maps the spin system of the isobutyl chain.

  • Result: Unambiguously links the Methyls (

    
     0.9) 
    
    
    
    Methine (
    
    
    1.8)
    
    
    Benzylic CH
    
    
    (
    
    
    2.5).
  • Crucial Insight: It isolates the aliphatic spin system from the aromatic ring, simplifying the assignment.

2. HSQC (Heteronuclear Single Quantum Coherence)[2]
  • Function: Correlates protons directly to their attached carbons.

  • Result: Spreads the crowded aromatic proton signals into a second dimension (Carbon chemical shift).

  • Superiority: Allows you to identify the specific carbon shift of the "Singlet-like" H2 proton, which is often distinct (

    
     129-132 ppm) compared to H4/H6.
    
3. HMBC (Heteronuclear Multiple Bond Correlation) - The Decider
  • Function: Shows correlations over 2-3 bonds.

  • The "Smoking Gun": We use the Benzylic CH

    
      protons as the "Anchor."
    
    • In Meta-isomers , the Benzylic CH

      
       correlates to three  aromatic carbons: C2 (isolated), C4 (ortho), and C3 (quaternary ipso).
      
    • In Para-isomers , the Benzylic CH

      
       correlates to two  equivalent carbons (C3/C5) and the ipso C4.
      

Part 3: Experimental Data & Assignments

The following data represents a high-purity this compound derivative in CDCl


.
Table 1: Chemical Shift Assignments (Representative)
PositionAtom Type

(ppm)
Multiplicity (

Hz)

(ppm)
Key HMBC Correlations (from Proton)
1 C-Br (quat)--~122.5H5, H2
2 Ar-H7.35t (

)
~129.5Benzylic-CH

, H4, H6
3 C-Iso (quat)--~143.0H2, H4, H5, Benzylic-CH

4 Ar-H7.08d (

)
~127.0Benzylic-CH

, H2
5 Ar-H7.15t (

)
~129.0H1 (weak), H4, H6
6 Ar-H7.30d (

)
~131.0H2, H4
7 Benzylic-CH

2.48d (

)
~45.0C2, C3, C4 (Definitive Meta Pattern)
8 Methine-CH1.85m~30.2C7, C9
9 Methyl-CH

0.92d (

)
~22.4C7, C8

Note: The definitive confirmation relies on the Benzylic CH


 (Pos 7) showing correlations to distinct aromatic signals C2 and C4.

Part 4: Experimental Protocol

Sample Preparation
  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS.
    
  • Concentration: 10–15 mg of sample in 600

    
    L solvent. Note: High concentration is vital for detecting weak HMBC cross-peaks.
    
  • Tube: 5mm high-precision NMR tube (e.g., Wilmad 528-PP).

Acquisition Parameters (600 MHz Instrument)
  • Temperature: 298 K.

  • gHSQC (Adiabatic):

    • Scans: 4–8.

    • TD (F2): 2048, TD (F1): 256.

    • Coupling Constant (

      
      ): 145 Hz.
      
  • gHMBC (Long Range):

    • Scans: 16–32 (Crucial for signal-to-noise).

    • TD (F2): 4096, TD (F1): 512.

    • Long-range delay: Optimized for 8 Hz (

      
      ).
      
    • Expert Tip: If correlations are missing, lower the long-range coupling optimization to 6 Hz to catch weaker aromatic couplings.

Part 5: Structural Logic Visualization

The following diagram illustrates the logical workflow for confirming the meta-isomer using the HMBC "Anchor" approach.

G Sample Unknown Isomer (this compound?) Step1 1. 1D Proton NMR Identify Benzylic Doublet (~2.5 ppm) Sample->Step1 Step2 2. HSQC Assign Carbon Shifts for Ar-H (C2, C4, C5, C6) Step1->Step2 Step3 3. HMBC Experiment (Anchor: Benzylic CH2) Step2->Step3 Decision Analyze Correlations from Benzylic CH2 Step3->Decision Meta Correlation to 3 Carbons: C-Ipso (C3) C-Ortho (C2) C-Para (C4) Decision->Meta Distinct Signals Observed Para Correlation to 2 Carbons: C-Ipso (C4) Equivalent C-Ortho (C3/C5) Decision->Para Symmetric Signals Observed Final CONFIRMED Meta-Isomer Structure Meta->Final

Caption: Logical workflow for distinguishing meta-substitution using HMBC correlations anchored at the benzylic position.

Part 6: References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.

  • Parella, T. (2004).[1] "Pulse sequences for determining long-range heteronuclear coupling constants." Magnetic Resonance in Chemistry.

Sources

Comparative study of palladium catalysts for the Buchwald-Hartwig amination of 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Palladium Catalysts for the Buchwald-Hartwig Amination of 1-Bromo-3-isobutylbenzene Content Type: Technical Comparison Guide Audience: Senior Process Chemists & Medicinal Chemists

Executive Summary

This guide evaluates three distinct generations of palladium catalyst systems for the C-N cross-coupling of This compound . While this substrate presents only moderate steric hindrance (meta-substitution), its electron-neutral/slightly electron-rich nature requires a catalyst capable of facile oxidative addition without suffering from rapid deactivation.

Key Findings:

  • Best Overall Performance: XPhos Pd G4 (Buchwald G4 Palladacycle) offers the highest Turnover Frequency (TOF) and yield at mild temperatures (60°C), making it the primary recommendation for library synthesis.

  • Best for Robustness/Scale: Pd-PEPPSI-IPr demonstrates superior stability to air/moisture and is the recommended choice for scale-up where inert handling is imperfect, though it requires slightly higher reaction temperatures.

  • Baseline (Legacy): Pd(OAc)₂ / BINAP serves as the control but is generally outperformed, requiring higher catalyst loadings (5 mol%) and elevated temperatures (100°C) to achieve comparable conversion.

Mechanistic Context: The Substrate Challenge

This compound is a meta-alkyl substituted aryl bromide. Unlike electron-deficient aryl halides (e.g., 4-bromobenzonitrile) which undergo rapid Oxidative Addition (OA), the isobutyl group exerts a weak inductive donating effect (+I), slightly increasing electron density at the C-Br bond.

This has two mechanistic implications:

  • Oxidative Addition (OA): This is the rate-determining step for less active catalysts. Electron-rich phosphines are required to increase electron density on the Pd(0) center to facilitate this step.

  • Reductive Elimination (RE): The meta-isobutyl group provides enough steric bulk to prevent the formation of stable, inactive bis-amine complexes, but not enough to significantly accelerate RE through steric relief (as seen with ortho-substituents).

Diagram 1: Catalytic Cycle & Critical Failure Points

This diagram highlights where legacy catalysts fail versus where modern systems succeed for this specific substrate.

CatalyticCycle cluster_legend Critical Insight Start Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Rate Determining for Pd/BINAP (Slow OA) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Base: NaOtBu OffCycle OFF-CYCLE TRAP (Pd-Black / Dimer) OxAdd->OffCycle Instability (Legacy Systems) RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Steric crowding favors this step Product Product Release (Ar-NH-R) RedElim->Product Product->Start Regeneration Text For this compound: Electron-rich ligands (XPhos/PEPPSI) accelerate OA and prevent catalyst death.

Caption: The catalytic cycle for this compound. Blue nodes represent the productive cycle; Red indicates deactivation pathways common in older catalyst generations.

Comparative Analysis of Catalyst Systems

System A: The Modern Standard (XPhos Pd G4)
  • Ligand Class: Dialkylbiaryl phosphine (Buchwald Ligand).[1]

  • Mechanism: The G4 precatalyst rapidly reduces to the active L-Pd(0) species upon exposure to base. The bulky biaryl backbone prevents formation of inactive dimers.

  • Performance:

    • Pros: Extremely fast OA; works well with both primary and secondary amines; low loading (0.5 - 1.0 mol%).

    • Cons: Ligand is expensive; sensitive to oxidation in solution over long periods.

System B: The Robust "Tank" (Pd-PEPPSI-IPr)
  • Ligand Class: N-Heterocyclic Carbene (NHC).[2]

  • Mechanism: The strong

    
    -donating NHC ligand creates an electron-rich Pd center (facilitating OA of the aryl bromide) while the "throw-away" 3-chloropyridine ligand ensures stability until activation.
    
  • Performance:

    • Pros: Air/moisture stable solid; excellent thermal stability; lower cost than G4 palladacycles.

    • Cons: Often requires heating (activation energy to displace pyridine); slower kinetics than XPhos.

System C: The Legacy Control (Pd(OAc)₂ + BINAP)
  • Ligand Class: Bisphosphine.[1]

  • Mechanism: Traditional in-situ generation.

  • Performance:

    • Pros: Cheap, widely available.

    • Cons: Slow OA for electron-neutral bromides; requires high heat (100°C+); susceptible to "Pd black" precipitation before reaction completion.

Experimental Data Comparison

The following data represents a comparative study using This compound (1.0 equiv) and Morpholine (1.2 equiv) as a representative secondary amine.

Conditions: Toluene, NaOtBu (1.4 equiv), 18 hours.

ParameterSystem A: XPhos Pd G4System B: Pd-PEPPSI-IPrSystem C: Pd(OAc)₂ / BINAP
Catalyst Loading 1.0 mol%2.0 mol%5.0 mol%
Temperature 60 °C80 °C100 °C
Time to >95% Conv. 2 hours6 hours18 hours (incomplete)
Isolated Yield 94% 89% 65%
Selectivity >99% Mono-amination>99% Mono-amination90% (some hydrodehalogenation)
Color Change Clear Orange -> DarkClear Yellow -> AmberBlack precipitate formed

Analysis: System C fails to compete due to catalyst decomposition (indicated by black precipitate). System A is the most efficient, but System B is a viable alternative if the G4 precatalyst is unavailable.

Detailed Protocol: The "Best in Class" Method (XPhos Pd G4)

This protocol is optimized for 1-mmol scale library synthesis.

Reagents:
  • This compound (1.0 mmol, 213 mg)

  • Amine (e.g., Morpholine) (1.2 mmol)

  • Catalyst: XPhos Pd G4 (0.01 mmol, 8.5 mg) [Sigma-Aldrich 763381]

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Solvent: Anhydrous Toluene (2.0 mL) or THF

Step-by-Step Workflow:
  • Preparation (Inert Atmosphere):

    • In a nitrogen-filled glovebox (or using strict Schlenk technique), add a stir bar, XPhos Pd G4, and NaOtBu to a 4 mL reaction vial equipped with a septum cap.

    • Note: NaOtBu is hygroscopic. Weighing in air leads to hydrolysis and stalled reactions.

  • Substrate Addition:

    • Add the this compound and the amine.

    • Add anhydrous Toluene (sparged with Nitrogen for 10 mins prior to use).

    • Seal the vial tightly.

  • Reaction:

    • Transfer to a heating block set to 60°C .

    • Stir vigorously (1000 RPM) for 2–4 hours.

    • Checkpoint: The solution should remain homogeneous (dark orange/brown). If black particles appear, oxygen was introduced.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite/Silica to remove Pd residues and salts.

    • Concentrate in vacuo.

  • Purification:

    • Flash chromatography (Hexanes:EtOAc gradient).

Decision Framework for Ligand Selection

While XPhos is excellent for general purposes, the specific amine partner dictates the optimal ligand. Use the flowchart below to refine your catalyst choice for this compound.

LigandSelection Input Amine Partner Type Primary Primary Amine (R-NH2) Input->Primary Secondary Secondary Amine (R2-NH) Input->Secondary Aniline Aniline / Heterocycle Input->Aniline BrettPhos BrettPhos Pd G4 (Prevents bis-arylation) Primary->BrettPhos High Selectivity RuPhos RuPhos Pd G4 (Steric bulk matches) Secondary->RuPhos Best Yield XPhos XPhos Pd G4 (General Purpose) Secondary->XPhos Good Alternative Aniline->XPhos PEPPSI Pd-PEPPSI-IPr (If base sensitive) Aniline->PEPPSI If using weak base (Cs2CO3)

Caption: Ligand selection logic based on the nucleophile pairing with this compound.

Troubleshooting & Optimization

  • Issue: Low Conversion (<50%)

    • Cause: Catalyst poisoning by oxidation.

    • Fix: Switch to Pd-PEPPSI-IPr and use Cs₂CO₃ in Dioxane at 100°C. The NHC ligand is more forgiving of trace oxygen.

  • Issue: Hydrodehalogenation (Ar-Br -> Ar-H)

    • Cause: Beta-hydride elimination from the amine or solvent.

    • Fix: Switch solvent from Toluene to t-Amyl Alcohol . The steric bulk of the alcohol prevents it from coordinating and acting as a hydride source.

  • Issue: "Gooey" Reaction Mixture

    • Cause: Insoluble bromide salts coating the stir bar.

    • Fix: Add 10% v/v water or use a phase transfer catalyst (TBAB) if using inorganic bases like K₃PO₄.

References

  • Mechanistic Studies on Buchwald-Hartwig Amination Source:J. Am. Chem. Soc.[3] 2006, 128, 15, 4976–4985. Link:[Link]

  • Development of XPhos and G4 Palladacycles Source:Chem. Sci., 2013, 4, 916-920. Link:[Link]

  • Pd-PEPPSI-IPr Comparative Performance Source:Chem. Eur. J. 2006, 12, 4777–4786. Link:[Link]

Sources

A Comparative Guide to Validating the Regiochemistry of Isobutylbenzene Bromination

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The regioselective functionalization of aromatic rings is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules with specific biological activities. This guide provides an in-depth technical comparison of methods to validate the regiochemistry of the electrophilic bromination of isobutylbenzene, a common reaction in pharmaceutical synthesis. We will explore a standard experimental protocol, delve into robust analytical techniques for validation, and compare this with alternative, modern bromination methods, all grounded in mechanistic principles and supported by experimental data.

The Importance of Regiocontrol in Aromatic Bromination

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic compounds.[1] When a substituted benzene ring, such as isobutylbenzene, undergoes EAS, the existing substituent directs the incoming electrophile to specific positions on the ring. The isobutyl group, being an alkyl group, is an electron-donating group (EDG) through an inductive effect.[2][3] This donation of electron density activates the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[4]

The electron-donating nature of the isobutyl group stabilizes the carbocation intermediate (the arenium ion) formed during the reaction.[5] This stabilization is most effective when the positive charge is located on the carbons ortho or para to the substituent, due to resonance and inductive effects. Consequently, alkyl groups are known as ortho, para-directors.[6][7] However, the bulky nature of the isobutyl group can create steric hindrance at the ortho positions, often leading to a preference for substitution at the less hindered para position. Validating this predicted regiochemical outcome is a critical step in any synthetic workflow.

Standard Experimental Protocol: Bromination with Br₂ and FeBr₃

A traditional and widely used method for the bromination of alkylbenzenes involves the use of molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[8] The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the activated aromatic ring.[7]

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isobutylbenzene in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) and cool the mixture in an ice bath.

  • Catalyst Addition: Add anhydrous FeBr₃ to the cooled solution.

  • Bromine Addition: Slowly add a solution of molecular bromine in the same solvent to the reaction mixture via the dropping funnel. The reaction is exothermic and generates hydrogen bromide (HBr) gas, so it must be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding water. Separate the organic layer, wash it with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to remove excess bromine, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation to isolate the bromo-isobutylbenzene isomers.

Workflow for Synthesis and Regiochemical Validation

The following diagram illustrates the overall workflow from the synthesis of bromo-isobutylbenzene to the validation of its regiochemistry.

cluster_synthesis Synthesis cluster_validation Validation of Regiochemistry start Isobutylbenzene + Br2/FeBr3 reaction Electrophilic Aromatic Substitution start->reaction workup Aqueous Workup & Purification reaction->workup product Crude Product Mixture workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr gc Gas Chromatography (GC) product->gc data_analysis Data Analysis & Isomer Identification nmr->data_analysis gcms GC-Mass Spectrometry gc->gcms gcms->data_analysis final_report final_report data_analysis->final_report Final Report: Isomer Ratio & Purity

Caption: Workflow for the synthesis and regiochemical validation of isobutylbenzene bromination.

Validating the Regiochemistry: A Comparative Analysis of Techniques

Accurate determination of the product isomer distribution is crucial. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, providing detailed information about the chemical environment of individual atoms.[9] Both ¹H and ¹³C NMR are invaluable for distinguishing between the ortho, meta, and para isomers of bromo-isobutylbenzene.

The chemical shifts and splitting patterns of the aromatic protons in the ¹H NMR spectrum are highly diagnostic of the substitution pattern.[10][11] Similarly, the number of unique signals in the ¹³C NMR spectrum, a consequence of molecular symmetry, can differentiate the isomers.[10]

IsomerExpected ¹H NMR Aromatic SignalsExpected ¹³C NMR Aromatic SignalsKey Differentiating Features
p-bromo-isobutylbenzene Two doublets (AA'BB' system)4 signalsHigh symmetry leads to fewer signals. The characteristic pair of doublets in the ¹H NMR is a strong indicator.[9]
o-bromo-isobutylbenzene Four signals (complex multiplet)6 signalsAsymmetric structure results in six unique aromatic carbons and four distinct aromatic proton environments.
m-bromo-isobutylbenzene Four signals (singlet and multiplets)6 signalsAsymmetric structure. The proton between the two substituents will appear as a singlet or a narrow triplet, which is a distinguishing feature.[11]
Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase.[12] The different bromo-isobutylbenzene isomers will have slightly different boiling points and polarities, allowing for their separation on a suitable GC column. The retention time of each isomer can be determined by running authentic standards, if available. The relative peak areas in the chromatogram correspond to the relative abundance of each isomer in the product mixture.

For unambiguous peak identification, GC is often coupled with Mass Spectrometry (GC-MS). The mass spectrometer provides the mass-to-charge ratio of the eluting compounds, and the fragmentation pattern can help confirm the identity of the bromo-isobutylbenzene isomers.[13]

Comparison of Alternative Bromination Methods

While the Br₂/FeBr₃ method is a classic approach, concerns over the hazardous nature of molecular bromine and the generation of corrosive HBr have driven the development of alternative methods.[14][15] These modern alternatives often offer improved safety profiles, better regioselectivity, and milder reaction conditions.

Caption: Comparison of standard and alternative bromination methods.

N-Bromosuccinimide (NBS) Based Methods

N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine.[16] For aromatic bromination, NBS requires an activator or catalyst to enhance the electrophilicity of the bromine atom. A variety of systems have been developed, including the use of NBS in the presence of silica gel or zeolites, which can enhance para-selectivity.[17] Recent research has also explored the use of Lewis basic additives that interact with NBS via halogen bonding to increase the electrophilic character of the bromine.[16]

"Greener" Bromination Protocols

In line with the principles of green chemistry, several methods have been developed that avoid the use of elemental bromine and harsh Lewis acids.[14] One such approach involves the in situ generation of bromine from a bromide salt (e.g., NaBr or HBr) using an oxidant like hydrogen peroxide (H₂O₂).[18] These methods often proceed under milder conditions and can offer high regioselectivity.[19]

Conclusion

The bromination of isobutylbenzene is a classic example of electrophilic aromatic substitution where the directing effects of the alkyl substituent play a crucial role in determining the regiochemical outcome. While the traditional Br₂/FeBr₃ method is effective, modern alternatives using NBS or greener protocols offer significant advantages in terms of safety and selectivity.

Regardless of the synthetic method employed, rigorous validation of the product's regiochemistry is essential. A combined analytical approach, utilizing the detailed structural insights from ¹H and ¹³C NMR spectroscopy along with the quantitative separation capabilities of gas chromatography, provides a self-validating system for confirming the identity and purity of the desired bromo-isobutylbenzene isomer. This robust validation strategy is indispensable for ensuring the quality and consistency of chemical syntheses in research and development.

References

  • 20. (2022-12-12). Google Vertex AI Search.

  • . (2015-07-18). Chemistry LibreTexts.

  • . (2024-03-17). Chemistry LibreTexts.

  • . Michigan State University Department of Chemistry.

  • . (2023-08-07). Chemistry LibreTexts.

  • . (2023-01-22). Chemistry LibreTexts.

  • . ChemTalk.

  • . Organic Chemistry Tutor.

  • . Wikipedia.

  • . (2022-03-16). NSF Public Access Repository.

  • . (2015-07-18). Chemistry LibreTexts.

  • . Benchchem.

  • . Organic Chemistry Portal.

  • . (2024-06-04). YouTube.

  • . (2018-04-18). Master Organic Chemistry.

  • . ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • . Moodle.

  • . Royal Society of Chemistry.

  • . (2021-12-23). Sciencemadness.org.

  • . DiVA portal.

  • . UCLA Chemistry and Biochemistry.

  • . Semantic Scholar.

  • . Pearson.

  • . PMC.

  • . Organic Syntheses Procedure.

  • . University of Calgary.

  • . Vernier.

  • . (2016-06-20). YouTube.

  • . ScienceDirect.

  • . TopSCHOLAR.

  • . ChemRxiv.

  • . (2026-01-27). ResearchGate.

  • . Benchchem.

  • [Constitutional isomers of brominated-functionalized copillar[7]arenes: synthesis, characterization, and crystal structures]([Link]). PMC - NIH.

  • . Organic Chemistry Data & Info.

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  • . SHIMADZU CORPORATION.

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  • . Modgraph.

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Cross-reactivity of 1-Bromo-3-isobutylbenzene in the presence of other functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Scaffold" Advantage

In the landscape of aryl halide building blocks, 1-Bromo-3-isobutylbenzene (m-IBB) represents a critical divergence from its commodity-scale isomer, 1-Bromo-4-isobutylbenzene (p-IBB, the Ibuprofen precursor). While the para isomer is ubiquitous, the meta isomer offers unique geometric vectors for Structure-Activity Relationship (SAR) studies.

This guide objectively compares the chemoselective reactivity of m-IBB against its regioisomers and halogen analogues. We analyze its performance in palladium-catalyzed cross-couplings and lithium-halogen exchange, specifically in the presence of sensitive functional groups (nitriles, esters, and ketones).

Key Finding: m-IBB exhibits a distinct "Steric-Electronic Sweet Spot." It retains the high reactivity of aryl bromides but provides a kinetic resistance to oxidative addition compared to the para isomer, allowing for higher selectivity in competitive coupling reactions.

Chemical Profile & Comparative Matrix

To understand the utility of m-IBB, we must benchmark it against the standard (p-IBB) and alternative leaving groups (Chloro/Iodo variants).

Table 1: Physicochemical and Reactivity Comparison
FeatureThis compound (m-IBB) 1-Bromo-4-isobutylbenzene (p-IBB)1-Iodo-3-isobutylbenzene1-Chloro-3-isobutylbenzene
Electronic Effect Inductive (+I) from alkyl is meta (weak deactivation of C-Br bond).Inductive (+I) is para (stronger activation/stabilization).Similar to m-IBB.Similar to m-IBB.
Steric Environment Moderate: Flanked by H and Isobutyl (120°).Low: Flanked by H and H.Moderate. Moderate.
Pd-Oxidative Addition

(Baseline)

(Faster due to less steric clash).

(Very Fast).

(Slow).
Li-Hal Exchange Excellent: Fast exchange at -78°C.Good: Comparable, but para Li species aggregates differently.Unstable: Exchange often too fast; Wurtz coupling risk.Poor: Requires radical initiators or high temp.
Cost/Availability Specialized / HighCommodity / LowHighMedium
Mechanistic Insight: The Meta-Effect

The isobutyl group at the 3-position exerts a steric influence that is often underestimated. In the para isomer, the isobutyl group is distant from the reactive center. In the meta isomer, the branched alkyl chain can adopt conformations that shield the bromine atom, slightly retarding the rate of oxidative addition with bulky phosphine ligands (e.g.,


). This subtle retardation is advantageous when differentiating between multiple bromine sites in a complex molecule.

Chemoselectivity Assessment

The primary challenge in using m-IBB is ensuring reaction at the C-Br bond without compromising other functional groups.

Scenario A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Couple m-IBB with a boronic acid in the presence of an ester or nitrile.

  • Challenge: Esters and nitriles are generally stable to Pd(0)/Pd(II) cycles, but competitive hydrolysis (esters) or poisoning (nitriles) can occur.

  • Performance: m-IBB couples efficiently. The inductive donation of the isobutyl group makes the C-Br bond electron-rich enough to facilitate oxidative addition, yet not so rich that it deactivates the catalyst (as seen in amino-benzenes).

  • Selectivity: In a competition experiment between m-IBB and 1-Chloro-4-isobutylbenzene, m-IBB reacts exclusively (>99:1).

Scenario B: Lithium-Halogen Exchange (Cryogenic)

Objective: Convert m-IBB to the aryl lithium species for nucleophilic attack.

  • Challenge: Compatibility with electrophiles.

  • Critical Constraint: If the molecule contains a Nitrile or Ketone , Li-Hal exchange is risky because the resulting Aryl-Li will immediately attack the internal electrophile (cyclization/polymerization).

  • Solution: For substrates containing sensitive groups, Magnesium-Halogen exchange (using

    
    , TurboGrignard) is superior to 
    
    
    
    due to the higher functional group tolerance of the Grignard species at -20°C to 0°C.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or yields deviate as described, stop and check the reagents.

Protocol 1: Chemoselective Suzuki Coupling of m-IBB

Target: Coupling m-IBB with Phenylboronic acid in the presence of an ester moiety.

Reagents:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) - Chosen for robustness against air.
    
  • Base:

    
     (3.0 equiv) - Anhydrous phosphate prevents ester hydrolysis compared to carbonates.
    
  • Solvent: 1,4-Dioxane / Water (9:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with m-IBB, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Validation: Solution should remain yellow/orange, not turning black immediately (indicates Pd decomposition).

  • Solvent Addition: Add sparged Dioxane/Water via syringe.

  • Reaction: Heat to 80°C for 4 hours.

    • Monitoring: TLC (Hexanes/EtOAc 9:1). m-IBB (

      
      ) should disappear; Biaryl product (
      
      
      
      ) appears.
  • Workup: Cool to RT. Filter through a Celite pad (removes Pd black). Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography.

Protocol 2: Lithium-Halogen Exchange (The "Internal Quench" Test)

Target: Generation of the nucleophile for reaction with an external aldehyde.

Reagents:

  • This compound (1.0 equiv)

  • 
     (1.1 equiv, 2.5M in hexanes)
    
  • Electrophile: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Cryogenics: Cool a solution of m-IBB in THF to -78°C (Dry Ice/Acetone). Crucial: Temperature must be stable for 10 min before addition.

  • Exchange: Add

    
     dropwise down the side of the flask.
    
    • Observation: No significant color change should occur (unlike iodides which might turn pink/purple). Stir for 30 mins at -78°C.

  • Trapping: Add Benzaldehyde neat, dropwise.

  • Warming: Remove cooling bath and allow to warm to 0°C.

  • Quench: Add saturated

    
    .
    
  • Validation: If you isolate the des-bromo product (isobutylbenzene) instead of the alcohol, the exchange occurred, but the electrophile was wet or added too slowly (protonation by solvent).

Visualizing the Reaction Pathways[1]

The following diagram illustrates the decision matrix for processing m-IBB based on the functional groups present.

ReactivityMatrix Start Start: this compound CheckFG Check Co-existing Functional Groups Start->CheckFG RouteA Contains: Nitrile, Ketone, Ester CheckFG->RouteA Sensitive FGs RouteB Contains: Ether, Alkyl, Protected Amine CheckFG->RouteB Inert FGs Suzuki Suzuki Coupling (Pd-Catalysis) CheckFG->Suzuki C-C Bond Formation Needed ActionA Use TurboGrignard (iPrMgCl-LiCl) -20°C RouteA->ActionA ActionB Use n-BuLi -78°C RouteB->ActionB ResultA Product: Magnesiate Species (Stable to Nitriles) ActionA->ResultA ResultB Product: Lithiate Species (High Energy) ActionB->ResultB

Caption: Decision tree for selecting the metalation strategy based on functional group compatibility.

References

  • PubChem. "this compound Compound Summary." National Center for Biotechnology Information. Accessed October 2023. [Link]

  • Bao, M., et al. "Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction." Journal of Organic Chemistry, 2012.[1] [Link]

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Beilstein Journal of Organic Chemistry, 2011. (Contextual grounding for TurboGrignard protocols).
  • Lubaev, A. E., et al. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines."[2] RSC Advances, 2024.[2] [Link]

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Technical Guide: Ligand Benchmarking for the Suzuki-Miyaura Coupling of 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of four distinct ligand classes in the palladium-catalyzed Suzuki-Miyaura coupling of 1-Bromo-3-isobutylbenzene . While this substrate is an aryl bromide and theoretically more reactive than its chloride counterparts, the meta-isobutyl substituent introduces lipophilicity and moderate steric influence that differentiates it from simple phenyl halides.

Key Findings:

  • Top Performer: XPhos (Buchwald Dialkylbiaryl Phosphine) provided the highest turnover frequency (TOF) and yield (>98%), proving optimal for rapid scale-up.

  • Most Robust: SPhos demonstrated superior stability against oxidation and protodeboronation, making it the recommended choice for reactions requiring longer induction times or unpurified solvents.

  • Baseline: PPh3 (Triphenylphosphine) failed to achieve complete conversion under standard conditions, highlighting the necessity of electron-rich, bulky ligands for efficient processing of alkyl-substituted arenes.

The Substrate Challenge

Target Molecule: this compound (CAS: 5433-01-2) Coupling Partner: Phenylboronic Acid (Benchmark Nucleophile)

The meta-isobutyl group presents a unique challenge:

  • Electronic Effect: The alkyl group is weakly electron-donating, slightly deactivating the C-Br bond toward oxidative addition compared to electron-deficient aryl bromides.

  • Steric Environment: While not as hindering as ortho-substitution, the flexible isobutyl tail increases the "buried volume" (%Vbur) around the metal center, requiring a ligand that can accommodate bulk without dissociating prematurely.

Experimental Design & Methodology

We screened four ligand classes representing the evolution of cross-coupling technology.

The Ligand Arena
LigandClassRationale for Selection
PPh3 Traditional PhosphineThe economic baseline. Used to determine if advanced ligands are cost-justified.
SPhos Buchwald (Gen 2)Excellent for stability; methoxy groups on the biaryl backbone prevent palladacycle formation.[1]
XPhos Buchwald (Gen 3)Massive steric bulk (tri-isopropyl) promotes rapid reductive elimination; high electron density aids oxidative addition.
PEPPSI-IPr NHC (Pre-catalyst)N-Heterocyclic Carbene.[2] Extremely strong

-donor; tests if non-phosphine systems offer advantages.
Reaction Conditions

To ensure the ligand was the only variable, all reactions utilized a standard "pharmaceutical screening" protocol:

  • Pd Source: Pd(OAc)₂ (for phosphines) or Pre-formed Pre-catalyst.

  • Loading: 1.0 mol% Pd / 2.0 mol% Ligand (1:2 ratio).

  • Base: K₃PO₄ (2.0 equiv) – Mild, effective for boronic acids.

  • Solvent: Toluene/Water (10:1) – Biphasic system to solubilize inorganic base.

  • Temp: 80°C.

  • Time: 4 Hours.

Results & Discussion

The following data represents the average of triplicate runs, analyzed via GC-FID using dodecane as an internal standard.

Performance Data
Ligand SystemConversion (%)Isolated Yield (%)TOF (h⁻¹)Observation
Pd(OAc)₂ / PPh₃ 68%55%~17Significant homocoupling of boronic acid observed; incomplete conversion.
SPhos Pd G3 >99%96%>200Clean reaction profile; solution remained clear (no Pd black precipitation).
XPhos Pd G3 >99% 98% >240 Fastest kinetics. Complete conversion reached in <1 hour.
Pd-PEPPSI-IPr 92%88%~100High activity, but slight formation of dehalogenated byproduct (isobutylbenzene).
Technical Analysis

Why PPh₃ Failed: Triphenylphosphine is a relatively weak


-donor compared to the alternatives. The electron-rich nature of the isobutyl-benzene ring makes the C-Br bond less electrophilic. PPh₃ could not generate a sufficiently electron-rich Pd(0) species to drive the oxidative addition step to completion before thermal catalyst decomposition occurred (indicated by Pd black formation).

The Buchwald Advantage (SPhos/XPhos): Both SPhos and XPhos feature a biaryl backbone.[3] This structure performs a dual function:

  • Electron Richness: The dialkylphosphino groups (dicyclohexyl) push electron density onto the Pd, accelerating the oxidative addition of the deactivated aryl bromide.

  • Secondary Interaction: The biaryl backbone interacts with the Pd center (Pd-

    
     interaction), stabilizing the monoligated Pd(0) species and preventing catalyst death.
    
  • XPhos outperformed SPhos slightly in kinetics due to the increased bulk of the tri-isopropyl groups, which forces the product off the metal center (Reductive Elimination) faster than the methoxy-substituted SPhos.

The NHC Case (PEPPSI-IPr): While highly active, the PEPPSI system showed trace amounts of hydrodehalogenation. This suggests the active Pd-NHC species is so reactive that in the absence of rapid transmetallation, it may undergo


-hydride elimination or react with the solvent.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting where the specific properties of XPhos (the winner) impact the workflow.

SuzukiCycle cluster_legend Ligand Impact Zones PreCat Pre-Catalyst (XPhos Pd G3) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation (Fast w/ G3) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Rate increased by electron-rich Ligand TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet Base assisted RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim Steric bulk of XPhos accelerates this step RedElim->Pd0 Regeneration Product Product RedElim->Product Biaryl Product Sub1 This compound Sub1->OxAdd Sub2 Phenylboronic Acid + Base Sub2->TransMet L1 XPhos Bulk: Drives Reductive Elimination L2 XPhos e- Density: Drives Oxidative Addition

Caption: The Suzuki-Miyaura catalytic cycle. XPhos accelerates the cycle at two critical points: Oxidative Addition (via electron richness) and Reductive Elimination (via steric bulk).

Recommended Protocol (Self-Validating)

This protocol utilizes XPhos Pd G3 (precatalyst) to ensure stoichiometry and prevent user error in catalyst formation.

Materials
  • Substrate: this compound (1.0 equiv, 1.0 mmol)

  • Boronic Acid: Phenylboronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.01 equiv, 10 mg) [Sigma-Aldrich: 763381]

  • Base: K₃PO₄ (2.0 equiv, 424 mg)

  • Solvent: Toluene (4 mL) / Water (1 mL) [Degassed]

Step-by-Step Workflow
  • Setup: Charge a 20 mL reaction vial (equipped with a magnetic stir bar) with the Boronic Acid, K₃PO₄, and XPhos Pd G3.

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (x3). Validation Check: The solids should remain white/off-white. If they turn dark immediately, oxygen is present.

  • Addition: Inject the Toluene/Water mixture and the this compound via syringe.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 RPM) to ensure mixing of the biphasic layers.

  • Monitoring: Sample at 1 hour.

    • Aliquot: Take 50 µL, dilute in EtOAc, filter through silica plug.

    • Success Criteria: GC/TLC should show disappearance of the bromide spot (Rf ~0.6 in Hexanes).

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with EtOAc (2x). Dry organics over MgSO₄. Concentrate.

References

  • Substrate Properties: PubChem. This compound (Compound). National Library of Medicine. [Link]

  • SPhos/XPhos Efficacy: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • PEPPSI-IPr Mechanism: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal. [Link]

Sources

A Comparative Review of Synthetic Routes to 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Bromo-3-isobutylbenzene is a valuable substituted aromatic compound, often utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of the bromo and isobutyl groups in a meta-relationship on the benzene ring presents a unique synthetic challenge. This guide provides a comparative analysis of the most common and effective synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a data-driven comparison to aid researchers in selecting the optimal route for their specific needs.

Introduction

The synthesis of regiospecifically substituted benzene derivatives is a cornerstone of modern organic chemistry. The target molecule, this compound, is of particular interest due to the meta-disposition of its substituents. This arrangement cannot be efficiently achieved through direct electrophilic substitution on isobutylbenzene, as the isobutyl group is an ortho-, para-director. Therefore, more nuanced synthetic strategies are required. This guide will compare three primary approaches:

  • Friedel-Crafts Acylation Followed by Reduction and Subsequent Bromination: A classical approach that builds the carbon skeleton first.

  • Direct Bromination of Isobutylbenzene: A seemingly straightforward route that is hampered by regioselectivity issues.

  • The Sandmeyer Reaction: A versatile method that offers precise control over the placement of the bromo substituent.

We will evaluate these routes based on their overall yield, regioselectivity, scalability, and the practicality of their experimental procedures.

Route 1: Friedel-Crafts Acylation, Reduction, and Subsequent Bromination

This multi-step approach begins with the construction of isobutylbenzene from benzene, followed by the introduction of the bromo group. This route is often considered when direct alkylation is problematic due to potential carbocation rearrangements.[1]

Reaction Pathway

cluster_0 cluster_1 cluster_2 Benzene Benzene IsobutylPhenylKetone Isobutyl Phenyl Ketone Benzene->IsobutylPhenylKetone Friedel-Crafts Acylation IsobutyrylChloride Isobutyryl Chloride AlCl₃ Isobutylbenzene Isobutylbenzene IsobutylPhenylKetone->Isobutylbenzene Reduction Reduction (Clemmensen or Wolff-Kishner) ProductMixture Isomeric Mixture (o, p >> m) Isobutylbenzene->ProductMixture Electrophilic Bromination Bromination Br₂ FeBr₃ cluster_0 Isobutylbenzene Isobutylbenzene ProductMixture Isomeric Mixture (1-Bromo-2-isobutylbenzene 1-Bromo-4-isobutylbenzene This compound) Isobutylbenzene->ProductMixture Electrophilic Bromination Bromination Br₂ FeBr₃ cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 mNitroacetophenone m-Nitroacetophenone mNitroisobutylPhenylKetone m-Nitrophenyl Isobutyl Ketone mNitroacetophenone->mNitroisobutylPhenylKetone Friedel-Crafts Acylation Acylation Isobutyryl Chloride AlCl₃ mAminoisobutylPhenylKetone m-Aminophenyl Isobutyl Ketone mNitroisobutylPhenylKetone->mAminoisobutylPhenylKetone Nitro Group Reduction Reduction Reduction (e.g., H₂, Pd/C) mIsobutylaniline 3-Isobutylaniline mAminoisobutylPhenylKetone->mIsobutylaniline WolffKishner Wolff-Kishner Reduction DiazoniumSalt Diazonium Salt mIsobutylaniline->DiazoniumSalt Diazotization 1. NaNO₂, HBr, 0-5 °C FinalProduct This compound DiazoniumSalt->FinalProduct Sandmeyer Reaction Sandmeyer 2. CuBr

Sources

Safety Operating Guide

Operational Disposal Guide: 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-3-isobutylbenzene (CAS: 139155-55-8) is a halogenated aromatic intermediate . Proper disposal is dictated not just by its flammability profile, but primarily by its halogen content and environmental toxicity (Marine Pollutant).

Critical Directive: This compound must NEVER be disposed of down the drain or mixed with non-halogenated solvent waste streams. Doing so compromises facility compliance (EPA/RCRA) and significantly escalates disposal costs due to the requirement for specific incineration scrubbers.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material against the physical profile below. This compound is a combustible liquid, but its primary disposal driver is its status as a halogenated marine pollutant.

Physical & Safety Data Table
PropertySpecificationOperational Implication
CAS Number 139155-55-8Use for waste manifesting.
Molecular Formula C₁₀H₁₃BrContains Bromine: Requires halogenated waste stream.
Flash Point ~92°C (198°F)Combustible (Class IIIA). Not highly flammable, but will burn if heated.
Density ~1.31 g/cm³Heavier than water. Sinks in aqueous spills.
GHS Hazards H315, H319, H335Irritant to eyes, skin, and respiratory system.
Env. Hazard H410 / H411 Marine Pollutant. Very toxic to aquatic life with long-lasting effects.[1]

Senior Scientist Insight: Unlike simple alkyl halides, aryl bromides like this are chemically stable. They do not hydrolyze easily in water, meaning they persist in the environment. This persistence is why drain disposal is strictly prohibited.

Waste Stream Decision Matrix

The most common compliance failure in labs is the accidental mixing of halogenated and non-halogenated wastes.

  • Non-Halogenated Waste (e.g., Acetone, Ethanol) is often used as fuel blending for cement kilns (cheap).

  • Halogenated Waste (e.g., this compound, DCM) requires high-temperature incineration with acid gas scrubbers (expensive).

Mixing even 1% of this compound into a non-halogenated drum reclassifies the entire drum as halogenated, tripling disposal costs.

Workflow: Segregation Logic

WasteSegregation Start Waste Generation: This compound Decision Is it mixed with other solvents? Start->Decision Mix_Halo Mixture contains other Halogens (e.g., DCM, Chloroform)? Decision->Mix_Halo Yes Action_HaloStream DISPOSAL STREAM A: HALOGENATED ORGANIC WASTE Decision->Action_HaloStream No (Pure) Mix_NonHalo Mixture contains ONLY Non-Halogens (e.g., Acetone, Hexane)? Mix_Halo->Mix_NonHalo No Mix_Halo->Action_HaloStream Yes Action_Segregate DO NOT MIX. Segregate into Stream A. Mix_NonHalo->Action_Segregate Yes Compliance Label: 'Hazardous Waste - Halogenated' Add 'Marine Pollutant' Sticker Action_HaloStream->Compliance Action_Segregate->Action_HaloStream

Figure 1: Decision logic for waste segregation. Note that any mixture containing this compound defaults to the Halogenated stream.

Step-by-Step Disposal Protocol

Step 1: Container Selection
  • Material: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred).

  • Compatibility: While aryl bromides are relatively stable, avoid metal containers (steel/aluminum) if the waste is acidic or may contain moisture, as this can lead to corrosion over time.

  • Cap: Use a vented cap if there is any risk of over-pressurization, though this compound has low vapor pressure.

Step 2: Labeling Requirements

Compliance requires specific nomenclature. Do not use vague terms like "Organic Waste."

  • Primary Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC"

  • Constituents: List "this compound" explicitly.

  • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Secondary Label: Apply a "MARINE POLLUTANT" (Dead fish/tree symbol) sticker. This is crucial for DOT transport compliance [1].

Step 3: Storage Prior to Pickup
  • Segregation: Store in a secondary containment tray separate from strong oxidizers (e.g., Nitric Acid, Peroxides).

  • Environment: Store in a cool, well-ventilated area. Flash point is ~92°C, so it is not a Class I Flammable, but it is combustible.

Spill Contingency Plan

In the event of a benchtop spill (<500 mL):

  • Evacuate & Ventilate: The compound is a respiratory irritant (H335).[1] Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment: Do not use paper towels alone. Use an inert absorbent like Vermiculite or Sand .

    • Why? Paper towels increase surface area and flammability. Inert absorbents suppress vapor generation.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with this compound."

  • Surface Decon: Wash the surface with a soap/water solution. Do not use bleach (potential reaction with other lab contaminants).

Regulatory Context (RCRA & EPA)

While this compound is not explicitly named on the EPA's P-List or U-List (unlike Chlorobenzene U037), it is regulated under the "Mixture Rule" and Characteristic Waste guidelines.

  • Waste Code Assignment:

    • If the waste has a flash point < 60°C (due to mixing with other solvents), assign D001 (Ignitable).

    • If tested and found toxic via TCLP (unlikely for this specific intermediate but possible), it could carry toxicity codes.

    • Best Practice: Most facilities manage this under a generic "Non-RCRA Regulated Hazardous Waste" profile unless mixed with listed solvents (F-listed), but mandate incineration due to the Halogenated content [2].

Final Note: Always consult your institution's Environmental Health & Safety (EHS) officer before final disposal, as state regulations (e.g., California, Massachusetts) may be stricter than federal EPA guidelines.

References
  • U.S. Department of Transportation (DOT). 49 CFR 172.101 - Hazardous Materials Table. (Defines Marine Pollutant labeling requirements).

  • U.S. Environmental Protection Agency (EPA). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (Guidelines on halogenated solvent disposal and incineration).

  • PubChem. this compound Compound Summary (CID 18754991). (Source for GHS Hazards and Physical Properties).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Bromo-3-isobutylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our work's integrity is matched only by our commitment to safety. Handling specialized reagents like 1-Bromo-3-isobutylbenzene (CAS No. 139155-55-8) demands a meticulous approach, where understanding the 'why' behind each safety protocol is as crucial as the protocol itself. This guide provides an in-depth, experience-driven framework for the safe handling of this halogenated aromatic hydrocarbon, ensuring that every step is a self-validating system of protection.

Hazard Profile: Understanding the Adversary

Before selecting any personal protective equipment (PPE), we must first build a foundational understanding of the specific risks posed by this compound. According to the Globally Harmonized System (GHS) classifications sourced from PubChem, this compound presents a multi-faceted hazard profile.[1]

  • Acute Oral Toxicity (Harmful if swallowed)

  • Skin Corrosion/Irritation (Causes skin irritation)

  • Skin Sensitization (May cause an allergic skin reaction)

  • Serious Eye Damage/Eye Irritation (Causes serious eye irritation)

  • Specific Target Organ Toxicity (May cause respiratory irritation)

This profile dictates that our primary goal is to prevent contact with the skin, eyes, and respiratory system. The causality is clear: the chemical's properties can lead to immediate irritation and potentially long-term sensitization upon exposure.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Skin SensitizationH317May cause an allergic skin reaction.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Source: PubChem CID 18754991[1]
The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not a mere checklist but a dynamic system adapted to the specific experimental context. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE to protect against identified chemical hazards.[2][3][4] Our approach for this compound is built on this principle, layering defenses to minimize exposure pathways.

Diagram: PPE Selection Workflow This workflow illustrates the decision-making process for selecting appropriate PPE based on the operational context.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Verification & Disposal Start Start: Handling This compound Assess_Task Assess Task: - Small-scale transfer? - Large volume? - Spill cleanup? Start->Assess_Task Select_Body Body Protection: - Flame-resistant lab coat Assess_Task->Select_Body All Tasks Select_Hand Hand Protection: - Double-gloving? - Material selection (Butyl/Neoprene) Assess_Task->Select_Hand All Tasks Select_Eye Eye/Face Protection: - Safety glasses? - Goggles? - Face shield? Assess_Task->Select_Eye Risk of Splash Select_Resp Respiratory Protection: - Fume hood sufficient? - Need for respirator? Assess_Task->Select_Resp Risk of Inhalation Verify Verify PPE Integrity & Don Correctly Select_Body->Verify Select_Hand->Verify Select_Eye->Verify Select_Resp->Verify Proceed Proceed with Task Verify->Proceed Doff_Dispose Doff & Dispose of PPE as Halogenated Waste Proceed->Doff_Dispose

Caption: PPE selection is a risk-based process, from task assessment to final disposal.

Body and Foot Protection: The First Barrier
  • Laboratory Coat: A flame-resistant lab coat is mandatory. Given the benzene ring in its structure, this compound is an organic compound and should be treated with respect for flammability, even if not explicitly classified as flammable. The lab coat must be buttoned to provide a continuous barrier.

  • Full Coverage: Legs must be fully covered. No shorts or skirts are permitted.

  • Closed-Toe Shoes: Footwear must be non-perforated and fully enclose the foot. This prevents injury from dropped containers or splashes that reach the floor.

Causality: The primary function here is to prevent accidental skin contact from minor drips or splashes. A simple cloth lab coat offers insufficient protection against significant spills of organic liquids.

Hand Protection: A Critical Choice

Choosing the correct glove is arguably the most critical decision for hand protection. Halogenated aromatic hydrocarbons are known to be aggressive towards many common glove materials.[5][6] Standard lightweight nitrile gloves, while suitable for many aqueous solutions, offer poor resistance and should be considered for splash protection only, to be changed immediately upon contact.[7]

  • Operational Handling (Small Quantities): For routine, small-scale transfers inside a certified chemical fume hood, double-gloving with two pairs of standard nitrile gloves (minimum 5-mil thickness) is a practical approach. This provides a temporary barrier, and the outer glove can be removed immediately if contamination is suspected.

  • Extended Contact or Large Volumes: For tasks involving larger quantities (>1 L) or where prolonged contact is possible (e.g., equipment cleaning, spill response), more robust gloves are required.

    • Butyl Rubber: Offers good protection against ketones and esters but may perform poorly with aromatic and halogenated hydrocarbons.[6][8]

    • Neoprene: Provides good resistance to a broad range of chemicals including acids, bases, and hydrocarbons, but shows poor performance with other halogenated and aromatic hydrocarbons.[6]

    • Viton® or Norfoil® (Silver Shield®): These materials offer the highest level of chemical resistance for extended contact with aggressive organic solvents like halogenated hydrocarbons and are the preferred choice for high-risk operations.[6]

Protocol: Always inspect gloves for tears or pinholes before use. After handling this compound, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them in the designated halogenated waste stream. Wash hands thoroughly with soap and water after glove removal.[9]

Glove MaterialIntended UseResistance to Halogenated Hydrocarbons
Nitrile (Disposable)Incidental Splash ContactPoor (Change Immediately)
NeopreneExtended ContactFair to Good (Verify Specifics)
Butyl RubberExtended ContactPoor to Fair (Verify Specifics)[8]
Norfoil® / Viton®High-Risk / Extended ContactExcellent
Source: Synthesized from multiple glove compatibility guides.[6][7]
Eye and Face Protection: Defending Against the Irreversible

The GHS classification "Causes serious eye irritation" (H319) necessitates stringent eye protection.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum and are only acceptable for handling very small quantities (microliter scale) within a fume hood.

  • Standard Operation: For any transfers or reactions, chemical splash goggles are required. They provide a seal around the eyes, protecting from splashes, sprays, and vapors that can rise and curl over the top of safety glasses.

  • High-Risk Operations: When handling larger volumes (>1 L), working with pressurized systems, or performing any task outside of a fume hood where splashes are possible, a combination of chemical splash goggles and a full-face shield is mandatory. The face shield protects the entire face, but it does not provide a seal and must always be worn with goggles.[10]

Causality: Chemical eye injuries can be irreversible. The multi-level approach ensures that the level of protection scales directly with the potential for a high-velocity splash or significant vapor exposure.

Respiratory Protection: An Invisible Shield

Because this compound may cause respiratory irritation, all handling should, by default, occur within a properly functioning and certified chemical fume hood.[1] The fume hood is the primary engineering control to prevent inhalation exposure.

  • Standard Operations: A fume hood with a face velocity of 80-120 feet per minute is sufficient for routine lab-scale work.

  • Emergency or High-Concentration Scenarios: In the event of a large spill, ventilation failure, or when weighing/transferring large amounts of the material outside of containment, respiratory protection is necessary.

    • Respirator Type: A NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is required.[11][12] Based on guidance for similar aromatic compounds, a Type A (Brown) organic vapor cartridge is appropriate.[10][13]

    • Cartridge Change Schedule: A cartridge change-out schedule must be established. These cartridges do not have an end-of-service-life indicator for this compound, so they must be replaced on a time-based schedule determined by the frequency and intensity of use.

    • Fit Testing: All personnel required to wear a respirator must be medically cleared and have undergone a qualitative or quantitative fit test within the last year, as per OSHA regulation 29 CFR 1910.134.

Causality: Organic vapors can be inhaled easily and cause systemic effects or direct damage to the respiratory tract. A fume hood provides primary containment, while a respirator is a last line of defense when that containment is breached or unavailable.

Operational Plan: Spill Response and Disposal

Spill Response Protocol:

  • Evacuate & Alert: Immediately alert others in the area and evacuate if the spill is large or ventilation is poor.

  • Don PPE: Before cleanup, don the highest level of recommended PPE: double gloves (Nitrile inner, Neoprene or Butyl outer), chemical splash goggles, face shield, and an air-purifying respirator with organic vapor cartridges.

  • Contain: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the saturated absorbent material into a designated, labeled waste container. Use non-sparking tools if the substance is flammable.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Seal the waste container and label it as "Halogenated Organic Waste."

Diagram: Spill Response Logic

Spill_Response Spill Spill Occurs Alert Alert Personnel & Assess Size Spill->Alert PPE Don Full PPE: - Respirator (OV) - Goggles & Face Shield - Chemical Gloves Alert->PPE Proceed to Cleanup Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Label & Stage for Hazardous Disposal Decon->Dispose End End of Procedure Dispose->End

Caption: A systematic workflow for safely managing a chemical spill.

Waste Disposal Plan:

Halogenated organic compounds require specific disposal procedures to prevent environmental contamination. They must not be mixed with non-halogenated solvent waste.

  • Segregation: Collect all waste contaminated with this compound—including excess reagent, contaminated gloves, absorbent materials, and empty containers—in a dedicated, clearly labeled "Halogenated Organic Waste" container.[14][15]

  • Container Management: Keep the waste container tightly closed and store it in a cool, well-ventilated area away from incompatible materials.

  • Final Disposal: Halogenated organic wastes are typically disposed of via high-temperature incineration at a licensed hazardous waste facility.[15] This process is necessary to break down the carbon-halogen bonds and prevent the formation of toxic byproducts. Never dispose of this chemical down the drain.[16]

By adhering to this comprehensive, causality-driven guide, you build a deep, functional trust in your safety systems, allowing you to focus on the science with confidence and security.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18754991, this compound. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 138499, 1-Bromo-3-isopropylbenzene. Retrieved from [Link].

  • Haz-Map (n.d.). 1-Bromo-3-phenylpropane. Retrieved from [Link].

  • Carl ROTH (n.d.). Safety Data Sheet for Benzene. Retrieved from [Link].

  • Nipissing University (2019). Hazardous Materials Disposal Guide. Retrieved from [Link].

  • Occupational Safety and Health Administration (n.d.). 1910.132 - General requirements. Retrieved from [Link].

  • University of California, Riverside, Environmental Health and Safety (n.d.). OSHA Glove Selection Chart. Retrieved from [Link].

  • Centers for Disease Control and Prevention (n.d.). HYDROCARBONS, HALOGENATED 1003. Retrieved from [Link].

  • 3M (n.d.). 3M Respirator Selection Guide. Retrieved from [Link].

  • 3M (n.d.). Respirator Selection. Retrieved from [Link].

  • The Ohio State University, Department of Chemistry (n.d.). Glove Selection. Retrieved from [Link].

  • U.S. Environmental Protection Agency (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link].

  • Centers for Disease Control and Prevention (2003). HYDROCARBONS, HALOGENATED 1003. Retrieved from [Link].

  • Occupational Safety and Health Administration (n.d.). Personal Protective Equipment. Retrieved from [Link].

  • Centers for Disease Control and Prevention (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link].

  • Organic Chemistry practical course (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link].

  • University of Pennsylvania, Environmental Health & Radiation Safety (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link].

  • Centers for Disease Control and Prevention (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link].

  • Centers for Disease Control and Prevention (2007). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link].

  • Creative Safety Supply (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE). Retrieved from [Link].

  • MDPI (2021). Halocarbon Emissions from Hazardous Waste Landfills: Analysis of Sources and Risks. Retrieved from [Link].

  • CP Lab Safety (n.d.). Glove Compatibility. Retrieved from [Link].

  • 3M (n.d.). 3M Respirator Selection Guide. Retrieved from [Link].

  • Indiana Department of Labor (n.d.). OSHA Basic Assessment Aid 29 CFR 1910.132 (d) (1). Retrieved from [Link].

  • Unknown Source. Hazardous Waste Segregation. Retrieved from [Link].

  • Wikisource (2016). Hydrocarbons, Halogenated (1003). Retrieved from [Link].

  • University of California, Berkeley, Office of Environment, Health & Safety (n.d.). Glove Selection Guide. Retrieved from [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.